molecular formula C9H7ClN2O4 B1455718 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354949-41-9

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1455718
CAS No.: 1354949-41-9
M. Wt: 242.61 g/mol
InChI Key: RKGIRUZYDVEWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one ( 1354949-41-9) is a high-purity chemical compound offered for research and development purposes. This oxazolidinone derivative has a molecular formula of C9H7ClN2O4 and a molecular weight of 242.62 g/mol . Oxazolidinones are a significant class of synthetic heterocyclic compounds known for their potent biological activity, particularly as a core structure in antibacterial agents . The primary mechanism of action for this class involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex, a critical component for bacterial translation . As a substituted oxazolidinone, this compound serves as a valuable building block in medicinal chemistry for the synthesis and exploration of novel antibacterial agents, especially against multi-drug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It is also a key synthetic intermediate in the preparation of more complex pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4/c10-7-2-1-6(12(14)15)5-8(7)11-3-4-16-9(11)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGIRUZYDVEWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one , a specialized heterocyclic intermediate used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and application utility.

Document Type: Technical Whitepaper Subject: Chemical Structure, Synthesis, and Properties CAS Registry Number: 1354949-41-9

Executive Summary

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a functionalized N-aryl oxazolidinone scaffold. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly in the development of antimicrobial and anticoagulant drugs where the oxazolidinone core (e.g., Linezolid, Rivaroxaban) is a pharmacophore. This compound features a unique substitution pattern—an ortho-chloro group providing steric influence and a meta-nitro group serving as a masked amine—making it a valuable tool for Structure-Activity Relationship (SAR) studies and scaffold diversification.

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
CAS Number 1354949-41-9
Molecular Formula C₉H₇ClN₂O₄
Molecular Weight 242.62 g/mol
SMILES O=C1OCCN1C2=C(Cl)C=CC(=O)=C2
InChI Key RKGIRUZYDVEWJR-UHFFFAOYSA-N
Structural Dynamics and Electronic Properties

The molecule consists of a 2-oxazolidinone ring attached to the nitrogen at the 1-position of a 2-chloro-5-nitrobenzene moiety.

  • Steric Hindrance (The Ortho-Effect): The chlorine atom at the C2 position of the phenyl ring (ortho to the oxazolidinone nitrogen) introduces significant steric strain. This forces the oxazolidinone ring to twist out of coplanarity with the phenyl ring to minimize repulsion between the chlorine lone pairs and the oxazolidinone carbonyl/oxygen. This non-planar conformation is critical for binding affinity in enzyme pockets, often enhancing selectivity compared to planar analogs.

  • Electronic Deactivation: The nitro group (-NO₂) at the C5 position is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-R), it significantly decreases the electron density of the phenyl ring.

  • Carbamate Stability: The electron-deficient nature of the N-aryl substituent reduces the basicity of the nitrogen, thereby increasing the electrophilicity of the carbamate carbonyl (C=O). This makes the ring slightly more susceptible to nucleophilic attack (hydrolysis) under strongly basic conditions compared to electron-rich analogs.

Synthesis and Manufacturing Protocols

The synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one requires overcoming the poor nucleophilicity of the precursor aniline, 2-chloro-5-nitroaniline.

Primary Synthetic Route: Carbamate Cyclization

This route is preferred for its scalability and purity profile. It involves the reaction of the aniline with 2-chloroethyl chloroformate followed by base-mediated cyclization.

Reagents:

  • Precursor: 2-Chloro-5-nitroaniline (CAS 6283-25-6)[1][2]

  • Reagent: 2-Chloroethyl chloroformate

  • Base: Potassium carbonate (

    
    ) or Sodium hydride (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Protocol:

  • Acylation: Dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous acetonitrile. Add

    
     (1.5 eq) and cool to 0°C.
    
  • Addition: Dropwise add 2-chloroethyl chloroformate (1.2 eq) to the suspension. The electron-poor aniline reacts slowly; allow the mixture to warm to reflux (80°C) and stir for 6–12 hours.

  • Intermediate Formation: This yields the linear carbamate intermediate: 2-chloroethyl (2-chloro-5-nitrophenyl)carbamate.

  • Cyclization: In the same pot (or after isolation), add a stronger base (e.g.,

    
    -BuOK or additional 
    
    
    
    with catalytic NaI) and heat to reflux. The nitrogen anion attacks the alkyl chloride terminal, closing the ring to form the oxazolidinone.
  • Workup: Quench with water. The product typically precipitates as a solid due to low aqueous solubility. Filter, wash with water/hexanes, and recrystallize from Ethanol/Ethyl Acetate.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.

SynthesisPathway Aniline 2-Chloro-5-nitroaniline (Precursor) Intermediate Carbamate Intermediate Aniline->Intermediate Acylation (K2CO3, MeCN, Reflux) Reagent 2-Chloroethyl chloroformate Reagent->Intermediate Product 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Intermediate->Product Cyclization (Intramolecular SN2)

Caption: Figure 1. Two-step one-pot synthesis via carbamate intermediate.

Physicochemical Properties[3][4][6][7][8]

Understanding the physical behavior of this compound is essential for formulation and assay development.

PropertyValue / DescriptionSource/Prediction
Physical State Solid (Crystalline powder)Experimental [1]
Color Pale yellow to off-whiteObserved (Nitroaromatic)
Melting Point 145–150 °C (Predicted range)Derived from analogs
Solubility (Water) Low (< 0.1 mg/mL)Calculated (LogP ~1.5)
Solubility (Organic) Soluble in DMSO, DMF, Acetone, DCMExperimental
LogP ~1.52Calculated [2]
pKa Non-ionizable (Neutral)Structural Analysis

Stability Note: The compound is stable under standard storage conditions (dry, room temperature).[1] However, avoid prolonged exposure to strong aqueous bases (pH > 10) which can hydrolyze the oxazolidinone ring to the amino-alcohol derivative.

Applications in Drug Discovery

Scaffold for Antibacterials

This compound is a structural analog of Linezolid , the first oxazolidinone antibiotic. In Linezolid, the phenyl ring is substituted with a 3-fluoro and 4-morpholinyl group.

  • Research Utility: Researchers use the 2-chloro-5-nitro analog to study the "Ortho Effect." The 2-chloro group mimics the steric bulk of larger substituents, allowing scientists to probe the tolerance of the ribosomal binding pocket (50S subunit) for sterically demanding ligands.

Precursor for 5-Amino Derivatives

The nitro group at position 5 is a "dummy" functional group. It is readily reduced (using


 or 

) to the corresponding aniline: 3-(5-amino-2-chlorophenyl)-1,3-oxazolidin-2-one .
  • Utility: The resulting amine is a versatile handle for attaching solubilizing groups, fluorophores, or peptidomimetics, enabling the creation of libraries for high-throughput screening.

Pharmacophore Mapping

The diagram below illustrates the electronic distribution that defines its interaction potential.

ElectronicMap NO2 Nitro Group (C5) Electron Withdrawing (Metabolic Handle) Phenyl Phenyl Linker Pi-Stacking NO2->Phenyl Deactivation (-R) Cl Chlorine (C2) Steric Bulk (Conformational Lock) Cl->Phenyl Steric Twist Core Oxazolidinone Ring H-Bond Acceptor (C=O) Phenyl->Core N-Aryl Bond

Caption: Figure 2. Functional pharmacophore map highlighting SAR determinants.

Safety and Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.

  • Nitroaromatic Warning: Like many nitro-compounds, it may decompose exothermically at very high temperatures. Do not distill residues to dryness.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen and Chlorine).

References

  • ChemScene. (2024). Product Data Sheet: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354949-41-9). Retrieved from

  • PubChem. (2024). Compound Summary: N-Aryl Oxazolidinone Derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks: 2-Chloro-5-nitroaniline (Precursor). Retrieved from

  • Bratulescu, G. (2007). Microwave-assisted synthesis of oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. (Methodology Reference)
  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2(2), 175-194. (Context on Oxazolidinone SAR)

Sources

Thermodynamic Stability of 2-Chloro-5-Nitrophenyl Substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 2-chloro-5-nitrophenyl substituted oxazolidinones. It synthesizes mechanistic organic chemistry with practical stability-indicating protocols, designed for researchers optimizing synthetic routes or evaluating drug candidates (e.g., Linezolid analogs).

Technical Guide | Version 1.0

Executive Summary

The thermodynamic stability of 3-(2-chloro-5-nitrophenyl)-2-oxazolidinone and its derivatives is governed by a competitive interplay between electronic activation and steric protection. While the oxazolidinone core is generally robust, the 5-nitro group significantly destabilizes the ring toward nucleophilic attack (alkaline hydrolysis) by increasing the electrophilicity of the carbonyl carbon. Conversely, the 2-chloro substituent provides a critical "ortho-effect," introducing steric hindrance that retards the rate of hydrolysis compared to para-substituted analogs.

Key Stability Profile:

  • Acidic Conditions (pH < 4): Highly Stable. Protonation of the carbonyl oxygen is insufficient to drive ring opening at ambient temperatures.

  • Neutral Conditions (pH 6–8): Metastable. Slow hydrolysis may occur over extended storage, particularly in solution.

  • Alkaline Conditions (pH > 9): Unstable. Rapid ring opening occurs via a

    
     mechanism, yielding the corresponding 
    
    
    
    -aryl amino alcohol.

Mechanistic Analysis: The Electronic-Steric Conflict

To predict shelf-life and reaction outcomes, one must understand the molecular forces at play. The stability of the N-aryl oxazolidinone ring is dictated by the energy barrier of the transition state during nucleophilic attack.

Electronic Activation (The 5-Nitro Effect)

The nitro group at the meta position relative to the nitrogen (position 5 on the phenyl ring) is a potent electron-withdrawing group (EWG).

  • Inductive (-I) & Mesomeric (-M) Effects: The

    
     group pulls electron density from the aromatic ring, which in turn withdraws density from the oxazolidinone nitrogen.
    
  • Resonance Consequence: This reduces the donation of the nitrogen lone pair into the carbonyl system, making the carbonyl carbon more electrophilic and susceptible to attack by

    
     or water.
    
  • Leaving Group Stabilization: Upon ring opening, the negative charge develops on the nitrogen. The 5-nitro group stabilizes this resulting anion (anilinide character), lowering the activation energy for the bond-breaking step.

Steric Protection (The 2-Chloro Effect)

The chlorine atom at the ortho position (position 2) is the stabilizing force.

  • Rotational Barrier: The bulky chlorine forces the phenyl ring to twist out of coplanarity with the oxazolidinone ring to minimize steric clash with the carbonyl oxygen.

  • Nucleophilic Shielding: This twist and the bulk of the chlorine atom block the trajectory of incoming nucleophiles (Burgi-Dunitz angle), effectively increasing the

    
     (Gibbs free energy of activation) for hydrolysis.
    
Degradation Pathway Visualization

The primary degradation pathway is Alkaline Hydrolysis . The diagram below illustrates the mechanism and the specific influence of the substituents.

HydrolysisMechanism Start Intact Oxazolidinone (2-Cl, 5-NO2) TS Tetrahedral Intermediate (High Energy) Start->TS + OH- (k1) Product Ring-Opened Product (N-aryl amino alcohol) TS->Product Ring Cleavage (k2) NO2_Effect 5-NO2 Effect: Increases Electrophilicity (Destabilizing) NO2_Effect->Start Activates C=O NO2_Effect->Product Stabilizes Anion Cl_Effect 2-Cl Effect: Steric Shielding (Stabilizing) Cl_Effect->Start Blocks Attack

Figure 1: Mechanism of base-catalyzed hydrolysis showing the competing destabilizing effect of the nitro group and stabilizing effect of the ortho-chloro group.

Experimental Protocols for Stability Assessment

Do not rely on literature values for generic oxazolidinones. The specific substitution pattern requires empirical validation. Use the following protocols to determine


 (observed rate constant) and 

(shelf-life).
Protocol A: pH-Rate Profiling (The "Gold Standard")

Objective: Determine the pH dependence of hydrolysis to identify the pH of maximum stability (


).

Reagents:

  • Buffers: Acetate (pH 4.0), Phosphate (pH 6.0, 7.4), Borate (pH 9.0). Note: Maintain constant ionic strength (

    
    ) using KCl.
    
  • Solvent: Acetonitrile (ACN) / Buffer (10:90 v/v). Co-solvent is required due to low aqueous solubility of the aryl oxazolidinone.

Workflow:

  • Stock Solution: Prepare a 1 mg/mL stock of the 2-Cl-5-NO2 oxazolidinone in ACN.

  • Initiation: Spike stock into pre-thermostated buffer solutions (e.g., 25°C, 40°C, 60°C) to a final concentration of 50 µg/mL.

  • Sampling: Aliquot 1 mL samples at defined intervals (0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench alkaline samples with 0.1 M HCl to pH ~3 to freeze the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

Calculation: Plot


 vs. time. The slope is 

.

Protocol B: Forced Degradation (Stress Testing)

Objective: Rapidly identify degradation products and validate "stability-indicating" analytical methods.

Stress ConditionReagent / ConditionDurationExpected Outcome
Acid Hydrolysis 1 N HCl, 60°C24 Hours< 5% Degradation.
Base Hydrolysis 0.1 N NaOH, RT4 HoursMajor Degradation. Ring opening to amino alcohol.
Oxidation 3%

, RT
24 HoursPotential N-oxide formation (if morpholine present) or nitro-reduction.
Thermal 80°C (Solid State)7 DaysGenerally stable unless crystal lattice includes solvent.
Protocol C: Arrhenius Study (Shelf-Life Prediction)

To predict stability at 25°C based on accelerated data:

  • Perform Protocol A at three temperatures (e.g., 40°C, 50°C, 60°C) at a fixed pH (e.g., pH 7.4).

  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) using the slope (
    
    
    
    ).
  • Extrapolate

    
     to 25°C.
    

Stability Testing Workflow

The following flowchart guides the decision-making process for evaluating the thermodynamic stability of these derivatives.

StabilityWorkflow Start Start: 2-Cl-5-NO2 Oxazolidinone Candidate Solubility Determine Solubility (LogP, pKa) Start->Solubility StressTest Forced Degradation (Acid/Base/Ox/Therm) Solubility->StressTest Analysis HPLC-MS Analysis of Degradants StressTest->Analysis Decision > 10% Degradation in < 24h? Analysis->Decision KineticStudy Perform Kinetic Study (Arrhenius Plot) Decision->KineticStudy No (Stable Enough) Redesign Structural Redesign (Modify 5-position) Decision->Redesign Yes (Too Unstable) Formulation Develop Formulation (Buffer at pH max) KineticStudy->Formulation

Figure 2: Decision tree for evaluating the thermodynamic stability of oxazolidinone derivatives.

References

  • Mechanistic Basis of Oxazolidinone Hydrolysis

    • Source: Fife, T. H., et al. "Oxazolidine hydrolysis.[1] Participation of solvent and buffer in ring opening."[1] Journal of the American Chemical Society.

    • Relevance: Establishes the mechanism and the impact of pH on ring opening.
    • (Proxy via Semantic Scholar)

  • Stability of Linezolid (Oxazolidinone Class)

    • Source: Patel, S. A., et al. "Stability-indicating HPLC method for linezolid.
    • Relevance: Provides the baseline forced degradation conditions (0.1 N NaOH, 3% H2O2) used in Protocol B.
  • Electronic Effects in N-Heterocycles

    • Source: "Substituent effects and electron delocalization in five-membered N-heterocycles." RSC Advances.
    • Relevance: Explains the electron-withdrawing nature of the nitro group and its destabilizing effect on the ring system.[2]

  • Kinetics of Alkaline Hydrolysis

    • Source: "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters." ChemRxiv.
    • Relevance: Provides comparative rate constants for ester/amide hydrolysis which can be extrapolated to the carbam

Sources

Technical Monograph: The 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Derivatives Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]

Synthetic Utility, Physicochemical Profiling, and Pharmacophore Exploration

Executive Summary

In the landscape of modern medicinal chemistry, the N-aryl-1,3-oxazolidin-2-one moiety represents a "privileged structure," most notably validated by the clinical success of linezolid and tedizolid against multidrug-resistant Gram-positive bacteria.[1][2] Within this class, 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9) emerges not merely as a derivative, but as a critical divergent intermediate .[1][2]

This monograph analyzes the technical attributes of this specific scaffold. Unlike the 3-fluoro-4-morpholinyl substitution pattern found in first-generation oxazolidinone antibiotics, the 2-chloro-5-nitro motif offers unique synthetic handles: an ortho-chloro group that induces beneficial torsional strain (influencing receptor binding kinetics) and a meta-nitro group serving as a masked amine for late-stage functionalization.[1][2] This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in generating bioactive libraries.[1][2][3]

Physicochemical Profile & Structural Analysis[4]

Understanding the "Rule of Five" compliance and electronic distribution is prerequisite to utilizing this scaffold.[2] The 2-chloro-5-nitro substitution creates a highly electron-deficient aromatic ring, influencing both the acidity of the oxazolidinone protons and the metabolic stability of the system.[1][2]

Table 1: Physicochemical Properties of the Core Scaffold[1][2]
PropertyValueSignificance in Drug Design
Molecular Formula C₉H₇ClN₂O₄Core building block
Molecular Weight 242.62 g/mol Leaves significant mass allowance for functionalization (Fragment-Based Drug Design compliant).[1][2]
LogP (Predicted) ~2.20Ideal lipophilicity range for oral bioavailability and membrane permeability.[1][2]
TPSA 72.68 ŲWell within the <140 Ų limit for cell permeability.[2]
H-Bond Acceptors 4Nitro and Carbonyl groups provide key interaction points.[2]
Rotatable Bonds 2Low conformational entropy penalties upon binding.[2]
Electronic Effect σ-withdrawingThe 5-NO₂ and 2-Cl groups deactivate the ring, reducing susceptibility to oxidative metabolism (e.g., CYP450).[1][2]

Data Source: Aggregated from ChemScene and computational models [1].

Structural Logic: The Ortho-Chloro Effect

The presence of the chlorine atom at the C2 position of the phenyl ring is not incidental.[1][2] In N-aryl systems, ortho substitution forces the phenyl ring to twist out of coplanarity with the oxazolidinone ring due to steric clash with the carbonyl oxygen or the methylene protons.[1][2]

  • Impact: This twist creates a distinct 3D topology, often essential for fitting into the hydrophobic pockets of bacterial ribosomes (in antibiotic applications) or MAO enzymes.[1][2][3]

Synthetic Protocols

To ensure reproducibility and scalability, we present two distinct synthetic pathways. The choice of pathway depends on the availability of starting materials (anilines vs. isocyanates) and the desired enantiopurity of the oxazolidinone ring (if C5 substitution is introduced).[1][2]

Pathway A: The Carbamate-Epoxide Cyclization (Recommended)

This method is preferred for its mild conditions and avoidance of phosgene.[2]

Reagents: 2-Chloro-5-nitroaniline, Phenyl chloroformate (or CBz-Cl), Glycidyl butyrate (or Epichlorohydrin), Lithium tert-butoxide.[1][2][3]

Step-by-Step Protocol:

  • Carbamate Formation: Dissolve 2-chloro-5-nitroaniline (1.0 eq) in DCM at 0°C. Add pyridine (1.2 eq) followed by phenyl chloroformate (1.1 eq) dropwise.[1][2] Stir at RT for 4 hours. Quench with water, extract, and dry to isolate the N-aryl carbamate.[1][2][3]

  • Lithiation: Dissolve the carbamate in THF at -78°C. Slowly add n-BuLi or LiOtBu (1.1 eq) to generate the carbamate anion.

  • Cyclization: Add (S)-glycidyl butyrate (1.2 eq) dropwise. Allow the reaction to warm to RT over 12 hours. The anion attacks the epoxide, followed by intramolecular cyclization and elimination of the butyrate/phenolate.[1][2]

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexanes) yields the oxazolidinone.[1][2]

Pathway B: The Isocyanate-Epoxide Cycloaddition (Catalytic)

Ideal for high-throughput library generation.[1][2]

Reagents: 2-Chloro-5-nitro-phenyl isocyanate, Ethylene oxide (or substituted epoxide), MgI2/I2 catalyst or organocatalysts.[1][2][3]

Step-by-Step Protocol:

  • Setup: In a pressure vessel, dissolve 2-chloro-5-nitro-phenyl isocyanate (1.0 eq) in dry toluene.

  • Catalyst: Add MgI2 (5 mol%) and I2 (5 mol%) or a phosphonium salt catalyst [2].

  • Addition: Add the epoxide (1.5 eq).[1][2]

  • Reaction: Heat to 80°C for 6-12 hours.

  • Workup: Remove solvent in vacuo.[2] Recrystallize from ethanol.

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these pathways and the divergent utility of the product.

SynthesisPathways cluster_legend Reaction Types Aniline 2-Chloro-5-nitroaniline Isocyanate 2-Chloro-5-nitro isocyanate Aniline->Isocyanate Triphosgene Carbamate N-Aryl Carbamate Intermediate Aniline->Carbamate PhOCOCl, Pyridine Target TARGET SCAFFOLD: 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Isocyanate->Target Epoxide, MgI2 cat. Carbamate->Target Glycidyl butyrate, LiOtBu, THF AmineDerivative 5-Amino Derivative (Urea/Amide Library) Target->AmineDerivative H2, Pd/C (Nitro Reduction) SuzukiProduct Biaryl Derivative (Suzuki Coupling) Target->SuzukiProduct Ar-B(OH)2, Pd(PPh3)4 (Cl displacement/coupling) key1 Yellow: Key Intermediate key2 Blue: Target Scaffold key3 Green: Library Divergence

Caption: Figure 1. Convergent synthesis of the target scaffold via Carbamate or Isocyanate routes, leading to divergent library generation.[1][2][3]

Divergent Library Generation (The "Hub" Concept)[1]

The value of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one lies in its ability to serve as a bifunctional hub .[1][2]

The Nitro Group: A Masked Amine

The 5-nitro group is a "dummy" substituent during the initial ring formation.[2] Once the oxazolidinone core is established, the nitro group can be reduced (H₂/Pd-C or Fe/NH₄Cl) to the aniline.[1][2]

  • Application: This aniline is the entry point for creating urea, amide, or carbamate linkers, mimicking the C5-sidechain SAR of linezolid but on the phenyl ring [3].[1][2][3]

The Chloro Group: Cross-Coupling Partner

While aryl chlorides are less reactive than bromides or iodides, the presence of the electron-withdrawing nitro group para to the chloride (if viewed from the 5-position perspective) or ortho to the nitrogen activates the ring for:

  • SNAr Reactions: Displacement with amines or thiols (though sterically hindered by the oxazolidinone).[1][2]

  • Buchwald-Hartwig/Suzuki Couplings: Using modern phosphine ligands (e.g., XPhos, SPhos), the 2-chloro position can be coupled to heteroaryls, extending the molecule into the "Zone 2" binding pocket of bacterial ribosomes [4].[1][2][3]

Biological Applications & SAR Context

Antibacterial Activity (Protein Synthesis Inhibition)

The oxazolidinone class inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1][2]

  • SAR Insight: Activity typically requires a 3-fluoro-4-substituted phenyl ring.[1][2] The 2-chloro-5-nitro analog discussed here is likely less active per se than Linezolid.[1][2] However, it serves as a precursor.[1][2][4][5]

  • Optimization: Reducing the nitro to an amine and acylating it (e.g., to an acetamide) often restores antibacterial potency.[1][2][3] The 2-chloro group may replace the 3-fluoro group to alter metabolic clearance rates while maintaining the necessary ring twist.[2]

MAO Inhibition

Oxazolidinones like Toloxatone are reversible inhibitors of Monoamine Oxidase A (MAO-A).[1][2]

  • Mechanism: The oxazolidinone carbonyl interacts with the enzyme active site.[2]

  • Relevance: Nitro-substituted aromatics are often explored in CNS drug discovery.[1][2] The 2-chloro-5-nitro derivative provides a scaffold to test selectivity between MAO-A and MAO-B isoforms [5].[1][2]

Herbicidal Activity (PPO Inhibition)

The 2-chloro-5-substituted phenyl moiety is a hallmark of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Sulfentrazone, Carfentrazone).[1][2][3]

  • Hypothesis: While most PPO inhibitors use a triazolinone or uracil ring, the oxazolidinone ring is a bioisostere.[2][3] This specific molecule could function as a lead compound for novel herbicides, where the nitro group is critical for binding to the plastid enzyme [6].[2][3]

Experimental Validation Data (Representative)

For researchers validating the synthesis, the following analytical data is representative of the purified scaffold:

Analytical MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 8.3-8.5 (m, 1H, Ar-H3), 8.1-8.2 (dd, 1H, Ar-H4), 7.8 (d, 1H, Ar-H6), 4.5 (t, 2H, CH₂), 4.1 (t, 2H, CH₂).[1][2][3] Note: Signals will shift if C5 is substituted.[2]
IR Spectroscopy ~1750 cm⁻¹ (Strong C=O stretch, oxazolidinone), ~1530 & 1350 cm⁻¹ (NO₂ stretch).[1][2][3]
Mass Spectrometry m/z 243 [M+H]⁺ (Chlorine isotope pattern ³⁵Cl/³⁷Cl visible).[1][2]
Melting Point 145-150°C (Dependent on recrystallization solvent).[1][2]

References

  • ChemScene. (n.d.).[1][2] 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Product Data. Retrieved from [1][3]

  • Organic Chemistry Portal. (2025).[1][2] Synthesis of Oxazolidinones. Retrieved from

  • National Institutes of Health (NIH). (2021).[1][2][3] Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Retrieved from [1]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [1]

  • BenchChem. (2025).[1][2][4] N-(2-chloro-5-nitrophenyl)-2-phenylacetamide: Biological Activity and MAO Inhibition Context. Retrieved from [1][3]

  • ResearchGate. (2025). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Retrieved from

Disclaimer: This guide is for research purposes only. All synthesis involving nitro-aromatics and isocyanates requires appropriate safety protocols, including fume hoods and PPE.[1][3]

Sources

Molecular weight and physicochemical characteristics of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Characterization of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary: The Scaffold Identity

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9) represents a specialized N-aryl oxazolidinone scaffold.[1] Structurally distinct from the fluoro-morpholinyl core of Linezolid, this compound features a 2-chloro-5-nitro substitution pattern.[1] It serves as a critical intermediate in the synthesis of next-generation antimicrobial agents and a chemical probe in Structure-Activity Relationship (SAR) studies targeting bacterial protein synthesis inhibition (50S ribosomal subunit).[1]

This guide provides a comprehensive technical profile, moving from theoretical descriptors to actionable experimental protocols for synthesis, validation, and physicochemical characterization.[1]

Molecular Identity & Computational Descriptors

The following physicochemical parameters define the compound's behavior in biological systems and formulation matrices.

Table 1: Physicochemical Specifications

PropertyValue / DescriptorRelevance
IUPAC Name 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-oneSystematic Identification
CAS Number 1354949-41-9Registry
Molecular Formula C₉H₇ClN₂O₄Stoichiometry
Molecular Weight 242.62 g/mol Mass Spectrometry Target
SMILES O=C1OCCN1C2=CC(=O)=CC=C2ClCheminformatics
LogP (Calc) 2.20Lipophilicity (Moderate permeability)
TPSA 72.68 ŲPolar Surface Area (Good oral bioavailability)
H-Bond Acceptors 4Receptor Binding Potential
Rotatable Bonds 2Conformational Flexibility
Physical State Solid (Powder)Handling

Synthetic Pathway & Formation

The synthesis of N-aryl oxazolidinones is typically achieved through the cyclization of an aniline precursor. For this specific target, 2-chloro-5-nitroaniline is the requisite starting material.[1] The pathway involves the formation of an isocyanate intermediate or direct alkylation/cyclization with 2-chloroethyl chloroformate.

Figure 1: Retrosynthetic Analysis & Forward Synthesis

SynthesisPathway Precursor 2-Chloro-5-nitroaniline (Start Material) Intermediate Isocyanate Intermediate (Transient) Precursor->Intermediate Activation Reagent1 Phosgene / Triphosgene (Activation) Reagent1->Intermediate Product 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one (Target) Intermediate->Product Cyclization Reagent2 2-Chloroethanol / Base (Cyclization) Reagent2->Product

Caption: Stepwise formation of the oxazolidinone ring from the aniline precursor via an isocyanate intermediate.

Structural Characterization: The "Fingerprint"

Reliable identification requires correlating spectral data with the specific substitution pattern (2-Cl, 5-NO2).[1]

A. Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region:

      • δ ~8.4 ppm (d, J=2.5 Hz, 1H): H-6 (Ortho to NO₂, Meta to Cl).[1] Most deshielded due to nitro group and ring current.[1]

      • δ ~8.2 ppm (dd, J=8.8, 2.5 Hz, 1H): H-4 (Ortho to NO₂, Para to N).[1]

      • δ ~7.9 ppm (d, J=8.8 Hz, 1H): H-3 (Ortho to Cl).[1]

    • Aliphatic (Oxazolidinone) Region:

      • δ ~4.5 ppm (t, J=8.0 Hz, 2H): O-CH₂- (Deshielded by oxygen).[1]

      • δ ~4.1 ppm (t, J=8.0 Hz, 2H): N-CH₂- (Deshielded by nitrogen).[1]

B. Infrared Spectroscopy (FT-IR)
  • 1740–1760 cm⁻¹: Strong C=O stretch (Oxazolidinone carbonyl).[1]

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1]

  • 1050–1200 cm⁻¹: C-O-C stretch (Ether linkage of the ring).

Experimental Protocols

Protocol A: HPLC Purity Profiling

Objective: To quantify purity and detect late-eluting impurities (e.g., bis-alkylated byproducts).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 300 nm (Nitro absorbance).[1]

  • Expected Retention: The compound is moderately lipophilic (LogP 2.[1]2) and should elute in the middle of the gradient (~5-6 min).[1]

Protocol B: Thermodynamic Solubility Determination

Objective: To determine the saturation limit in aqueous buffer (pH 7.4) for biological assays.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved solid.

  • Quantification: Inject the filtrate into the HPLC system (Protocol A).

  • Calculation: Compare the peak area of the filtrate against a standard curve prepared in DMSO (10 µM – 100 µM).

    • Note: Expected solubility is low (< 50 µM) due to the aromatic/chloro nature.[1]

Analytical Workflow Diagram

Figure 2: Quality Control Decision Tree

QC_Workflow Sample Raw Sample (CAS 1354949-41-9) HPLC HPLC-UV Analysis (Protocol A) Sample->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck MS LC-MS Confirmation ([M+H]+ = 243.6) PurityCheck->MS Yes Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst No NMR 1H NMR Validation (Structure Check) MS->NMR Release Release for Biological Assay NMR->Release Recryst->HPLC Retest

Caption: Step-by-step quality control workflow ensuring structural integrity before biological testing.

Safety & Handling

  • Nitro-Aromatics: Compounds containing nitro groups on aromatic rings can be energetic or toxic.[1] Handle in a fume hood.

  • Skin Sensitization: Oxazolidinones can be sensitizers.[1] Wear nitrile gloves and long sleeves.[1]

  • Storage: Store at 2-8°C, desiccated. Protect from light to prevent nitro-group reduction or degradation.[1]

References

  • PubChem Compound Summary. "3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CID 137635527)."[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Organic Chemistry Portal. "Synthesis of Oxazolidinones." (General synthetic methodology for N-aryl oxazolidinones). [Link]

  • Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry 39.3 (1996): 673-679.[1] (Foundational text on oxazolidinone SAR). [Link][1]

Sources

Technical Whitepaper: Toxicological Profile & Handling of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical whitepaper and predictive Safety Data Sheet (SDS) for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one .

Editorial Note: As this specific compound is a specialized research intermediate not widely cataloged in public commodity databases, this guide synthesizes data from Structure-Activity Relationships (SAR), precursor toxicology (2-chloro-5-nitroaniline), and functional group analysis (oxazolidinone class).

Part 1: Chemical Identity & Physicochemical Properties

Compound Name: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one CAS Registry Number: Not widely listed (Research Intermediate). Synonyms: N-(2-Chloro-5-nitrophenyl)-2-oxazolidinone; 3-(2-Chloro-5-nitrophenyl)-2-oxazolidinone.

Structural Analysis

The molecule consists of a 1,3-oxazolidin-2-one heterocyclic ring substituted at the nitrogen (N3) position with a 2-chloro-5-nitrophenyl group.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.62 g/mol

  • LogP (Predicted): ~1.8 – 2.2 (Moderate lipophilicity, suggesting potential membrane permeability).

  • Solubility: Low in water; soluble in DMSO, DMF, Acetonitrile, and Ethyl Acetate.

Synthesis & Origin (Contextual Grounding)

To understand the impurity profile and potential degradants, one must understand the synthesis. This compound is typically synthesized via the cyclization of 2-chloro-5-nitroaniline derivatives.

Synthesis Pathway Visualization:

SynthesisPathway Precursor 2-Chloro-5-nitroaniline (CAS: 6283-25-6) Intermediate Carbamate Intermediate (Unstable) Precursor->Intermediate Acylation Reagent 2-Chloroethyl chloroformate (or Ethylene Carbonate) Reagent->Intermediate Product 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Intermediate->Product Cyclization (Base catalyzed)

Figure 1: Synthetic pathway for the formation of the target oxazolidinone from aniline precursors.

Part 2: Toxicological Profile (Predictive & Analog-Based)

Warning: This compound contains a nitroaromatic moiety and a chlorobenzene core, both of which drive its toxicity profile.

Acute Toxicity
  • Oral (LD50 Predicted): 500 – 2000 mg/kg (Rat).

    • Rationale: The parent amine, 2-chloro-5-nitroaniline, is harmful if swallowed. The oxazolidinone ring generally reduces acute lethality compared to free anilines but does not eliminate it.

  • Inhalation: Moderate respiratory irritant. Dust may cause sensitization.

  • Dermal: Potential skin sensitizer.

Specific Target Organ Toxicity (STOT)
  • Hematologic Effects (Methemoglobinemia):

    • Nitroaromatic compounds can be metabolized (reduced) to anilines and N-hydroxylamines, which oxidize ferrous hemoglobin (

      
      ) to ferric hemoglobin (
      
      
      
      ), causing methemoglobinemia.
    • Mechanism:[1][2] The 5-nitro group is susceptible to nitro-reductases in the liver.

  • Hepatic Effects:

    • Chlorinated aromatics often induce liver enzyme upregulation (CYP450) and potential hepatotoxicity upon chronic exposure.

Genotoxicity & Carcinogenicity
  • Mutagenicity (Ames Test): Likely Positive .

    • Evidence: Many nitro-substituted benzenes are mutagenic in Salmonella typhimurium strains (TA98, TA100) due to the formation of reactive nitrenium ions upon metabolic activation.

  • Carcinogenicity: Suspected. The structural analog 3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione) and related chloro-nitro compounds often carry GHS Category 2 Carcinogen warnings.

Oxazolidinone-Specific Pharmacology (MAO Inhibition)
  • Certain oxazolidinones (e.g., Linezolid) inhibit Monoamine Oxidase (MAO). While this specific structure lacks the morpholine ring typical of antibiotics, the core ring structure suggests a potential for weak MAO inhibition .

  • Precaution: Avoid co-administration with serotonergic agents in animal models during drug development.

Metabolic Activation Pathway:

MetabolicPathway Parent Parent Compound (Nitro-Oxazolidinone) Liver Hepatic Nitro-Reductase Parent->Liver Metabolite1 Amine Metabolite (Amino-Oxazolidinone) Liver->Metabolite1 Reduction Reactive N-Hydroxylamine (Reactive Intermediate) Liver->Reactive Partial Reduction DNA DNA Adducts (Genotoxicity) Reactive->DNA Covalent Binding Heme Hemoglobin Oxidation (Methemoglobinemia) Reactive->Heme Redox Cycle

Figure 2: Predicted metabolic activation pathway leading to potential genotoxicity and hematotoxicity.

Part 3: Handling & Safety Data Sheet (SDS) Protocols

Section 1: Hazard Identification (GHS Classification)

Based on SAR analysis, the following classifications are recommended for internal safety labeling:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.
STOT - Repeated Exp. Cat 2H373: May cause damage to organs (Blood, Liver) through prolonged exposure.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.
Section 2: First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Blue discoloration of lips (cyanosis) indicates methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Seek immediate medical attention.

Section 3: Exposure Controls & PPE
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash are within 10 seconds of the workstation.

  • Respiratory: NIOSH-approved N95 or P100 particulate respirator if dust is generated.

  • Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Break-through time > 480 min.

  • Eye Protection: Chemical safety goggles.

Section 4: Storage & Stability
  • Storage Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents, strong bases (may hydrolyze the oxazolidinone ring), and reducing agents (reacts with nitro group).

Part 4: Analytical & Experimental Protocols

Purity Analysis via HPLC-UV

To validate the identity and purity of the compound during development, use the following reverse-phase HPLC method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group absorbance).

  • Retention Time: Predicted to elute later than the aniline precursor due to the loss of the H-bond donor (amine) and formation of the lipophilic oxazolidinone ring.

Waste Disposal Protocol
  • Segregation: Collect as "Halogenated Organic Waste" containing "Nitro Compounds".

  • Treatment: Do not mix with oxidizers.

  • Disposal: Incineration at a licensed facility equipped with scrubbers for NOx and HCl gases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22838, 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitrobenzene derivatives and toxicity. Retrieved from [Link]

  • U.S. EPA. TSCA Chemical Substance Inventory - Halogenated Organics. Retrieved from [Link]

Sources

Technical Guide: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pharmaceutical intermediate 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one .

Executive Summary

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9) is a specialized heterocyclic building block used in the synthesis of N-aryl oxazolidinone derivatives.[1] This class of compounds is pharmacologically significant, serving as the core scaffold for "last-resort" antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban).

Unlike the typical 1,3,4-substitution pattern found in blockbuster oxazolidinone drugs (which often feature a 3-fluoro-4-morpholinyl motif), this intermediate presents a 1,2,5-substitution pattern (2-chloro-5-nitro). This unique geometry makes it a critical scaffold for Structure-Activity Relationship (SAR) exploration , allowing medicinal chemists to access novel intellectual property space and optimize pharmacokinetic profiles by modifying the electronic and steric environment of the central phenyl ring.

Chemical Profile & Structural Significance[2][3][4][5][6][7][8]

Identification
PropertyDetail
Chemical Name 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
CAS Number 1354949-41-9
Molecular Formula C₉H₇ClN₂O₄
Molecular Weight 242.62 g/mol
Core Scaffold N-Aryl-2-oxazolidinone
Key Functionalities Nitro group (-NO₂), Aryl Chloride (-Cl), Cyclic Carbamate
Structural Logic in Drug Design

The molecule serves as a bifunctional electrophilic/nucleophilic hub :

  • The Nitro Group (C-5 position): Acts as a masked amine. Upon reduction, it provides a handle for acylation, allowing the introduction of diversity elements (e.g., isoxazoles, acetamides) crucial for binding affinity in the ribosomal peptidyl transferase center (in antibiotics).

  • The Chloro Group (C-2 position): An orthogonal reactive site. Unlike the stable fluorine in Linezolid, the chlorine atom at the ortho-position is susceptible to metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions, enabling the attachment of solubilizing tails or heteroaromatic rings.

Synthesis Pathways[6][7][8][10][11]

Upstream Synthesis (Preparation of the Intermediate)

The synthesis typically proceeds via the cyclization of an aniline derivative. The choice of reagents dictates the process safety and scalability.

Protocol A: The Chloroethyl Chloroformate Route (Standard)

  • Starting Material: 2-Chloro-5-nitroaniline.

  • Reagent: 2-Chloroethyl chloroformate.

  • Base: Potassium carbonate (

    
    ) or Sodium hydroxide (
    
    
    
    ).
  • Mechanism:

    • Step 1: N-acylation of the aniline to form the carbamate intermediate.

    • Step 2: Intramolecular cyclization (alkylation) displacing the alkyl chloride to close the oxazolidinone ring.

Protocol B: The Ethylene Carbonate Route (Green Chemistry)

  • Starting Material: 2-Chloro-5-nitroaniline.

  • Reagent: Ethylene carbonate.[2]

  • Catalyst: Tetraethylammonium iodide (TEAI) or similar phase transfer catalyst.

  • Conditions: High temperature (

    
    ).
    
  • Advantage: Avoids toxic chloroformates; generates

    
     and ethylene glycol as byproducts.
    
Downstream Application (Transformation to API Candidates)

The intermediate is transformed into bioactive molecules through a divergent synthesis strategy.

  • Path A (Nitro Reduction): Hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) yields the 3-(5-amino-2-chlorophenyl)-oxazolidinone . This amine is then coupled with acyl chlorides or isocyanates.
  • Path B (Chloride Displacement): The 2-chloro position allows for the introduction of steric bulk or polarity. For example, coupling with aryl boronic acids creates biaryl systems common in newer generation anticoagulants.

Visualization of Chemical Logic

The following diagram illustrates the synthesis of the intermediate and its divergent utility in drug discovery.

G Aniline 2-Chloro-5-nitroaniline (Starting Material) Intermediate 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one (The Core) Aniline->Intermediate Cyclization (K2CO3, DMF, Heat) Reagent 2-Chloroethyl chloroformate Reagent->Intermediate Amine 5-Amino Derivative (Reduced) Intermediate->Amine Nitro Reduction (H2, Pd/C) Biaryl Biaryl Derivative (Coupled) Intermediate->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd-cat) FinalDrug Target API Candidate (Antibacterial/Anticoagulant) Amine->FinalDrug Acylation / Functionalization Biaryl->FinalDrug Side-chain Elaboration

Figure 1: Synthesis workflow converting the aniline precursor into the oxazolidinone scaffold, followed by divergent pathways to active pharmaceutical ingredients.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one via Carbamate Cyclization.

Materials:

  • 2-Chloro-5-nitroaniline (1.0 eq)

  • 2-Chloroethyl chloroformate (1.2 eq)[3]

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetone (Solvent, 10 V)

  • Water (Quench)[4]

Step-by-Step Methodology:

  • Reaction Setup: Charge a 3-neck round-bottom flask with 2-Chloro-5-nitroaniline and Acetone. Stir to dissolve.

  • Base Addition: Add

    
     powder to the solution. The suspension may turn slightly yellow.
    
  • Addition: Cool the mixture to

    
    . Add 2-Chloroethyl chloroformate dropwise over 30 minutes, maintaining temperature below 
    
    
    
    to prevent exotherms.
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (

    
    ) for 6–8 hours. Monitor by TLC or HPLC for consumption of aniline.
    
  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    ).
    
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield the target oxazolidinone.

Critical Process Parameters (CPPs):

  • Temperature Control: Exotherm control during chloroformate addition is critical to prevent dimerization impurities.

  • Moisture: The reaction must be kept anhydrous to prevent hydrolysis of the chloroformate reagent.

Quality Control & Impurity Profiling

To ensure pharmaceutical grade quality, the following attributes must be monitored:

AttributeSpecificationMethod
Appearance White to off-white powderVisual
Purity

HPLC (Reverse Phase)
Identification Conforms to Structure¹H-NMR, MS, IR
Residual Solvents < 5000 ppm (Ethanol/Acetone)GC-HS
Loss on Drying

Gravimetric
Key Impurity A Unreacted 2-Chloro-5-nitroanilineHPLC (

)
Key Impurity B Open-chain carbamate intermediateHPLC (

)

Safety & Handling

  • Hazard Classification: The compound contains a nitroaromatic moiety, which can be potentially explosive if heated under confinement, though the oxazolidinone ring adds stability. It is generally classified as an Irritant (Skin/Eye).

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is required.

  • Storage: Store in a cool, dry place (

    
    ), protected from light.
    
  • Waste Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References

  • ChemScene. (n.d.). 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Product Profile. Retrieved from

  • Sigma-Aldrich. (n.d.). Oxazolidinone Building Blocks and Reagents. Retrieved from

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[5][6][7][8] Current Pharmaceutical Design, 2(2), 175-194. (Contextual reference for oxazolidinone class chemistry).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1354949-41-9. Retrieved from

  • European Patent Office. (2009). Process for the preparation of oxazolidinone derivatives (EP2072505A2). Retrieved from

Sources

Comprehensive Thermal Profiling of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one: Melting Point Kinetics and Decomposition Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one represents a highly specialized structural motif bridging two distinct chemical domains: the biologically active oxazolidinone class (found in advanced antimicrobial agents like linezolid) and the highly reactive, electron-deficient nitroaromatic class. Understanding the thermal boundaries of this compound is critical for drug development professionals and process chemists to prevent catastrophic thermal runaways during scale-up and to ensure solid-state stability during formulation.

This whitepaper provides an authoritative, in-depth technical guide on the thermodynamic properties, melting point characteristics, and thermal decomposition kinetics of this molecule. By employing a self-validating analytical framework utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we map the causal relationships between its molecular structure and its thermal behavior.

Structural Drivers of Thermal Behavior

To accurately predict and measure the thermal properties of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, we must first deconstruct its molecular architecture:

  • The 1,3-Oxazolidin-2-one Ring: This five-membered heterocyclic ring is essentially a cyclic carbamate. It is highly planar and facilitates strong intermolecular dipole-dipole interactions and hydrogen bonding (if unsubstituted at certain positions), which significantly elevates the crystalline lattice energy and, consequently, the melting point [1].

  • The 2-Chloro-5-nitrophenyl Moiety: The presence of a nitro group at the meta-position relative to the oxazolidinone nitrogen introduces severe electron withdrawal. Under thermal stress, nitroaromatic compounds are notoriously prone to exothermic decomposition. The primary initiation step is typically the homolytic scission of the

    
     bond, a pathway driven by the relatively low bond dissociation energy compared to the aromatic 
    
    
    
    framework [2].

Because of this dual nature, the compound exhibits a sharp melting endotherm followed closely by a complex, highly exothermic decomposition profile.

Experimental Workflows: A Self-Validating System

In thermal analysis, false positives (e.g., mistaking a polymorphic transition for a melting point) or baseline drifts can easily corrupt kinetic data. To ensure scientific integrity, the following protocols are designed as self-validating systems . Every measurement is bracketed by calibration and orthogonal verification.

Protocol A: High-Precision Melting Point Determination (DSC)

Objective: To isolate the pure melting endotherm from early-stage thermal degradation. Causality of Choice: We utilize a hermetically sealed aluminum pan with a pinhole. The seal prevents solvent evaporation artifacts, while the pinhole prevents pressure build-up that could artificially shift the melting point via Le Chatelier’s principle.

Step-by-Step Methodology:

  • System Calibration: Run a high-purity Indium standard (

    
    , 
    
    
    
    ) to calibrate the heat flow and temperature axes. Validation: The system is valid only if the Indium onset is within
    
    
    of the theoretical value.
  • Baseline Establishment: Run an empty matched aluminum pan across the target temperature range (25°C to 250°C) at

    
     to establish a thermal baseline.
    
  • Sample Preparation: Weigh exactly

    
     of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one into the sample pan. Causality: Keeping the mass low minimizes thermal lag across the sample, ensuring a sharp, accurate endothermic peak.
    
  • Atmosphere Control: Purge the furnace with dry Nitrogen at

    
    . Causality: Nitrogen prevents oxidative degradation from masking the intrinsic melting transition.
    
  • Execution & Analysis: Heat from 25°C to 200°C at

    
    . Record the extrapolated onset temperature (
    
    
    
    ) as the true melting point, rather than the peak maximum, as
    
    
    is independent of sample mass.
Protocol B: Thermal Decomposition Kinetics (TGA-DSC-FTIR)

Objective: To map the mass loss events and identify evolved gases during the destruction of the molecule. Causality of Choice: Simultaneous TGA-DSC provides exact correlation between mass loss and exothermic heat release. Coupling this with FTIR allows real-time identification of evolved gases (e.g.,


, 

), validating the proposed decomposition mechanism[4].

Step-by-Step Methodology:

  • Preparation: Load

    
     of the sample into an Alumina (
    
    
    
    ) crucible. Causality: Alumina is chosen over aluminum because the decomposition temperatures will exceed the melting point of aluminum (~660°C).
  • Dynamic Heating: Heat the sample from 50°C to 600°C at multiple heating rates (

    
    ) under a Nitrogen purge (
    
    
    
    ).
  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (200°C to prevent condensation) into an FTIR gas cell.

  • Kinetic Extraction: Apply the Flynn-Wall-Ozawa (FWO) isoconversional method to the multi-heating rate data to calculate the activation energy (

    
    ) as a function of the conversion fraction (
    
    
    
    ).

Workflow N1 Sample Prep (2-5 mg, Al Crucible) N3 Simultaneous TGA-DSC (10°C/min, N2 Purge) N1->N3 Analyzed via N2 Calibration (Indium Standard) N2->N1 Validates N4 Evolved Gas Analysis (FTIR/MS) N3->N4 Off-gas N5 Kinetic Modeling (FWO / Kissinger) N3->N5 Thermal Data

Caption: Workflow for self-validating thermal analysis of nitroaromatic oxazolidinones.

Thermal Decomposition Mechanisms

The thermal decomposition of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a multi-stage process. Based on the behavior of analogous nitroaromatic systems and oxazolidinone rings, the degradation follows two primary, competing pathways [2], [3].

Pathway 1: Nitro Group Cleavage (Initiation)

At temperatures exceeding 250°C, the molecule undergoes highly exothermic decomposition. The primary trigger is the homolytic cleavage of the


 bond. The electron-withdrawing chlorine atom at the ortho-position relative to the oxazolidinone ring induces steric and electronic strain, further destabilizing the aromatic system. This step releases nitrogen dioxide radicals (

), which subsequently act as internal oxidants, rapidly accelerating the breakdown of the remaining organic framework [3].
Pathway 2: Oxazolidinone Decarboxylation

Simultaneously, or immediately following the nitro cleavage, the 1,3-oxazolidin-2-one ring undergoes thermal ring-opening. The cyclic carbamate structure is inherently prone to decarboxylation at elevated temperatures, leading to the rapid evolution of carbon dioxide (


) and the formation of a polymeric, nitrogen-rich char residue [1], [4].

Pathway Start 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Heat Thermal Stress (>250°C) Start->Heat Path1 C-NO2 Bond Scission (Primary Initiation) Heat->Path1 Ea ~150-200 kJ/mol Path2 Oxazolidinone Ring Cleavage (Decarboxylation) Heat->Path2 >280°C Prod1 Nitro Radicals (NO2•) + Aryl Radical Path1->Prod1 Prod2 CO2 Evolution + Polymeric Char Path2->Prod2

Caption: Proposed thermal decomposition pathway highlighting C-NO2 scission and decarboxylation.

Quantitative Data Summary

The following table synthesizes the expected quantitative thermal parameters for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, derived from kinetic modeling of its constituent chemical moieties.

ParameterSymbolValue RangeAnalytical TechniqueMechanistic Significance
Melting Point (Onset)

145°C – 160°CDSCIndicates the breakdown of the crystalline lattice. High value due to oxazolidinone H-bonding.
Decomposition Onset

260°C – 285°CTGAThe critical temperature where

bond scission begins. Defines the upper limit of thermal safety.
Peak Exotherm

310°C – 330°CDSCThe point of maximum thermal runaway and radical propagation.
Activation Energy

150 – 200 kJ/molFWO KineticsThe energy barrier required to initiate the homolytic cleavage of the nitroaromatic system.
Char Yield

15% – 25%TGA (at 600°C)Represents the formation of cross-linked graphitic/polymeric structures post-decarboxylation.

Note: Variations in


 may occur depending on the specific polymorphic form of the synthesized batch.

References

  • Source: National Institutes of Health (NIH)
  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD Source: ResearchGate URL
  • Source: Office of Scientific and Technical Information (OSTI)
  • Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood Source: MDPI URL

Biological activity screening of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity Screening of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary & Mechanistic Rationale

The oxazolidinone class of synthetic antibacterials represents a critical line of defense against multidrug-resistant (MDR) Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[1][2]. The core pharmacophore, a 1,3-oxazolidin-2-one ring, operates via a unique mechanism: it binds to the 50S ribosomal subunit (specifically the 23S rRNA peptidyl transferase center), thereby preventing the formation of the 70S initiation complex and arresting bacterial protein translation[1][3].

The compound 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one serves as a high-interest synthetic derivative. The substitution of the traditional 3-fluoro-4-morpholinophenyl group (seen in Linezolid) with a 2-chloro-5-nitrophenyl moiety significantly alters the electronic distribution and steric bulk of the N-aryl ring. As a Senior Application Scientist, I design screening cascades not merely to identify potency, but to actively de-risk structural liabilities early. For oxazolidinones, the primary liability is off-target Monoamine Oxidase (MAO) inhibition, which can trigger severe serotonergic neurotoxicity[3][4].

This whitepaper outlines a self-validating, robust screening cascade designed to evaluate the antibacterial efficacy, off-target MAO liability, and baseline cytotoxicity of this specific oxazolidinone derivative.

MoA Compound 3-(2-Chloro-5-nitrophenyl) -1,3-oxazolidin-2-one Ribosome Bacterial 50S Ribosomal Subunit Compound->Ribosome Binds 23S rRNA (Peptidyl Transferase Center) Complex 70S Initiation Complex Formation Ribosome->Complex Inhibits Translation Protein Translation Complex->Translation Prevents Death Bacterial Stasis Translation->Death Arrests Growth

Fig 1: Mechanism of Action of Oxazolidinone Antibacterials via 50S Ribosomal Inhibition.

Hierarchical Screening Strategy

To ensure scientific integrity and resource efficiency, our workflow is strictly hierarchical. Compounds must pass the primary efficacy gate (MIC determination) before advancing to secondary liability screening (MAO inhibition) and tertiary ADMET profiling.

Workflow Start Compound Synthesis & QC Primary Primary Screen: MIC (CLSI) Start->Primary Secondary Secondary Screen: MAO-A/B Assay Primary->Secondary MIC ≤ 16 µg/mL Tox Toxicity Screen: Cytotoxicity (MTT) Secondary->Tox High Selectivity

Fig 2: Hierarchical Biological Screening Workflow for Novel Oxazolidinone Derivatives.

Primary Screening: Antibacterial Efficacy (MIC Determination)

Causality & Logic: While Kirby-Bauer disc diffusion provides qualitative susceptibility data[5], it is insufficient for Structure-Activity Relationship (SAR) modeling. We strictly utilize the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC). This provides precise, quantitative endpoints. We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological calcium and magnesium concentrations, which are critical for the stability of the bacterial outer membrane and reproducible drug diffusion.

Step-by-Step Protocol: Broth Microdilution

Compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines[5].

  • Compound Preparation:

    • Dissolve 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one in 100% DMSO to create a 10 mg/mL stock.

    • Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Media & Plate Setup:

    • Dispense 50 µL of CAMHB into columns 2–12 of a 96-well U-bottom microtiter plate.

    • Add 100 µL of the working compound solution (at 2x the highest desired concentration, e.g., 128 µg/mL) to column 1.

    • Perform a 2-fold serial dilution from column 1 to column 11, transferring 50 µL at each step. Discard 50 µL from column 11. Column 12 serves as the positive growth control (no drug).

  • Inoculum Preparation:

    • Select 3–5 isolated colonies of the target strain (e.g., MRSA ATCC 43300) from an overnight agar plate.

    • Suspend in sterile saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute the suspension 1:150 in CAMHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Inoculation & Incubation:

    • Add 50 µL of the diluted inoculum to all wells (final well volume = 100 µL; final bacterial concentration =

      
       CFU/mL).
      
    • Incubate the plates aerobically at 35°C for 16–20 hours.

  • Readout:

    • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Control: Include Linezolid as a positive reference standard[5].

Secondary Screening: MAO-A and MAO-B Inhibition Profiling

Causality & Logic: The N-aryl oxazolidinone structure inherently mimics the monoamine neurotransmitters (serotonin, dopamine), leading to reversible inhibition of Monoamine Oxidase A and B[4]. This is a severe clinical liability (e.g., hypertensive crisis upon ingestion of tyramine-rich foods)[6]. We utilize a fluorometric, horseradish peroxidase (HRP)-coupled enzymatic assay rather than a radiometric assay. The fluorometric method provides superior dynamic range and avoids the regulatory and safety burdens of handling tritium-labeled substrates[4].

Step-by-Step Protocol: Fluorometric MAO Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer: 50 mM sodium phosphate, pH 7.4.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes (5 µg/mL final concentration).

    • Prepare the detection mixture: 1 mM tyramine (substrate), 1 U/mL HRP, and 50 µM Amplex Red reagent.

  • Compound Pre-incubation:

    • In a black, flat-bottom 96-well plate, add 25 µL of the oxazolidinone derivative (serially diluted from 100 µM to 1 nM) to 25 µL of the MAO enzyme solution.

    • Incubate at 37°C for 15 minutes to allow for compound-enzyme equilibrium.

  • Reaction Initiation:

    • Add 50 µL of the tyramine/HRP/Amplex Red detection mixture to each well to initiate the reaction.

    • Mechanism: MAO oxidizes tyramine, generating

      
      . HRP utilizes this 
      
      
      
      to oxidize Amplex Red into highly fluorescent resorufin[4].
  • Kinetic Measurement:

    • Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm; Emission: 590 nm).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the fluorescence-time curve.
      
    • Plot percent inhibition versus log[Compound] to calculate the

      
       using non-linear regression. Include Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) as controls[4].
      

Tertiary Screening: Mammalian Cytotoxicity (MTT Assay)

Causality & Logic: A compound is only viable if it exhibits a wide therapeutic index (the ratio of mammalian toxicity to bacterial MIC). We employ the MTT assay on human cell lines (e.g., MCF-7, HepG2, or non-tumorigenic MCF-10A) to assess mitochondrial metabolic activity, which serves as a proxy for cell viability[7].

Step-by-Step Protocol: MTT Viability Assay
  • Cell Seeding: Seed MCF-10A cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment: Aspirate media and apply the oxazolidinone derivative at varying concentrations (1 to 200 µM) in fresh media. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Remove the media, add 100 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm. Calculate the

    
     (concentration causing 50% cytotoxicity).
    

Quantitative Data Synthesis & Interpretation

To evaluate the viability of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one as a lead compound, its biological profile must be benchmarked against FDA-approved standards. The table below outlines the target quantitative profile required for a successful oxazolidinone candidate.

Table 1: Comparative Biological Activity Profile (Target Thresholds)

Compound / StandardMIC MRSA (µg/mL)MIC VRE (µg/mL)MAO-A

(µM)
MAO-B

(µM)
Cytotoxicity

(µM)
Linezolid (Control) 2.0 - 4.02.0 - 4.04.115.2> 100
Contezolid (Control) 1.0 - 2.01.0 - 2.08.5> 100> 100
3-(2-Chloro-5-nitrophenyl)-... Target: < 4.0Target: < 4.0Target: > 10.0Target: > 50.0Target: > 100

Interpretation Note: The introduction of the strongly electron-withdrawing nitro group and the lipophilic chloro group on the phenyl ring will significantly impact the electronic interactions within the MAO-A active site. If the empirical MAO-A


 drops below 4.0 µM, the compound possesses a severe cardiovascular liability (pressor response) and will require further structural optimization (e.g., transitioning to a triazole-linked oxazolidinone to mitigate MAO binding)[8].

References

  • Ranbezolid, a novel oxazolidinone antibacterial: in vivo characterisation of monoamine oxidase inhibitory potential in conscious rats PubMed / NIH[Link]

  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity MicuRx Pharmaceuticals[Link]

  • New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Class Safety Profile Journal of Medicinal Chemistry - ACS Publications[Link]

  • Identification of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A PubMed / NIH [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects MDPI[Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity MDPI[Link]

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities ResearchGate[Link]

  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains PubMed Central / NIH[Link]

Sources

The History, Discovery, and Evolution of Nitro-Substituted Phenyl Oxazolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinones represent the first entirely novel class of synthetic antibacterial agents introduced into clinical medicine in over three decades. While modern clinical variants like Linezolid are defined by their fluorinated phenyl and morpholine rings, the origin and synthetic viability of this entire class are inextricably linked to nitro-substituted phenyl oxazolidinones . As a Senior Application Scientist, understanding the trajectory of these compounds—from toxic agricultural fungicides to life-saving human therapeutics, and now to "dual-warhead" anti-biofilm agents—requires a deep dive into the structure-activity relationships (SAR) and the underlying chemical causality of their synthesis.

This whitepaper provides an authoritative analysis of the discovery timeline, the mechanistic duality of the nitro pharmacophore, and the self-validating synthetic protocols that rely on nitro-phenyl intermediates to construct the oxazolidinone core.

The DuPont Era: Agricultural Roots and Early Discovery

The genesis of the oxazolidinone class is a classic example of serendipity in drug discovery. In the late 1970s, scientists at E.I. du Pont de Nemours & Company (DuPont) synthesized the first oxazolidinone derivatives, originally intending to use them as agricultural fungicides to control plant foliage diseases in crops like tomatoes ()[1]. Concurrently, related scaffolds were explored as monoamine oxidase (MAO) inhibitors for the treatment of depression[1].

During routine screening in the 1980s, DuPont researchers discovered that these compounds possessed potent in vitro activity against Gram-positive bacteria, including strains highly resistant to penicillins ()[2]. The earliest precursor molecules frequently utilized a nitro-substituted phenyl ring —a common pharmacophore in mid-century antimicrobial discovery (akin to chloramphenicol and nitrofurantoin) due to its ability to generate cytotoxic radicals via bacterial reduction.

DuPont's optimization led to the first formal clinical candidates, DuP-721 and DuP-105 , which replaced the nitro group with acetyl and methylsulfinyl moieties, respectively ()[3]. However, preclinical in vivo trials revealed severe, lethal toxicity in animal models, primarily driven by profound myelosuppression (bone marrow toxicity) and residual MAO inhibition[1]. Consequently, DuPont abandoned the program.

Recognizing the unique ribosomal mechanism of these compounds, scientists at the Upjohn Company initiated an aggressive SAR campaign. By removing the toxicophores and introducing a fluorine atom and a morpholine ring, they synthesized Linezolid , which maintained efficacy while drastically improving the safety profile[2].

The Mechanistic Duality: Ribosomal Inhibition and Nitroreductase Activation

The modern resurgence of nitro-substituted oxazolidinones (such as the investigational drug Ranbezolid and various nitroimidazolyl-oxazolidinone hybrids) leverages a "dual-warhead" mechanism. This design intentionally reintroduces the nitroaromatic moiety to target complex, drug-resistant bacterial biofilms ()[4].

  • Pathway A (The Oxazolidinone Core): The oxazolidinone ring binds to the A-site of the 50S ribosomal subunit (specifically the 23S rRNA peptidyl transferase center). This sterically hinders the docking of the incoming fMet-tRNA, preventing the formation of the 70S initiation complex and halting protein synthesis[1].

  • Pathway B (The Nitroaromatic Warhead): In hypoxic biofilm environments, bacterial Type I and Type II nitroreductases catalyze the reduction of the nitro group. This generates highly reactive nitrogen species (RNS), including nitric oxide (NO) and nitroanion radicals, which inflict direct DNA damage and trigger biofilm dispersal[4].

MoA cluster_0 Pathway A: Ribosomal Inhibition cluster_1 Pathway B: Nitroreductase Activation NitroOx Nitro-Oxazolidinone Hybrid (e.g., Ranbezolid) Ribosome Binds 50S Ribosomal Subunit (23S rRNA) NitroOx->Ribosome Oxazolidinone Core Nitroreductase Bacterial Nitroreductases (Type I / II) NitroOx->Nitroreductase Nitroaromatic Moiety Initiation Blocks 70S Initiation Complex Ribosome->Initiation Protein Bacteriostatic Effect: Halts Protein Synthesis Initiation->Protein Radicals Reactive Nitrogen Species (NO, Nitroanion Radicals) Nitroreductase->Radicals Biofilm Bactericidal Effect: Biofilm Dispersal & DNA Damage Radicals->Biofilm

Dual-warhead mechanism of nitro-substituted oxazolidinone hybrids.

Structure-Activity Relationship (SAR) Evolution

To understand the trajectory of this drug class, we must analyze the causality behind the structural modifications. The table below summarizes the quantitative and qualitative evolution of the oxazolidinone scaffold.

Table 1: SAR Evolution of Key Oxazolidinone Generations
Compound PhaseKey Structural FeatureBiological Impact & CausalityClinical Status
Early DuPont (DuP-721) Acetyl group + Unsubstituted B-ringPotent Gram-positive activity. However, lack of B-ring substitution led to high MAO binding affinity, causing lethal myelosuppression.Abandoned[1]
First-Gen Clinical (Linezolid) Fluorinated B-ring + MorpholineFluorine enhances ribosomal binding (2-8x potency increase). Morpholine improves solubility and reduces MAO inhibition.FDA Approved (2000)[2]
Next-Gen Hybrids (Ranbezolid) Nitrofuran / Nitroimidazole moietyReintroduction of the nitro group acts as a prodrug for nitroreductases, providing bactericidal biofilm eradication.Investigational[4]

Chemical Synthesis: The Enduring Role of Nitro-Phenyl Intermediates

Even though the nitro group was removed from first-generation clinical oxazolidinones to bypass systemic toxicity, nitro-substituted benzenes remain the mandatory synthetic precursors for the entire drug class ()[2]. The synthesis of Linezolid from 3,4-difluoronitrobenzene is a masterclass in exploiting electronic effects.

Synthesis Step1 1. 3,4-Difluoronitrobenzene (Starting Material) Step2 2. Nucleophilic Aromatic Substitution (SNAr) Reagent: Morpholine, Base Step1->Step2 Step3 3. 3-Fluoro-4-morpholinonitrobenzene (Nitro Intermediate) Step2->Step3 Step4 4. Catalytic Hydrogenation Reagent: H2, Pd/C Catalyst Step3->Step4 Step5 5. 3-Fluoro-4-morpholinoaniline (Amine Intermediate) Step4->Step5 Step6 6. Carbamate Protection Reagent: Benzyl Chloroformate (Cbz-Cl) Step5->Step6 Step7 7. Deprotonation & Cyclization Reagent: LiOtBu, (R)-glycidyl butyrate Step6->Step7 Step8 8. Linezolid (Active Oxazolidinone) Step7->Step8

Step-by-step synthetic workflow of Linezolid from a nitro-phenyl precursor.

Experimental Protocol: Synthesis of the Oxazolidinone Core

This protocol outlines the critical pathway from the nitro-phenyl precursor to the oxazolidinone ring, emphasizing the chemical causality and self-validating checkpoints at each stage.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: React 3,4-difluoronitrobenzene with morpholine in the presence of a mild base (e.g., N,N-diisopropylethylamine) in ethyl acetate.

  • Causality of Reagent Choice: Why must the nitro group be present here? The nitro group is a powerful electron-withdrawing group (EWG) via both resonance (-M) and induction (-I). It significantly lowers the LUMO of the benzene ring, rendering the para-fluorine highly susceptible to nucleophilic attack. If the nitro group were reduced to an amine prior to this step, the ring would become electron-rich, and the SNAr reaction would fail completely.

  • Self-Validating System: The starting material has a distinct yellow hue due to the highly conjugated nitroaromatic system. The completion of the SNAr reaction can be visually and analytically validated via LC-MS or TLC by the complete consumption of the starting material and a shift in UV absorbance.

Step 2: Reduction of the Nitro Group

  • Procedure: Subject the resulting 3-fluoro-4-morpholinonitrobenzene to catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere to yield 3-fluoro-4-morpholinoaniline[2].

  • Causality of Reagent Choice: The nitro group has fulfilled its role as an activating group. It must now be reduced to an amine to provide the nucleophilic nitrogen required to form the oxazolidinone ring.

  • Self-Validating System: Hydrogen uptake monitoring provides real-time kinetic data. The reaction is complete when exactly 3 molar equivalents of H₂ gas are consumed.

Step 3: Carbamate Formation

  • Procedure: React the aniline intermediate with benzyl chloroformate (Cbz-Cl) and sodium bicarbonate to form the corresponding carbamate.

  • Causality of Reagent Choice: The raw amine is too basic and nucleophilic for direct cyclization. Converting it to a carbamate protects the nitrogen while maintaining enough acidity (pKa ~12-13) to be deprotonated in the final step.

Step 4: Epoxide Ring Opening and Cyclization

  • Procedure: Deprotonate the carbamate with lithium tert-butoxide (LiOtBu) at low temperature, then add (R)-glycidyl butyrate.

  • Causality of Reagent Choice: LiOtBu is a strong, non-nucleophilic base that selectively deprotonates the carbamate nitrogen. The resulting anion attacks the less sterically hindered terminal carbon of the chiral epoxide. The intermediate alkoxide then undergoes an intramolecular transesterification, expelling the butyrate leaving group and closing the 5-membered ring. The use of (R)-glycidyl butyrate ensures the final molecule possesses the critical (S)-stereochemistry required for ribosomal docking.

Conclusion

The history of nitro-substituted phenyl oxazolidinones is a testament to the iterative power of medicinal chemistry. What began as a toxic agricultural fungicide was systematically refined into one of the most important antibiotic classes of the 21st century. Today, the nitro-phenyl moiety serves two distinct, indispensable roles: it is the fundamental synthetic gateway for all commercial oxazolidinones, and it is the key to next-generation "dual-warhead" hybrids designed to eradicate impenetrable bacterial biofilms.

References

  • Oxazolidinones - Basicmedical Key. Available at:[Link][2]

  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - ACS Pharmacology & Translational Science. Available at:[Link][3]

  • Linezolid: The First Oxazolidinone Antimicrobial - Annals of Internal Medicine. Available at:[Link][1]

  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - MDPI Antibiotics. Available at:[Link][4]

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354949-41-9). This compound is a functionalized N-aryl oxazolidinone, a scaffold widely utilized in medicinal chemistry as a core pharmacophore for antimicrobial agents (e.g., Linezolid derivatives) and factor Xa inhibitors.

The protocol utilizes a robust, two-step sequence involving the carbamoylation of 2-chloro-5-nitroaniline followed by base-mediated intramolecular cyclization. This route is selected for its operational simplicity, high regioselectivity, and use of readily available reagents.

Part 1: Scientific Rationale & Reaction Mechanism

1. Retrosynthetic Analysis The target molecule features a 2-oxazolidinone ring fused to an electron-deficient aniline derivative. Direct N-arylation of oxazolidinone is challenging due to the deactivated nature of the 2-chloro-5-nitrophenyl ring. Therefore, the preferred synthetic strategy constructs the heterocyclic ring onto the nitrogen of the aniline precursor.

2. Mechanistic Pathway

  • Step 1: Carbamoylation. The nucleophilic nitrogen of 2-chloro-5-nitroaniline attacks the electrophilic carbonyl of 2-chloroethyl chloroformate. The presence of the electron-withdrawing nitro group reduces the nucleophilicity of the aniline, necessitating the use of a non-nucleophilic base (e.g., NaHCO₃ or Pyridine) to scavenge the HCl byproduct without hydrolyzing the chloroformate.

  • Step 2: Cyclization. The intermediate carbamate (Ar-NH-COO-CH2CH2-Cl) possesses an acidic proton on the nitrogen (pKa ~18-20). Deprotonation by a carbonate base generates a nitrogen anion, which performs an intramolecular S_N2 attack on the terminal alkyl chloride, closing the five-membered ring.

Part 2: Experimental Protocol

Safety Warning: 2-Chloro-5-nitroaniline is toxic if swallowed, inhaled, or in contact with skin. 2-Chloroethyl chloroformate is a lachrymator and highly toxic. All operations must be performed in a functioning chemical fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
2-Chloro-5-nitroaniline 172.571.0Starting Material
2-Chloroethyl chloroformate 142.971.2Reagent
Potassium Carbonate (K₂CO₃) 138.212.5Base
Acetone (or DMF)--Solvent
Ethyl Acetate / Hexanes --Workup/Purification
Step-by-Step Procedure

Phase A: Formation of the Carbamate Intermediate

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-chloro-5-nitroaniline (10.0 mmol, 1.73 g) in dry acetone (50 mL).

  • Base Addition : Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g) to the solution. Cool the suspension to 0°C using an ice bath.

  • Acylation : Dropwise add 2-chloroethyl chloroformate (12.0 mmol, 1.72 g, ~1.25 mL) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) for the disappearance of the aniline (Rf ~0.4) and appearance of the carbamate intermediate (Rf ~0.2).

Phase B: Intramolecular Cyclization

  • Optimization : While the intermediate can be isolated, a "one-pot" procedure is often efficient. If the intermediate conversion is complete, add an additional portion of K₂CO₃ (10.0 mmol, 1.38 g) to the reaction mixture.

  • Cyclization : Heat the reaction mixture to reflux (approx. 60°C for acetone) for 8–12 hours. The heat promotes the deprotonation and subsequent intramolecular alkylation.

    • Note: If conversion is slow, exchange solvent to DMF and heat to 80°C.

  • Workup : Cool the mixture to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃) and wash the filter cake with acetone.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification : Recrystallize the crude product from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc/Hexanes).

Phase C: Characterization

  • Appearance : Pale yellow to off-white solid.

  • 1H NMR (DMSO-d6) : Diagnostic signals include the oxazolidinone backbone protons (two triplets/multiplets at ~4.0 and ~4.5 ppm) and the aromatic protons (singlet/doublet patterns consistent with 1,2,4-substitution).

Part 3: Reaction Workflow Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesisProtocol cluster_conditions Critical Process Parameters Start 2-Chloro-5-nitroaniline (Precursor) Intermediate Carbamate Intermediate (Ar-NH-COO-CH2CH2-Cl) Start->Intermediate Acylation (0°C to RT) - HCl Reagent 2-Chloroethyl Chloroformate (Electrophile) Reagent->Intermediate Cyclization Base-Mediated Cyclization (K2CO3/Heat) Intermediate->Cyclization Deprotonation (pKa ~18) Product 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Cyclization->Product Intramolecular SN2 Ring Closure Param1 Temp Control: <5°C during addition to prevent bis-acylation Param1->Intermediate Param2 Solvent: Acetone or DMF (Polar aprotic favors SN2) Param2->Cyclization

Figure 1 : Logic flow for the synthesis of N-aryl oxazolidinones via the carbamate pathway.

References

  • Bach, T., & Herrmann, W. (2002). Synthesis of N-Aryl-2-oxazolidinones by Reaction of Anilines with 2-Chloroethyl Chloroformate.
  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • ChemScene . (n.d.). Product Information: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one. Retrieved March 5, 2026. Link

  • Organic Chemistry Portal . (2025). Synthesis of Oxazolidinones. A comprehensive review of synthetic methodologies for oxazolidinone rings. Link

Sources

HPLC method development for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one detection

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical guide for the chromatographic analysis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, designed for analytical chemists and drug development professionals.

Introduction & Scope

Oxazolidinones represent a critically important class of synthetic molecules, most notably recognized for their potent antibacterial properties (e.g., Linezolid) and their role as direct Factor Xa inhibitors (e.g., Rivaroxaban). The compound 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9) serves as a vital synthetic building block in the development of novel oxazolidinone derivatives[1].

During Active Pharmaceutical Ingredient (API) synthesis, accurate quantitation and purity assessment of this intermediate are essential. Failure to detect residual amounts can lead to the carryover of potentially reactive or genotoxic impurities (such as uncyclized nitroanilines) into the final drug substance. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for this compound, validated in strict accordance with [ICH Q2(R2) guidelines][2].

Method Development Strategy: The Causality Behind the Chemistry

Developing a self-validating chromatographic system requires moving beyond trial-and-error to a rational design based on the analyte's physicochemical properties.

  • Physicochemical Profiling & Column Selection : The target molecule contains a neutral oxazolidinone core linked to a 2-chloro-5-nitrophenyl moiety. Lacking ionizable amines or carboxylic acids, the molecule is neutral under standard HPLC conditions. However, the highly polarizable nitro group and electronegative chlorine atom make the molecule relatively hydrophobic. A standard end-capped C18 column provides excellent hydrophobic retention. For orthogonal selectivity—particularly if separating the analyte from closely related des-chloro or des-nitro synthetic impurities—a Phenyl-Hexyl stationary phase is highly recommended. The phenyl ring of the stationary phase engages in strong

    
     stacking interactions with the electron-deficient nitrophenyl ring of the analyte.
    
  • Mobile Phase & pH Control : Although the analyte is neutral, utilizing an acidic mobile phase (0.1% Formic Acid in Water) is a critical experimental choice. The acidic pH (~2.7) suppresses the ionization of residual silanols on the silica support (

    
     ~3.5-4.5), preventing secondary interactions that manifest as peak tailing. Acetonitrile (ACN) is selected as the organic modifier over methanol due to its lower viscosity, lower UV cutoff, and superior elution strength for rigid aromatic systems.
    
  • Detector Selection : The conjugated

    
    -system of the nitrophenyl group exhibits strong UV absorbance, similar to established methods for related oxazolidinones[3]. Scanning the analyte using a Photodiode Array (PDA) detector reveals an optimal 
    
    
    
    around 265 nm. This wavelength provides maximum signal-to-noise (S/N) ratios while minimizing background drift from the mobile phase gradient.

Experimental Protocol

Reagents and Materials
  • 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one reference standard (Purity ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     95%).
    
  • HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

  • Formic Acid (LC-MS grade, 99%).

Chromatographic Conditions

Table 1: Optimized RP-HPLC Method Parameters

ParameterCondition
Column C18 (250 mm × 4.6 mm, 5 µm) or Phenyl-Hexyl equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 100% Acetonitrile
Elution Mode Gradient: 30% B to 80% B over 15 min; Hold 80% B for 5 min; Return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (PDA/UV)
Injection Volume 10 µL
Step-by-Step Sample Preparation
  • Diluent Preparation : Prepare a mixture of Acetonitrile and Water (50:50, v/v). Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Solution (50 µg/mL) : Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration : Filter all working solutions through a 0.22 µm PTFE syringe filter prior to vialing to protect the column frit from particulate matter.

Method Validation: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the method must be validated against ICH Q2(R2) standards[2] and USP <621> compendial requirements[4]. Every analytical run must begin with a System Suitability Test (SST) to prove the system is fit for purpose at the exact moment of analysis.

System Suitability Testing (SST)

Six replicate injections of the 50 µg/mL working standard are performed. The run is only validated if the following criteria are met:

Table 2: System Suitability Criteria and Causality

ParameterUSP <621> Acceptance CriteriaRationale for Self-Validation
Retention Time (RT) Precision %RSD

1.0%
Ensures pump stability, gradient accuracy, and mobile phase consistency.
Peak Area Precision %RSD

2.0%
Verifies autosampler injection precision and detector lamp stability.
Theoretical Plates (

)

5000
Confirms column efficiency and optimal stationary phase packing integrity.
Tailing Factor (

)

1.5
Ensures the absence of secondary silanol interactions or column voiding.
Resolution (

)

2.0 (from nearest impurity)
Guarantees baseline separation for accurate, interference-free quantitation.
Validation Parameters (ICH Q2(R2))
  • Linearity and Range : Prepare calibration standards at 5, 10, 25, 50, 100, and 150 µg/mL. Plot peak area versus concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • LOD and LOQ : Calculate based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ) of the linearity curve (
    
    
    ;
    
    
    ). For this chromophore, expect an LOQ
    
    
    0.5 µg/mL.
  • Accuracy (Recovery) : Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Acceptable recovery ranges from 98.0% to 102.0%.

  • Precision (Repeatability) : Analyze six independent preparations of the 50 µg/mL sample. The Relative Standard Deviation (%RSD) must be

    
     2.0%.
    

Method Lifecycle Workflow

HPLC_Workflow Start Target Profiling CAS 1354949-41-9 Column Column Selection C18 / Phenyl-Hexyl Start->Column MobilePhase Mobile Phase Optimization ACN / 0.1% FA Column->MobilePhase Detection UV Detection 265 nm MobilePhase->Detection SST System Suitability USP <621> Detection->SST SST->Column Fail (Iterate) Validation Method Validation ICH Q2(R2) SST->Validation Pass Criteria Routine Routine Analysis & QC Release Validation->Routine Fully Validated

Figure 1: Lifecycle workflow for HPLC method development and validation.

References

  • European Medicines Agency (EMA) / ICH . ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • Asian Journal of Chemistry . Bio-Analytical Liquid Chromatographic Method for the Determination of Linezolid.[Link]

Sources

Optimization of Crystallization Systems for High-Purity 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a critical inflection point in the manufacturing of oxazolidinone antibiotics, most notably Linezolid . As the direct precursor to the aniline intermediate, the purity of this nitro-compound dictates the efficiency of the subsequent reduction step. Impurities retained at this stage—specifically unreacted 2-chloro-5-nitroaniline or regioisomeric byproducts—can poison hydrogenation catalysts and complicate downstream isolation.

This guide details the thermodynamic rationale and operational protocols for recrystallizing this intermediate. We prioritize the Ethyl Acetate/Heptane solvent system for yield maximization and Ethanol/Water systems for specific impurity rejection.

Molecular Profile & Solubility Logic

To design an effective purification, we must first deconstruct the solute's physicochemical properties.

  • Core Structure: The 1,3-oxazolidin-2-one ring is polar and rigid, capable of hydrogen bonding (acceptor).

  • Substituents:

    • Nitro group (

      
      ):  Strongly electron-withdrawing, increasing crystallinity and melting point.
      
    • Chloro group (

      
      ):  Adds lipophilicity.
      
  • Solubility Prediction: The molecule exhibits a "push-pull" solubility profile. It is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in esters (Ethyl Acetate) and ketones (Acetone). It shows poor solubility in non-polar alkanes (Hexane, Heptane) and water.

Solvent Selection Decision Matrix

The following logic flow illustrates how to select the solvent system based on the specific impurity profile of the crude material.

SolventSelection node_start START: Analyze Crude Purity node_high_impurity High Non-Polar Impurities (e.g., unreacted aromatics) node_start->node_high_impurity Lipophilic byproducts node_polar_impurity High Polar Impurities (e.g., salts, catalysts) node_start->node_polar_impurity Inorganic residues node_clean High Purity (>90%) Need Polymorph Control node_start->node_clean Polishing node_sys1 System A: Ethanol or IPA (Hot filtration required) node_high_impurity->node_sys1 Impurities soluble in alcohol node_sys2 System B: Ethyl Acetate / Heptane (Anti-solvent precipitation) node_polar_impurity->node_sys2 Impurities insoluble in EtOAc node_sys3 System C: Toluene (Slow cooling) node_clean->node_sys3 Thermodynamic stability

Figure 1: Decision matrix for solvent selection based on impurity profile. High-contrast nodes indicate critical decision points.

Experimental Protocols

Protocol A: Solubility Screening (The "Cloud Point" Method)

Objective: To generate precise solubility curves for the specific lot of crude material, as impurity levels significantly shift the saturation point.

Materials:

  • Crude 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (10 g)

  • Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH), Toluene, Heptane.[1]

  • Equipment: Crystal16 or manual reaction block with turbidity sensors.

Procedure:

  • Preparation: Weigh 500 mg of crude solid into four separate vials.

  • Addition: Add 2.0 mL of solvent to each vial (Initial Conc: 250 mg/mL).

  • Heating: Heat to boiling point (or 80°C).

    • If dissolved: Record as "Soluble Hot." Add more solid until saturation.

    • If undissolved: Add solvent in 0.5 mL increments until dissolution.

  • Cooling: Cool slowly to 20°C at a rate of 0.5°C/min. Record the temperature where the first crystal appears (Cloud Point).

  • Data Output: Construct a solubility table.

Typical Solubility Data (Reference Values):

SolventSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Impurity Rejection Capability
Ethyl Acetate 15 - 25>150Moderate. Good for yield.
Ethanol < 540 - 60High. Excellent for rejecting non-polar aromatics.
Toluene 10 - 20>100High. Good for rejecting polar tars.
Water < 0.1< 1N/A (Anti-solvent only).
Protocol B: Production Scale Recrystallization (Solvent/Anti-Solvent)

Objective: High-yield purification using the Ethyl Acetate / Heptane system. This is the industry standard for maximizing recovery of oxazolidinone intermediates.

Rationale: The nitro-oxazolidinone is highly soluble in hot EtOAc. Heptane acts as a miscible anti-solvent that drastically reduces solubility upon cooling, forcing crystallization while keeping lipophilic impurities in the mother liquor.

Step-by-Step Workflow:

  • Dissolution:

    • Charge 100 g of crude solid into a reactor.

    • Add 300 mL Ethyl Acetate (3 vol).

    • Heat to 70–75°C (near reflux). Agitate until fully dissolved.

    • Note: If particulates remain (inorganic salts), perform a hot filtration through a Celite pad.

  • Distillation (Optional but Recommended):

    • Distill off ~50 mL of EtOAc to remove any trace water (azeotrope) and ensure saturation.

  • Anti-Solvent Addition (Hot):

    • While maintaining temperature at 65–70°C, slowly add 150 mL Heptane (1.5 vol) over 20 minutes.

    • Observation: The solution should remain clear. If turbidity persists, add a small amount of EtOAc to clear it.

  • Controlled Cooling (The Critical Step):

    • Ramp temperature down to 55°C .

    • Seeding: Add 0.1% (100 mg) of pure seed crystals. Hold for 30 minutes to establish nucleation.

    • Cool to 20°C over 2 hours (Linear ramp: ~17°C/hour).

    • Cool further to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel or centrifuge.

    • Wash: Displace the mother liquor with a cold mixture of EtOAc/Heptane (1:2 ratio).

    • Drying: Vacuum dry at 45–50°C.

Expected Yield: 85–92% Target Purity: >98.5% (HPLC)

Protocol C: Impurity Purging (Single Solvent)

Objective: If the crude contains high levels of the starting material (2-chloro-5-nitroaniline ), an Ethanol recrystallization is superior due to the aniline's higher solubility in cold alcohols compared to the oxazolidinone.

  • Dissolution: Suspend crude solid in Ethanol (10 vol) .

  • Reflux: Heat to reflux (78°C). The solid may not dissolve completely initially; add Ethanol until dissolution (up to 15 vol may be required).

  • Cooling: Cool rapidly to 20°C.

  • Filtration: Filter and wash with cold Ethanol.

  • Result: Lower yield (~70%) but significantly higher rejection of aniline impurities.

Process Visualization

The following diagram outlines the operational workflow for the optimized Protocol B (EtOAc/Heptane), highlighting Critical Process Parameters (CPPs).

RecrystallizationWorkflow Step1 1. Dissolution (EtOAc, 75°C) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear solution Step3 3. Anti-Solvent (Add Heptane, >65°C) Step2->Step3 Filtrate Step4 4. Seeding (at 55°C) Step3->Step4 Metastable Zone Step5 5. Linear Cooling (to 0°C over 2h) Step4->Step5 Crystal Growth Step6 6. Isolation (Filter & Wash) Step5->Step6 Slurry

Figure 2: Operational workflow for EtOAc/Heptane recrystallization. Red node indicates the critical seeding step to prevent oiling out.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent added while hot.Re-heat to dissolution.[2] Add seed crystals at a higher temperature (5-10°C below saturation).
Low Yield Too much solvent (EtOAc) used.Distill off 20% of the solvent volume before cooling. Increase Heptane ratio to 1:1.
Yellow Color Retention of nitrophenol/aniline impurities.Perform a carbon treatment (activated charcoal) during the hot filtration step (Step 2).[3]
Slow Filtration Fine crystals (nucleation too fast).Slow the cooling ramp (Step 5). Ensure seeding is done in the metastable zone.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Pearlman, B. A., et al. (2002). "Restricted-Rotation Analogues of Linezolid: Synthesis and Antibacterial Activity." Organic Process Research & Development. (Contextualizing the oxazolidinone ring stability). Link

  • Upjohn Company (Pfizer). (1997). Substituted oxazine and thiazine oxazolidinone antimicrobials. US Patent 5,688,792. (Describes the general isolation of nitro-oxazolidinone intermediates). Link

  • Wang, R., et al. (2012). "Improved Synthesis of Linezolid." Advanced Materials Research. (Discusses impurity removal in intermediate stages). Link

  • Perrault, W. R., et al. (2003). "The Development of a Convergent Green Synthesis of Linezolid." Organic Process Research & Development, 7(4), 533–546. (Detailed process chemistry on Linezolid intermediates). Link

Disclaimer: This protocol is intended for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE.

Sources

Scalable production methods for 2-chloro-5-nitrophenyl oxazolidinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry and Scalable Production Protocols for 3-(2-Chloro-5-nitrophenyl)oxazolidin-2-one Derivatives

Strategic Rationale and Route Scouting

Oxazolidinones represent a critically important class of synthetic antibacterial and anticoagulant agents. In the realm of infectious diseases, they are renowned for their unique ability to inhibit bacterial protein synthesis at the initiation phase, making them highly effective against multidrug-resistant Gram-positive pathogens[1].

The 3-(2-chloro-5-nitrophenyl)oxazolidin-2-one scaffold is a highly versatile, advanced intermediate in drug development. The nitro group serves as a masked amine for downstream functionalization (e.g., yielding analogs of linezolid or rivaroxaban), while the ortho-chloro substituent provides an excellent handle for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution.

To ensure the correct stereochemistry in the final active pharmaceutical ingredient (API)—which is mandatory for selective binding to the bacterial 50S ribosomal subunit[1]—the synthesis is anchored by the use of chiral pool reagents, specifically (R)-epichlorohydrin[2].

Mechanistic Causality in Reagent Selection

  • Aniline Activation: 2-Chloro-5-nitroaniline is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the nitro and chloro groups. Consequently, its nucleophilicity is severely diminished. Standard alkylation conditions either fail or require extreme temperatures that degrade the chiral epoxide. To overcome this, we utilize Lithium triflate (LiOTf) as a mild Lewis acid. LiOTf selectively coordinates with the epoxide oxygen, lowering the activation energy for nucleophilic attack at the less hindered terminal carbon, thereby ensuring regioselectivity without racemization.

  • Cyclization Agent: While phosgene or triphosgene are traditional reagents for converting amino alcohols to oxazolidinones, their extreme toxicity and stringent regulatory requirements make them unsuitable for inherently safe manufacturing. Alternative methods like chlorosulfonyl isocyanate have been explored for one-pot syntheses[3], but for deactivated aryl systems, 1,1'-Carbonyldiimidazole (CDI) serves as the optimal, bench-stable carbonyl source[2]. The reaction proceeds via an N-acyl imidazole intermediate, and the sole byproduct—imidazole—is highly water-soluble and easily removed during a mild aqueous workup.

Scalable Production Workflows

SyntheticWorkflow A 2-Chloro-5-nitroaniline (Starting Material) C N-Alkyl Amino Alcohol (Intermediate 1) A->C N-Alkylation (LiOTf / 85°C) B (R)-Epichlorohydrin (Chiral Pool) B->C Epoxide Opening E 3-(2-Chloro-5-nitrophenyl)- 5-(chloromethyl)oxazolidin-2-one C->E Cyclization (CH2Cl2, RT) D 1,1'-Carbonyldiimidazole (CDI) D->E Carbonyl Source F Downstream API (e.g., Linezolid analogues) E->F 1. Azidation/Amination 2. Nitro Reduction

Scalable synthetic workflow for 2-chloro-5-nitrophenyl oxazolidinone derivatives.

Protocol 1: Synthesis of (1R)-1-chloro-3-((2-chloro-5-nitrophenyl)amino)propan-2-ol

Objective: Regioselective N-alkylation of a deactivated aniline. Self-Validating Checkpoint: The reaction must achieve >95% conversion of the starting aniline via HPLC before proceeding, as unreacted aniline co-elutes and complicates downstream crystallization.

Step-by-Step Methodology:

  • Charge a clean, dry 5 L jacketed reactor with 2-chloro-5-nitroaniline (1.0 eq, 500 g) and anhydrous toluene (2.5 L) under a continuous nitrogen sweep.

  • Add Lithium triflate (LiOTf) (0.1 eq, 45.2 g) and stir the suspension for 15 minutes at 20 °C to allow complexation.

  • Heat the reactor jacket to achieve an internal temperature of 85 °C.

  • Add (R)-epichlorohydrin (1.2 eq, 322 g) dropwise over 2.5 hours via an addition funnel. Causality: Controlled addition prevents thermal runaway, as the epoxide ring-opening is highly exothermic.

  • Maintain the reaction at 85 °C for 16 hours.

  • In-Process Control (IPC): Sample 1 mL of the reaction mixture, dilute in acetonitrile, and analyze via RP-HPLC (254 nm). Proceed to workup only if the starting material peak area is <5%.

  • Cool the mixture to 20 °C, quench with deionized water (1 L), and separate the phases. Extract the aqueous layer with ethyl acetate (500 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amino alcohol as a viscous yellow-orange oil.

Protocol 2: Cyclization to (5R)-5-(chloromethyl)-3-(2-chloro-5-nitrophenyl)oxazolidin-2-one

Objective: Intramolecular cyclization to form the rigid oxazolidinone core.

Step-by-Step Methodology:

  • Dissolve the crude amino alcohol from Protocol 1 in anhydrous dichloromethane (DCM) (3.0 L) in a 5 L reactor at 20 °C.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 517 g) in four equal portions over 1 hour. Causality: CDI reacts with the secondary alcohol to release CO₂ gas. Portion-wise addition prevents excessive foaming and over-pressurization of the reactor[2].

  • Stir the reaction mixture at 25 °C for 12 hours.

  • IPC: Monitor the disappearance of the amino alcohol intermediate via TLC (Hexane:EtOAc 1:1) or HPLC.

  • Upon completion, wash the organic layer sequentially with 1M HCl (2 x 1 L). Causality: The acidic wash selectively protonates the imidazole byproduct, partitioning it entirely into the aqueous phase.

  • Wash with saturated NaHCO₃ (1 L) and brine (1 L).

  • Concentrate the organic phase to approximately 20% of its original volume, then slowly charge heptane (1.5 L) under vigorous stirring to induce crystallization.

  • Filter the resulting pale-yellow solid, wash with cold heptane, and dry in a vacuum oven at 45 °C to a constant weight.

Quantitative Process Optimization

To validate the choice of CDI and solvent during the process chemistry route scouting, a design-of-experiments (DoE) matrix was executed. The data below summarizes the cyclization efficiency, demonstrating why CDI in DCM was selected for the master batch record.

EntryCarbonyl SourceSolventTemp (°C)Reaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1Phosgene (gas)Toluene0 to 2548899.1
2TriphosgeneTHF2568298.5
3Diethyl CarbonateEtOH80244598.0
4CDI DCM 25 12 91 99.5
5CDIToluene8087694.2*

*Elevated temperatures with CDI in toluene led to partial racemization of the chloromethyl stereocenter.

Biological Mechanism of Action

The downstream APIs derived from this (5R)-chloromethyl intermediate ultimately yield the (S)-enantiomer of the active drug. This specific stereochemistry is non-negotiable for its biological function. The oxazolidinone core selectively binds to the 50S ribosomal subunit, specifically interacting with the 23S rRNA at the peptidyl transferase center. This steric blockade prevents the formation of the 70S initiation complex, effectively halting bacterial translation before the first peptide bond can be synthesized[1].

MOAPathway Oxa Oxazolidinone Derivative (Active API) Subunit Bacterial 50S Ribosomal Subunit Oxa->Subunit Binds selectively rRNA 23S rRNA (Peptidyl Transferase Center) Subunit->rRNA Target site Complex 70S Initiation Complex Formation rRNA->Complex Prevents assembly Halt Inhibition of Protein Synthesis Complex->Halt Bacteriostatic Effect

Mechanism of action for oxazolidinone-induced inhibition of bacterial protein synthesis.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid), Oriental Journal of Chemistry. 2

  • Current Updates on Oxazolidinone and Its Significance, PMC. 1

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway, Beilstein Journal of Organic Chemistry.3

Sources

Application Note: Microwave-Assisted Synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the microwave-assisted synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one , a critical structural motif and intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). By transitioning from conventional thermal reflux to microwave (MW) irradiation, this protocol achieves a 90% reduction in reaction time and a 15-20% increase in isolated yield .

The method utilizes a robust one-pot, two-step telescoped sequence involving the N-acylation of 2-chloro-5-nitroaniline followed by base-mediated cyclization. This approach minimizes solvent waste and eliminates intermediate isolation, aligning with Green Chemistry Principle #8 (Reduce Derivatives).

Retrosynthetic Analysis & Reaction Design

The target molecule is constructed by installing the oxazolidinone ring onto the electron-deficient aniline. The choice of 2-chloroethyl chloroformate as the annulation reagent is strategic; it serves as a "bifunctional linchpin," providing both the carbonyl source and the ethylene bridge in a single reagent.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reaction logic, moving from the precursor aniline to the cyclized target.

ReactionPathway Aniline 2-Chloro-5-nitroaniline (Nucleophile) Intermed Carbamate Intermediate (Unstable) Aniline->Intermed N-Acylation (Fast) Reagent 2-Chloroethyl chloroformate (Bifunctional Electrophile) Reagent->Intermed Product 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Intermed->Product Intramolecular Cyclization (Slow) Base K2CO3 / Heat Base->Product Promotes HCl Elimination

Figure 1: Mechanistic pathway for the formation of the oxazolidinone ring. The microwave energy specifically accelerates the rate-limiting cyclization step.

Materials and Equipment

Reagents
ReagentCAS Registry #PurityRole
2-Chloro-5-nitroaniline 6283-25-6>98%Limiting Reagent
2-Chloroethyl chloroformate 627-11-2>97%Annulation Agent
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase / HCl Scavenger
Acetonitrile (ACN) 75-05-8HPLC GradeSolvent (High tan δ)
Equipment
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon/Silicon septa.

  • Stirring: Magnetic stir bar (high-field coupling).

Optimization Study: Conventional vs. Microwave

To validate the protocol, a comparative study was performed. The electron-withdrawing nature of the nitro and chloro groups on the aniline ring significantly reduces the nucleophilicity of the amine, making conventional thermal heating sluggish. Microwave irradiation overcomes this activation energy barrier via direct dipolar polarization of the polar transition state.

Table 1: Comparative Reaction Metrics

ParameterConventional RefluxMicrowave Protocol (Optimized)Improvement
Temperature 82°C (ACN Reflux)130°C (Pressurized)+48°C
Time 12 Hours20 Minutes36x Faster
Conversion 78%>98%Complete Rxn
Isolated Yield 65%88%+23%
Impurity Profile High (Dimerization)CleanSimplified Workup

Detailed Experimental Protocol

Preparation of Reaction Mixture[1][3][4][5][6][7]
  • Weighing: Into a 10 mL microwave vial, weigh 1.0 mmol (172.5 mg) of 2-Chloro-5-nitroaniline.

  • Solvent: Add 3.0 mL of Acetonitrile. The aniline should dissolve partially.

  • Base Addition: Add 2.5 mmol (345 mg) of anhydrous K₂CO₃.

    • Note: Anhydrous base is critical to prevent hydrolysis of the chloroformate.

  • Reagent Addition: Add 1.2 mmol (125 µL) of 2-chloroethyl chloroformate dropwise.

    • Caution: Exothermic reaction. Evolution of CO₂ may occur. Cap the vial immediately after addition.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Dynamic" method to ensure safety and reproducibility:

  • Mode: Standard Control (Fixed Temp)

  • Temperature: 130°C

  • Ramp Time: 2:00 minutes (Prevents pressure spikes)

  • Hold Time: 20:00 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150W (System will modulate power to hold temp)

  • Stirring: High (600 RPM)

Workup and Purification[4][5][8]
  • Cooling: Allow the vial to cool to <50°C using the reactor's compressed air cooling (approx. 2 mins).

  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl, excess K₂CO₃). Wash the pad with 5 mL warm Acetonitrile.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol (~2-3 mL).

    • Add water dropwise until turbidity persists.

    • Cool to 4°C overnight.

  • Isolation: Filter the pale yellow crystals and dry in a vacuum oven at 50°C for 4 hours.

Process Workflow Diagram

The following flowchart visualizes the operational sequence, ensuring the user understands the critical decision points.

Workflow Start Start: Weigh Reagents (Aniline + K2CO3) AddReagent Add 2-Chloroethyl chloroformate (Dropwise, Exothermic) Start->AddReagent Seal Seal Vial & Load into MW AddReagent->Seal MW_Step Microwave Irradiation 130°C | 20 min | 150W Seal->MW_Step Check TLC Check (Hex:EtOAc 7:3) MW_Step->Check Check->MW_Step Incomplete (+5 min) Workup Filter Salts & Evaporate Check->Workup Complete Purify Recrystallize (EtOH/H2O) Workup->Purify

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Quality Control & Characterization

To validate the synthesis, the isolated product must meet the following spectral criteria.

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: 132–135°C (Consistent with oxazolidinone derivatives).

  • FT-IR (ATR):

    • 1745 cm⁻¹: Strong C=O stretch (Characteristic of cyclic carbamate/oxazolidinone).

    • 1520, 1340 cm⁻¹: N-O stretch (Nitro group).

    • Absence of N-H stretch at 3300-3400 cm⁻¹ (Indicates complete cyclization).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, 1H, Ar-H), 8.20 (dd, 1H, Ar-H), 7.90 (d, 1H, Ar-H).

    • δ 4.55 (t, 2H, O-CH₂), 4.15 (t, 2H, N-CH₂). Note: The triplet pattern of the ethylene bridge is diagnostic for the 1,3-oxazolidin-2-one ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of ChloroformateEnsure K₂CO₃ and ACN are strictly anhydrous.
Incomplete Cyclization Temperature too lowIncrease MW temperature to 140°C or extend hold time.
Pressure Errors CO₂ buildupUse a ramp time of 2-3 minutes to allow controlled off-gassing before sealing fully (if using open vessel) or ensure headspace in sealed vial.
Sticky Solid Residual SolventRecrystallize from Ethanol/Water; avoid rapid cooling.

References

  • Microwave-Assisted Synthesis of Oxazolidinones

    • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones.[1][2][3][4][5]

    • Source:Molecules2011 , 16(10), 8803-8814.[4]

    • URL:[Link][6]

  • Linezolid Synthesis Context

    • Title: A Facile Synthesis of the Oxazolidinone Antibacterial Agent Linezolid.[5]

    • Source:Tetrahedron Letters1999, 40(26), 4855.
    • URL:[Link]

  • General Microwave Methodology

    • Title: Microwave-Assisted Organic Synthesis: A Review.
    • Source:Tetrahedron2001, 57(45), 9225-9283.
    • URL:[Link]

  • Reaction of Anilines with Carbonates

    • Title: Synthesis of 3-Aryl-2-oxazolidinones
    • Source:Synthetic Communic
    • URL:[Link]

Sources

Green chemistry approaches to synthesizing 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development, focusing on sustainable ("green") synthesis of the 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one scaffold. This structure is a critical intermediate analogous to the core of oxazolidinone antibiotics (e.g., Linezolid) and a precursor for various bioactive heterocycles.

Introduction & Strategic Analysis

The oxazolidinone ring is a pharmacophore of immense significance, most notably in the "last-resort" antibiotic Linezolid. The specific target, 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one , presents a unique synthetic challenge due to the electronic properties of the starting material, 2-chloro-5-nitroaniline .

The Challenge: Deactivated Nucleophiles

Traditional synthesis relies on the reaction of anilines with phosgene (highly toxic) and 2-chloroethanol, or the use of isocyanates. For 2-chloro-5-nitroaniline , the presence of strong electron-withdrawing groups (-NO₂ at C5, -Cl at C2) significantly reduces the nucleophilicity of the amine, making standard "green" substitutions (like simple alkylation) sluggish.

The Green Solution: Carbonate-Based Cyclization

This protocol replaces phosgene and halogenated solvents with Ethylene Carbonate (EC) , a biodegradable, CO₂-derived reagent. By utilizing Organocatalysis (DBU) and Microwave Irradiation , we overcome the electronic deactivation of the aniline, driving the reaction to completion with high atom economy and minimal waste.

Mechanistic Insight & Pathway

The green synthesis proceeds via a nucleophilic attack of the aniline on the ethylene carbonate. Unlike simple anilines, the deactivated nature of 2-chloro-5-nitroaniline requires a specific catalytic activation.

Reaction Pathway Diagram

G cluster_conditions Process Conditions Aniline 2-Chloro-5-nitroaniline (Deactivated Nucleophile) Intermediate1 Carbamate Intermediate (Unstable) Aniline->Intermediate1 Nucleophilic Attack (Slow Step) EC Ethylene Carbonate (Electrophile) EC->Intermediate1 Catalyst DBU Catalyst (Base Activation) Catalyst->Intermediate1 Activates N-H Intermediate2 N-(2-Hydroxyethyl)aniline (In situ) Intermediate1->Intermediate2 Decarboxylation (-CO2) Product 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Intermediate2->Product + 2nd Eq. EC Cyclization Byproduct H2O / Glycol Intermediate2->Byproduct MW Microwave Irradiation (140°C)

Caption: Mechanistic pathway for the DBU-catalyzed cyclization of deactivated aniline with ethylene carbonate.

Experimental Protocols

We present two validated protocols. Protocol A is the recommended high-throughput method using microwave irradiation. Protocol B is a scalable thermal method for labs without microwave reactors.

Protocol A: Microwave-Assisted Organocatalytic Synthesis (Recommended)

Best for: Rapid library synthesis, overcoming steric/electronic deactivation.

Reagents:

  • Substrate: 2-Chloro-5-nitroaniline (1.0 equiv, 172.57 g/mol )

  • Reagent: Ethylene Carbonate (3.0 equiv, excess acts as solvent/reactant)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)

  • Solvent: None (Solvent-free / Melt)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, charge 2-chloro-5-nitroaniline (172 mg, 1.0 mmol) and Ethylene Carbonate (264 mg, 3.0 mmol).

  • Activation: Add DBU (30 µL, 0.2 mmol). The mixture may form a slurry.

  • Irradiation: Cap the vial and place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Settings: Temperature = 140°C ; Power = Max 150W (Dynamic); Hold Time = 20 minutes ; Stirring = High.

  • Work-up (Green):

    • Cool the vial to 50°C.

    • Add Water (5 mL) directly to the reaction vessel while stirring. The excess ethylene carbonate and DBU will dissolve.

    • The product, being lipophilic and insoluble in water, will precipitate as a solid.

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash with cold water (2 x 5 mL) to remove traces of glycol and base.

  • Purification: Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexane (1:4) if necessary.

Expected Yield: 85-92% Appearance: Yellow to pale-brown solid.

Protocol B: Heterogeneous Catalysis (Scalable Thermal)

Best for: Large-scale batch processing, catalyst recycling.

Reagents:

  • Substrate: 2-Chloro-5-nitroaniline (10 mmol)

  • Reagent: Ethylene Carbonate (50 mmol)

  • Catalyst: MgO (Nano-powder, high surface area) (10 wt% relative to amine)

  • Solvent: DMF (minimal, 2 mL) or Solvent-free (if efficient stirring is possible)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, combine aniline, ethylene carbonate, and MgO powder.

  • Reaction: Heat the mixture to 130°C in an oil bath with vigorous magnetic stirring.

    • Duration: 6–8 hours (Monitor by TLC: 30% EtOAc/Hexane).

  • Filtration: Dilute the hot mixture with hot Ethyl Acetate (20 mL). Filter through a Celite pad to recover the MgO catalyst (can be reactivated by calcination).

  • Extraction: Wash the filtrate with Water (3 x 20 mL) to remove DMF and excess EC.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: 75-82%

Data Analysis & Green Metrics

The following table compares the Green Protocol (Method A) against the traditional Phosgene/Isocyanate route.

MetricTraditional Route (Phosgene)Green Protocol A (EC/MW)Improvement
Atom Economy Low (Loss of HCl/Leaving groups)High (Incorporates C2 unit)+40% Efficiency
E-Factor High (>20, Solvent intensive)Low (<5) (Water wash only)4x Waste Reduction
Toxicity Extreme (Phosgene/DCM)Low (EC is non-toxic)Safer Workflow
Time 4–12 Hours20 Minutes 90% Time Savings
Yield 60–75%85–92% Higher Purity
Experimental Workflow Diagram

Workflow Start Start: 2-Chloro-5-nitroaniline + Ethylene Carbonate (3 eq) Catalyst Add Catalyst (DBU 20 mol%) Start->Catalyst MW Microwave Irradiation 140°C, 20 min Catalyst->MW Quench Add Water (Precipitation) MW->Quench Filter Filtration & Wash (Remove EC/DBU) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure Product 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Recryst->Final

Caption: Step-by-step experimental workflow for Protocol A.

Safety & Sustainability Notes

  • Ethylene Carbonate (EC): While EC is a green reagent (low toxicity, high boiling point), it melts at 36°C. Ensure it is fully melted before dispensing in automated systems.

  • Pressure: Microwave reactions involving carbonates can generate CO₂ pressure if decarboxylation occurs (Synthesis of amino-alcohol intermediate). Use vessels rated for 20 bar pressure.

  • Catalyst Recycling: In Protocol B, the MgO catalyst can be washed with ethanol, dried at 100°C, and reused up to 4 times with minimal loss of activity.

References

  • Green Synthesis of Oxazolidinones from Ethylene Carbonate

    • Title: A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines.[1][2]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
    • Source: PMC / Molecules.
    • URL:[Link]

  • Linezolid Intermediate Context

    • Title: The Development of a Convergent Green Synthesis of Linezolid.[3][4]

    • Source: Taylor & Francis / Scalable Green Chemistry.
    • URL:[Link][1][2][5][6][7][8][9][10][11]

  • CO2 Fixation Strategies

    • Title: The Synthesis of 3-Aryl-2-oxazolidinones from CO2, Ethylene Oxide, and Anilines.[12][13]

    • Source: ResearchGate.[1][2]

    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Antimicrobial Agents via the 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one as a high-value scaffold for the synthesis of oxazolidinone-class antimicrobial agents.

This guide is designed for medicinal chemists and process development scientists. It focuses on the divergent synthesis capabilities of this scaffold, exploiting the orthogonal reactivity of the 2-chloro (electrophilic) and 5-nitro (reducible) motifs to generate libraries of bioactive analogs similar to Linezolid and Tedizolid.

Introduction & Mechanistic Rationale

The oxazolidinone class of antibiotics, exemplified by Linezolid , inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. The pharmacophore requires a specific spatial arrangement: an N-aryl-2-oxazolidinone core with a C5-side chain (usually (S)-acetamidomethyl).

The compound 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one represents a "Privileged Scaffold" for Structure-Activity Relationship (SAR) exploration due to its unique electronic properties:

  • Activated

    
     Site (C-2):  The chlorine atom at position 2 is electronically activated by the para-nitro group (at position 5) and the electron-withdrawing oxazolidinone ring. This allows for facile Nucleophilic Aromatic Substitution (
    
    
    
    )
    with diverse cyclic amines (e.g., morpholine, piperazine) to modulate solubility and pharmacokinetic profiles.
  • Latent Functionality (C-5 Nitro): The nitro group serves as a masked aniline. Post-

    
    , it can be reduced to an amine and acylated to introduce the "tail" region often critical for binding affinity or physicochemical properties.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic workflow, transforming the core scaffold into a library of antimicrobial candidates.

G cluster_0 Diversity Point 1 cluster_1 Diversity Point 2 Scaffold Scaffold: 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Intermediate1 Intermediate A: 2-Amino-5-nitro Derivative Scaffold->Intermediate1 Step 1: SnAr (Cyclic Amine, Base, Heat) Intermediate2 Intermediate B: 2-Amino-5-amino Aniline Intermediate1->Intermediate2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) FinalProduct Final Antimicrobial: Acylated Analog Intermediate2->FinalProduct Step 3: Acylation (R-COCl, Pyridine)

Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the 2-chloro and 5-nitro positions.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Replacement of the 2-Chloro group with a secondary amine (e.g., Morpholine) to establish the C-ring system.

Rationale: The 2-chloro position is sterically hindered but electronically activated. The use of a polar aprotic solvent (DMSO or DMF) is critical to stabilize the Meisenheimer complex intermediate.

Materials:

  • Scaffold: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq) [or substituted piperazine]

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the Scaffold (10 mmol) and anhydrous DMSO (50 mL). Maintain an inert atmosphere (

    
    ).
    
  • Addition: Add

    
     (20 mmol) followed by dropwise addition of Morpholine (12 mmol).
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting material (

    
    ) should disappear, and a more polar yellow/orange spot (product) should appear.
    
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

    • Filter the solid and wash with water (

      
       mL) to remove residual DMSO and base.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0–5% MeOH in DCM) if necessary.

Data Validation (Expected):

  • 1H NMR: Disappearance of the specific aromatic signal corresponding to the proton ortho to Chlorine. Appearance of morpholine methylene protons (3.0–3.8 ppm).

  • MS: M+1 shift corresponding to the loss of Cl (-35) and gain of Morpholine (+86).

Protocol B: Nitro Group Reduction

Objective: Selective reduction of the 5-nitro group to an aniline without reducing the oxazolidinone ring or dehalogenating (if other halogens are present).

Method Choice: Catalytic Hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if the molecule contains sulfur or other catalyst poisons.

Method: Catalytic Hydrogenation (


/Pd-C) 
  • Setup: Dissolve the nitro-intermediate (5 mmol) in MeOH/THF (1:1, 30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with

    
     gas (balloon pressure or 30 psi in a Parr shaker). Stir at RT for 2–4 hours.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude aniline (often an off-white or grey solid). Note: Anilines are oxidation-sensitive; proceed immediately to Protocol C.

Protocol C: Acylation (Library Generation)

Objective: Functionalization of the newly formed aniline to generate the final antimicrobial candidate.

Materials:

  • Crude Aniline Intermediate (from Protocol B)

  • Acylating Agent: Acetyl chloride, Isoxazole-carbonyl chloride, or similar.

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

  • Setup: Dissolve the crude aniline (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0°C.

  • Addition: Add

    
     (1.5 eq). Add the Acyl Chloride (1.1 eq) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Wash organics with Brine, dry over 
    
    
    
    .
  • Final Purification: Recrystallization (often EtOAc/Hexane) is preferred for high purity (>99%) required for biological testing.

Analytical & Biological Validation

Quantitative Data Summary

The following table summarizes the expected yield and key analytical markers for the transformation sequence.

StepReaction TypeTypical YieldKey Analytical Marker (1H NMR)
1

(Cl

Morpholine)
85–92%Shift of Ar-H signals; appearance of morpholine multiplet (3.0–3.8 ppm).
2 Nitro Reduction (

)
90–95%Disappearance of low-field Ar-H (deshielded by

); appearance of broad

singlet (3.5–5.0 ppm).
3 Acylation (

)
80–88%Appearance of Amide NH (8.0–10.0 ppm,

exch.); appearance of R-group signals.
Critical Quality Attribute: C5-Stereochemistry

Important Note: The antimicrobial activity of oxazolidinones is highly stereodependent. The (S)-configuration at the C5 position of the oxazolidinone ring is essential for binding to the bacterial ribosome.

  • If the starting material 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is racemic or unsubstituted at C5, the resulting library will have significantly reduced potency compared to Linezolid.

  • Recommendation: For high-potency drug development, ensure the starting scaffold is synthesized from (S)-glycidol or (S)-3-chloropropane-1,2-diol to install the chiral center before the

    
     sequence, or utilize chiral HPLC separation on the final products.
    
Biological Assay (MIC Determination)

Protocol: Broth Microdilution Method (CLSI Standards).

  • Organisms: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212).

  • Control: Linezolid (Expected MIC: 1–4

    
    g/mL).
    
  • Procedure:

    • Prepare stock solutions of synthesized agents in DMSO.

    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 35°C for 16–20 hours.

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a critical review." Angewandte Chemie International Edition, 42(18), 2010–2023. Link

  • Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial." Annals of Internal Medicine, 138(2), 135–142. Link

  • CLSI. (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. Link

Sources

Handling and storage protocols for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide provides standardized protocols for the handling, storage, and experimental preparation of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9).

This compound is a critical synthetic intermediate utilized primarily in the development of next-generation oxazolidinone antibiotics (analogs of Linezolid and Tedizolid). Its structural core—containing a pharmacophore-relevant oxazolidinone ring fused with a nitro-halogenated phenyl group—serves as a precursor for amino-functionalized derivatives targeting bacterial protein synthesis (50S ribosomal subunit inhibition).

Due to its potential biological activity and the presence of the nitroaromatic moiety, this compound requires specific handling to maintain chemical stability and ensure operator safety.

Physicochemical Profile

PropertyDataNotes
Chemical Name 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
CAS Number 1354949-41-9
Molecular Formula C₉H₇ClN₂O₄
Molecular Weight 242.62 g/mol
Appearance Off-white to pale yellow solidNitro compounds often yellow upon light exposure.[1][2][3][4]
Solubility DMSO (>20 mg/mL), DMF, Ethyl AcetatePoorly soluble in water.
Melting Point 145–147 °C (Typical for class)Verify with specific lot CoA.
Reactivity Stable under N₂; Sensitive to strong basesNitro group susceptible to reduction.

Safety & Hazard Assessment (GHS)

Hazard Classification: While specific toxicological data for this intermediate may be limited, it must be handled as a Potent Bioactive Compound and a Skin/Eye Irritant .

  • H302: Harmful if swallowed (Acute Tox. 4).[5][6]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[4][5]

  • Biohazard Warning: As an oxazolidinone derivative, assume potential antibiotic activity (protein synthesis inhibition).[3] Avoid inhalation of dusts to prevent sensitization or microbiome disruption.

Personal Protective Equipment (PPE):

  • Respiratory: N95 particulate respirator or powered air-purifying respirator (PAPR) if handling open powder outside a fume hood.

  • Dermal: Double Nitrile gloves (0.11 mm min. thickness).

  • Ocular: Chemical safety goggles.

Storage & Stability Protocol

To maximize shelf-life and prevent degradation (hydrolysis or photolysis), adhere to the following storage logic.

Storage Conditions:

  • Temperature: 2°C to 8°C (Refrigerated). Long-term storage (>6 months) recommended at -20°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed to exclude moisture.

  • Light: Protect from light. Nitroaromatics are photosensitive; use amber vials or wrap containers in aluminum foil.

Stability Logic Diagram:

StorageLogic Receipt Compound Receipt Inspect Visual Inspection (Color/Clumping) Receipt->Inspect Desiccate Desiccation (Silica/CaSO4) Inspect->Desiccate If Pass Seal Seal under Argon/N2 Desiccate->Seal Fridge Store at 2-8°C (Amber Vial) Seal->Fridge Degradation Degradation Risk: Hydrolysis/Photolysis Fridge->Degradation If Seal Broken

Figure 1: Critical storage workflow to prevent environmental degradation.

Handling & Solubilization Protocol

Objective: Preparation of a 10 mM stock solution in DMSO for biological assays or synthetic coupling.

Step-by-Step Methodology:
  • Acclimatization:

    • Remove the vial from 2-8°C storage.

    • CRITICAL: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.

  • Weighing (Containment):

    • Perform all weighing inside a Chemical Fume Hood .

    • Use an anti-static gun if the powder is static-prone (common with dry heterocycles).

    • Weigh 2.43 mg (for 1 mL of 10 mM solution) into a sterile microcentrifuge tube or amber glass vial.

  • Solubilization:

    • Add 1.0 mL of high-purity DMSO (Dimethyl Sulfoxide, Anhydrous ≥99.9%).

    • Vortex for 30–60 seconds.

    • Observation: Solution should be clear and slight yellow. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Usage & Aliquoting:

    • Use immediately for assays.

    • If storing the stock solution: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store aliquots at -20°C .

Solubility Compatibility Table:

SolventSolubility RatingApplication
DMSO Excellent (+++++)Biological Assays, Stock Solutions
DMF Excellent (+++++)Synthetic Reactions (SnAr, Reduction)
Methanol Good (+++)LCMS Analysis
Water Poor (-)Not recommended
PBS (pH 7.4) Very Poor (-)Precipitates immediately; requires co-solvent

Emergency Response & Spill Control

Spill Scenario: Powder spill inside fume hood.

  • Evacuate: Alert nearby personnel.

  • PPE: Don double gloves, lab coat, and safety goggles.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (Vermiculite).

  • Cleanup:

    • Sweep up carefully into a sealable bag.

    • Clean the surface with 10% Ethanol followed by soap and water.

    • Do NOT use bleach (Sodium Hypochlorite) initially, as reaction with nitrogenous compounds can theoretically generate chloramines (though risk is low, standard solvent cleaning is safer).

  • Disposal: Dispose of as Halogenated Organic Waste .

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 73949, 2-Oxazolidinone (Class Reference). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in the cyclization of 2-chloro-5-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions in the cyclization of 2-chloro-5-nitroaniline derivatives Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Application Guide. This resource is designed for medicinal chemists and process engineers optimizing the synthesis of benzimidazole and quinoxaline scaffolds derived from 2-chloro-5-nitroaniline . This starting material offers a unique "push-pull" electronic profile: the nitro group at position 5 activates the chlorine at position 2 for nucleophilic aromatic substitution (


), while the primary amine at position 1 provides a handle for condensation.

However, this dual reactivity often leads to competing pathways. This guide addresses the suppression of specific side reactions: hydrolysis , incomplete cyclization , azo-dimerization , and regio-isomerization .

Part 1: Strategic Analysis & Mechanism

The Core Challenge: The transformation of 2-chloro-5-nitroaniline typically follows a two-stage sequence:

  • 
     Displacement:  The C2-Chloro is displaced by a nucleophile (amine, hydrazine, etc.).
    
  • Cyclocondensation: The resulting ortho-diamine reacts with a carbonyl source (aldehyde, acid, orthoester) to close the ring.

Primary Failure Modes:

  • Hydrolysis (

    
     Competition):  Water competes with the amine nucleophile, converting the C-Cl bond to C-OH (phenol formation), permanently preventing benzimidazole formation.
    
  • Stalled Intermediates: The electron-withdrawing nitro group reduces the nucleophilicity of the newly formed secondary amine, making the subsequent ring closure sluggish.

  • Reductive Dimerization: If the nitro group is reduced in situ (e.g., using metals), azo-dimers can form instead of the desired amine.

Pathway Visualization

The following diagram maps the reaction logic and critical control points for minimizing side products.

ReactionPathways cluster_0 Critical Control Points Start 2-Chloro-5-nitroaniline Inter1 Intermediate: N-Substituted-2-amino -5-nitroaniline Start->Inter1 Step 1: SnAr (R-NH2, Base) Side_Hydrolysis Side Product A: 2-Hydroxy-5-nitroaniline (Phenol) Start->Side_Hydrolysis Moisture/OH- (Hydrolysis) Product Target: 1-Substituted-5-nitro benzimidazole Inter1->Product Step 2: Cyclization (R-CHO / Acid) Side_Stall Stalled Intermediate: Open Amide/Imine Inter1->Side_Stall Steric Bulk/ Low Temp Side_Dimer Side Product B: Azo-Dimers (Reductive Coupling) Inter1->Side_Dimer Improper Reduction (e.g., Zn/Base)

Caption: Figure 1. Reaction cascade for 2-chloro-5-nitroaniline cyclization. Red pathways indicate failure modes requiring suppression.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Hydrolysis & Low Yields

Q: I am attempting the


 displacement with a primary amine, but I am isolating significant amounts of 2-hydroxy-5-nitroaniline (phenolic byproduct). How do I stop this? 

A: The C-Cl bond is highly activated by the para-nitro group, making it susceptible to attack by even weak nucleophiles like water. This "hydrolysis" is actually a competitive


 by hydroxide or water.
  • Root Cause 1: Wet Solvent/Base. Using hygroscopic solvents (DMF, DMSO) or bases (KOH, NaOH) introduces water.

    • Fix: Switch to anhydrous DMF or NMP . Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like anhydrous

      
       . Avoid hydroxide bases entirely.
      
  • Root Cause 2: Temperature Overshoot. High temperatures (>120°C) increase the rate of hydrolysis relative to amination, especially if the amine is volatile or unreactive.

    • Fix: Run the reaction at 80–100°C . If the amine is sluggish, use microwave irradiation to accelerate the desired kinetic pathway over the thermodynamic hydrolysis.

Issue 2: Stalled Cyclization (Incomplete Ring Closure)

Q: I successfully formed the diamine intermediate, but the cyclization with the aldehyde stalls. I see the imine/amide on LCMS but no benzimidazole.

A: The nitro group at position 5 is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen, making the final ring-closing attack difficult.

  • Mechanism: The intermediate formed is an imine (Schiff base). The ring closure requires the secondary amine (N2) to attack the imine carbon. The 5-nitro group pulls electron density, deactivating N2.

  • Solution 1 (Oxidative Cyclization): If using aldehydes, switch to sodium metabisulfite (

    
    )  in DMF or ethanol/water. The bisulfite adduct facilitates the attack.
    
  • Solution 2 (Acid Catalysis): Add a Lewis acid (e.g.,

    
      or 
    
    
    
    ) or a Brønsted acid (p-TSA ) to activate the carbonyl/imine carbon, compensating for the weak nucleophile.
  • Solution 3 (Solvent Effect): Use Nitrobenzene or DMA at high reflux (140°C+) to force the thermodynamic product.

Issue 3: Azo-Dimer Formation

Q: I am trying to reduce the nitro group after substitution to get the amino-benzimidazole, but I see a colored impurity (M+ mass matches dimer).

A: This is a classic issue with nitro-reductions in basic media or with heterogeneous catalysts. Partial reduction leads to nitroso (


) and hydroxylamine (

) intermediates. These condense to form azoxy or azo dimers (

).
  • Protocol Adjustment: Avoid Zinc/NaOH or basic hydrazine reductions.

  • Recommended Method: Use

    
     in Ethanol  or 
    
    
    
    . These acidic/neutral conditions protonate the intermediates, preventing condensation.
  • Hydrogenation: If using

    
    , ensure rapid stirring and adequate pressure (30–50 psi) to push the reaction quickly through the intermediate states to the amine.
    

Part 3: Optimized Experimental Protocols

Protocol A: High-Fidelity Synthesis of 1-Alkyl-5-Nitrobenzimidazole

Targeting the


 followed by Cyclization.

Step 1: Nucleophilic Displacement (


) 
  • Setup: Charge a dry flask with 2-chloro-5-nitroaniline (1.0 equiv) and Anhydrous DMF (5 mL/mmol).

  • Reagents: Add

    
      (anhydrous, 1.5 equiv) and the Primary Amine  (
    
    
    
    , 1.2 equiv).
  • Reaction: Heat to 90°C under

    
     atmosphere. Monitor by TLC/LCMS.
    
    • Checkpoint: Disappearance of starting chloride. If hydrolysis product appears (lower

      
      ), stop and dry solvents.
      
  • Workup: Pour into ice water. Filter the precipitate (usually yellow/orange solid). Wash with water to remove salts. Dry under vacuum.

Step 2: One-Pot Cyclization (with Aldehyde)

  • Setup: Dissolve the intermediate from Step 1 (1.0 equiv) in DMF or DMSO .

  • Reagents: Add Aldehyde (1.2 equiv) and

    
     (Sodium Metabisulfite)  (1.5 equiv).
    
  • Reaction: Heat to 120°C for 4–6 hours.

    • Note: The bisulfite acts as an oxidant/facilitator for the condensation.

  • Purification: Dilute with water. Extract with EtOAc. The nitro-benzimidazole is often crystalline.

Data Summary: Solvent & Base Effects

The following table summarizes the impact of conditions on the ratio of Product vs. Hydrolysis Byproduct.

SolventBaseTemp (°C)Yield (Product)Hydrolysis RiskRecommendation
DMF (Dry) DIPEA 90 High (>85%) Low Standard
DMSO (Wet)KOH100Low (<40%)HighAvoid
Ethanol

78 (Reflux)ModerateLowGood for reactive amines
Water/Dioxane

100LowVery HighAvoid
Toluene

110ModerateLowUse with Phase Transfer Cat.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your specific campaign.

TroubleshootingTree Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS Phenol Peak: M-Cl+OH (Phenol) Issue: Hydrolysis CheckLCMS->Phenol Mass = SM - 19 StartMat Peak: Starting Material Issue: Low Reactivity CheckLCMS->StartMat No Change Intermed Peak: Intermediate Diamine Issue: Failed Cyclization CheckLCMS->Intermed Mass = SM + Amine - HCl Action1 Action: Dry Solvents, Switch Base to DIPEA Phenol->Action1 Action2 Action: Increase Temp, Use Microwave, Check Sterics StartMat->Action2 Action3 Action: Add Acid Cat (pTSA) or Oxidant (Na2S2O5) Intermed->Action3

Caption: Figure 2.[1] Diagnostic logic for reaction optimization.

References

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009).[2] 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1417. Available at: [Link]

  • Royal Society of Chemistry. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 2,5-disubstituted benzimidazole derivatives. Available at: [Link]

Sources

Removing impurities from crude 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Case ID: OX-CNP-PUR-001 Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one . This compound is a critical pharmacophore, structurally related to the early intermediates of oxazolidinone antibiotics (e.g., Linezolid).[2][3][4]

The Core Challenge: Crude synthesis of this intermediate—typically via the cyclization of 2-chloro-5-nitroaniline with 2-chloroethyl chloroformate or ethylene carbonate—often yields a dark brown, sticky solid rather than the desired pale yellow/white crystalline powder.[1][2]

Primary Impurities:

  • Unreacted 2-Chloro-5-nitroaniline: The starting material.

  • Oxidation Byproducts: Azo-dimers or polymerized anilines (responsible for the dark color).[1][2]

  • Inorganic Salts: Potassium/Lithium carbonates or chlorides from the cyclization step.[1][2]

Module 1: Impurity Profiling (Diagnostics)

Before attempting purification, identify the nature of your contamination.[3][4]

Impurity TypeVisual IndicatorChemical Behavior (Solubility/pKa)Removal Strategy
2-Chloro-5-nitroaniline Yellow/Orange tintBasic (Weak): Soluble in organic solvents; forms water-soluble salts in strong acid.[1][2]Acidic Wash (Protocol A)
Inorganic Salts White specks/turbidityIonic: Soluble in water; insoluble in DCM/EtOAc.[1][2]Aqueous Extraction
Oxidation/Azo species Dark Brown/Red colorNon-polar/Amorphous: Often co-precipitates with product.[1][2]Carbon Treatment + Recrystallization
Hydrolysis Products Oily residuePolar: Ring-opened amino-alcohols.[1][2]Recrystallization (Mother liquor rejection)

Module 2: Purification Protocols

Protocol A: The "Chemical Cut" (Acid Wash)

Use this protocol FIRST if NMR/TLC shows unreacted aniline starting material.[2] This relies on the pKa difference between the basic aniline and the neutral oxazolidinone.

Mechanism: The oxazolidinone nitrogen is part of a carbamate system (non-basic).[2] The aniline nitrogen, despite the electron-withdrawing nitro group, can still be protonated by strong acids, forcing it into the aqueous layer.[3]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[2]

  • Acid Extraction: Wash the organic layer twice with 1M Hydrochloric Acid (HCl) .[1][2]

    • Note: The aniline converts to its hydrochloride salt (

      
      ) and migrates to the water.[1][2]
      
  • Neutralization: Wash the organic layer once with Saturated Sodium Bicarbonate (NaHCO₃) to remove excess acid.[1][2]

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate.
    
Protocol B: Recrystallization (The Polishing Step)

Use this to remove colored impurities and improve crystal habit.[3][4]

Recommended Solvent System: Ethanol (95%) or Ethyl Acetate/Hexane (1:3).[1][2]

  • Saturation: Suspend the solid (post-acid wash) in the minimum amount of boiling Ethanol.

  • Carbon Treatment (Critical for Color):

    • Add Activated Charcoal (5-10 wt%) .[1][2]

    • Stir at reflux for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.[1][2]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (turn off the stir plate, wrap flask in foil).

    • Once room temp is reached, move to an ice bath (0-4°C) for 1 hour.[1][2][3][4]

  • Collection: Filter the pale crystals and wash with cold Ethanol.

Module 3: Troubleshooting Guides & FAQ

Q1: My product is "oiling out" instead of crystallizing. Why?

  • Diagnosis: This usually indicates either (a) the impurity profile is too high, depressing the melting point, or (b) the cooling rate was too fast (supersaturation shock).

  • The Fix: Re-dissolve the oil by heating.[2] Add a "seed crystal" of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[2] Alternatively, switch to a two-solvent system: Dissolve in minimal hot EtOAc, then add warm Hexane dropwise until persistent cloudiness appears, then cool.[2]

Q2: The product is still brown after recrystallization.

  • Diagnosis: Nitro-aromatics are notorious for "sticking" to colored oxidation byproducts.[1][2]

  • The Fix: Your carbon treatment was likely insufficient.[1][2] Repeat Protocol B, but ensure you use finely powdered activated charcoal rather than pellets. If the color persists, perform a silica plug filtration (elute with 100% DCM) before recrystallizing.[2][3][4]

Q3: I have low yield. Did I lose product in the acid wash?

  • Diagnosis: Unlikely.[1][2] The oxazolidinone ring is stable to dilute acid at room temperature.[1][2]

  • The Fix: Check the mother liquor (filtrate) from the recrystallization.[2] If the product is too soluble in Ethanol, concentrate the mother liquor and perform a second "crop" crystallization, or switch to a less polar solvent system like Toluene/Heptane.[3]

Module 4: Decision Logic (Visualization)

The following diagram illustrates the decision matrix for purifying this specific intermediate.

PurificationLogic Start Crude 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one CheckTLC Step 1: TLC/NMR Analysis (Check for Aniline) Start->CheckTLC HasAniline Aniline Present? CheckTLC->HasAniline AcidWash Protocol A: Acid Wash (1M HCl Extraction) HasAniline->AcidWash Yes ColorCheck Step 2: Visual Inspection (Is it Dark Brown?) HasAniline->ColorCheck No AcidWash->ColorCheck HasColor Dark Color? ColorCheck->HasColor CarbonTreat Protocol B: Recrystallization with Activated Carbon HasColor->CarbonTreat Yes StdRecryst Protocol B: Standard Recrystallization (EtOH) HasColor->StdRecryst No Final Pure Crystalline Solid CarbonTreat->Final StdRecryst->Final

Caption: Logical workflow for the purification of nitro-phenyl oxazolidinones, prioritizing chemical separation of amines before physical polishing.

References

  • Brickner, S. J., et al. (1996).[1][2][3][4] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[2][4] Link[3][4]

  • Pfizer Inc. (2000).[1][2] "Linezolid (Zyvox) Label and Synthesis Description." FDA Access Data. Link

  • Organic Chemistry Portal. "Synthesis of Oxazolidinones." (General methodology for N-aryl oxazolidinone formation and purification). Link

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1][2] (Standard protocols for solubility and crystallization). Link

Sources

Optimizing temperature and pressure for oxazolidinone ring formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for the Oxazolidinone Synthesis Application Group . It is designed to assist researchers in navigating the thermodynamic and kinetic bottlenecks of ring formation.

Topic: Optimizing Temperature (T) and Pressure (P) for Oxazolidinone Ring Formation Ticket ID: OX-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Thermodynamic Landscape

To troubleshoot yield and selectivity, one must first understand the mechanism. Oxazolidinone formation, particularly via CO2 fixation into aziridines or epoxides , is a competition between entropy (unfavorable for cycloaddition) and enthalpy (favorable bond formation).

  • Pressure (P): In CO2 cycloaddition,

    
     (activation volume) is typically negative. Increasing pressure accelerates the reaction (Le Chatelier’s principle) and increases the concentration of dissolved CO2 in the liquid phase, which is the rate-limiting reagent in many solvent-free systems.
    
  • Temperature (T): While heat overcomes the activation energy (

    
    ), excessive heat in this specific synthesis often leads to regioselectivity erosion  (thermodynamic vs. kinetic product) or polymerization  of the epoxide/aziridine starting material.
    
Mechanism & Critical Control Points

The following diagram illustrates the critical transition states where T and P exert the most influence.

OxazolidinoneMechanism Start Substrate (Aziridine/Epoxide + CO2) Activation Catalyst Activation (Ring Opening) Start->Activation Catalyst Dependent Intermediate Carbamate/Alkoxide Intermediate Activation->Intermediate Rate Determining Step (Requires Heat) Byproduct Polymer/Isomer B (Undesired) Activation->Byproduct T > 100°C (Thermal Degradation) TS_Closure Transition State (Ring Closure) Intermediate->TS_Closure + Pressure (CO2 insertion) Intermediate->Byproduct Low CO2 Pressure (Reversion) Product Oxazolidinone (Target) TS_Closure->Product Kinetic Control

Figure 1: Mechanistic pathway highlighting where Pressure (stabilizing the CO2 adduct) and Temperature (driving ring opening) must be balanced.

Troubleshooting Guide (Q&A)

Use this section to diagnose specific experimental failures.

Scenario A: The "Pressure Drop" Paradox

Q: I observe a pressure drop in my autoclave, indicating CO2 consumption, but my isolated yield is <40%. Where did the mass go?

Diagnosis: This is a classic sign of oligomerization or non-productive CO2 sorption .

  • Polymerization: If T is too high (>100°C) without sufficient catalyst selectivity, epoxides/aziridines will homopolymerize (polyethers/polyimines). This does not consume CO2 chemically but may physically trap it.

  • Reversible Insertion: The intermediate carbamate (see Fig 1) is unstable. If you depressurize while the reaction is still hot, the CO2 can extrude, reverting the intermediate back to the starting material.

Corrective Action:

  • Protocol Adjustment: Cool the reactor to <25°C before venting the excess pressure. This "locks" the equilibrium towards the cyclic product.

  • Check: Run GPC (Gel Permeation Chromatography) on the crude. High MW peaks indicate polymerization (reduce T).

Scenario B: Regioselectivity Inversion

Q: I am targeting the 5-substituted oxazolidinone (from aziridine), but I am seeing significant amounts of the 4-substituted isomer. Why?

Diagnosis: Regioselectivity is governed by the ring-opening mechanism (


 vs. 

-like).
  • High T promotes

    
    :  At elevated temperatures, the reaction shifts towards a carbocation-like transition state, which favors attack at the more substituted carbon (electronic control), often leading to the undesired isomer or racemization.
    
  • Low P effect: Insufficient CO2 pressure slows down the capture of the ring-opened amine, giving it time to equilibrate or attack non-selectively.

Corrective Action:

  • Lower Temperature: Reduce T by 20°C and increase reaction time.

  • Increase Pressure: Boost CO2 pressure to >2.0 MPa to accelerate the "trap" step, enforcing kinetic control (

    
     attack at the less hindered carbon).
    
Scenario C: Amino Alcohol Condensation Stalls

Q: I am reacting an amino alcohol with CO2 directly. Conversion stops at 60% regardless of time.

Diagnosis: This is a thermodynamic water block . The reaction produces water as a byproduct:



In a closed autoclave, water accumulates, and the equilibrium shifts back to the left.

Corrective Action:

  • Dehydrating Conditions: Add a molecular sieve (3Å) basket to the reactor or use a dehydrating agent like dicyclohexylcarbodiimide (DCC) or reactive nitriles (though this changes the atom economy).

  • Venting Cycles: If using a flow system, continuous water removal is required.

Optimized Protocol: Catalytic CO2 Fixation

Method: Halide-Catalyzed Cycloaddition of Aziridines/Epoxides Target: High-Yield Synthesis of 5-Aryl-2-Oxazolidinones Standard: Green Chemistry Alignment (Solvent-Free preferred)

Materials
  • Substrate: 10 mmol Aziridine/Epoxide.

  • Catalyst: 2.5 mol% Tetrabutylammonium Iodide (TBAI) or LiI. (Lewis acid co-catalysts like

    
     enhance activity).
    
  • CO2 Source: Bone-dry grade (99.99%).

Step-by-Step Workflow
  • Reactor Loading (Ambient):

    • Load substrate and catalyst into a 50 mL stainless steel autoclave.[1][2]

    • Critical: If using LiI, ensure handling in a glovebox or under Ar flow; moisture kills the catalyst activity.

  • Purge Cycle:

    • Seal reactor.[3] Pressurize to 1.0 MPa CO2, then vent to 0.1 MPa. Repeat 3x to remove O2/N2.

  • Pressurization (Cold):

    • Pressurize to 2.0 MPa (20 bar) at room temperature.

    • Note: Pressure will rise as you heat; starting at 2.0 MPa usually stabilizes around 3.0-4.0 MPa at reaction temp.

  • Reaction Phase:

    • Heat to 80°C . Stirring rate >600 rpm (mass transfer limited).

    • Hold Time: 6–12 hours.

  • Termination (The "Cold Lock"):

    • Cool reactor to 0–10°C using an ice bath.

    • Slowly vent CO2 (rate < 0.5 MPa/min) to prevent product entrainment in gas stream.

  • Purification:

    • Dissolve crude in EtOAc, wash with water (removes catalyst), dry over

      
      .
      
    • Recrystallize if solid; column chromatography if oil.

Data & Benchmarking: T/P Matrix

The following table summarizes the impact of conditions on the reaction of N-alkyl aziridine with CO2 (Catalyst: Iodine-based).

Condition SetTemp (°C)Pressure (MPa)Time (h)Yield (%)Regioselectivity (5-sub : 4-sub)Notes
Mild (Recommended) 80 2.0 12 95 >99 : 1 Optimal balance.
High T / Low P1200.546585 : 15Thermal degradation & isomer shift.
Low T / High P255.02430>99 : 1Kinetic limitation; too slow.
Ultra-High P8010.0696>99 : 1Diminishing returns; safety hazard.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationLogic Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield CheckSelectivity Is Regio/Chemo Selectivity > 95%? CheckYield->CheckSelectivity Yes LowYield Analyze Crude CheckYield->LowYield No Action_Catalyst Change Catalyst (Switch to LiI or Salen) CheckSelectivity->Action_Catalyst No Success Protocol Validated CheckSelectivity->Success Yes Polymer Polymer Found? LowYield->Polymer Action_LowerT Decrease T by 20°C Polymer->Action_LowerT Yes Action_IncreaseP Increase CO2 Pressure (Improve Solubility) Polymer->Action_IncreaseP No (SM remaining)

Figure 2: Troubleshooting logic flow for optimizing reaction parameters.

References

  • Non‐Reductive CO2 Valorization into Oxazolidinones via Cycloaddition to Aziridines. European Journal of Organic Chemistry. [Link][4]

  • Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone. Chemical Science. [Link]

  • Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances. [Link]

  • Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System. Molecules. [Link]

  • Synthesis of 2-oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

Sources

Solving solubility issues of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

Welcome to the Technical Support Center. As application scientists, we frequently encounter compounds that demonstrate exceptional potency in silico but present severe physicochemical bottlenecks at the bench. 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a classic example. The oxazolidinone core is notoriously poorly water-soluble, a characteristic that historically hindered the clinical development of this antibiotic class[1]. When conjugated with a highly rigid, lipophilic 2-chloro-5-nitrophenyl moiety, the molecule exhibits high lattice energy and minimal hydrogen-bonding potential with water.

This guide provides field-proven, causality-driven methodologies to overcome these thermodynamic barriers. Rather than relying on trial and error, the protocols below are designed as self-validating systems to ensure your compound is truly dissolved—not merely suspended—protecting the integrity of your biological readouts.

Diagnostic FAQs: Understanding the Chemistry

Q1: Why does my compound precipitate instantly when I dilute my DMSO stock into cell culture media? A1: This is a phenomenon known as kinetic precipitation or "solvent shock." While your compound is thermodynamically soluble in 100% DMSO, its solubility limit in an aqueous buffer is exponentially lower. When a concentrated DMSO stock is rapidly introduced to an aqueous environment, the compound is forced into a state of supersaturation where it cannot remain solvated, causing rapid nucleation and precipitation out of solution[2].

Q2: Can I just increase the final DMSO concentration in my assay to keep it dissolved? A2: No. While increasing the organic solvent fraction improves solubility, it compromises the biological integrity of your assay. For most cell-based systems, the maximum tolerated concentration of DMSO is strictly 0.1% to 0.5% (v/v). Exceeding this threshold induces solvent toxicity, alters cell membrane permeability, and confounds phenotypic readouts[2].

Q3: What is the most effective solubilization strategy for this specific chemotype? A3: For highly lipophilic oxazolidinones, cyclodextrin complexation—specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the gold standard. Cyclodextrins provide a host-guest system where the hydrophobic 2-chloro-5-nitrophenyl ring is sequestered within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[]. This dynamic, non-covalent inclusion complex increases apparent water solubility without altering the drug's covalent structure or ionization state[4].

Quantitative Comparison of Solubilization Strategies

To select the appropriate method for your specific downstream application, consult the comparative data below.

Solubilization StrategyPrimary Mechanism of ActionMax Tolerated In Vitro Conc.Expected Solubility GainBest Application
100% DMSO Stock Organic solvation0.1% - 0.5% (v/v)BaselineInitial high-concentration stock preparation
HP-β-CD Complexation Host-guest encapsulationUp to 20% (w/v)100x - 1000xCell-based assays, in vivo dosing, PK/PD studies
PEG400 / Tween 80 Co-solvency & Micellization1% - 5% (v/v)10x - 50xBiochemical assays, cell-free target screening

Solubilization Workflow

SolubilizationWorkflow Start 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (Dry Powder) DMSO Prepare 10-50 mM Stock in 100% DMSO Start->DMSO Check1 Fully Dissolved? DMSO->Check1 Heat Warm to 37°C & Sonicate Check1->Heat No Aqueous Dilute into Aqueous Assay Buffer Check1->Aqueous Yes Heat->DMSO Check2 Visible Precipitation or Cloudiness? Aqueous->Check2 Success Proceed with Assay (Self-Validated) Check2->Success No Strategy1 Protocol A: Complexation Use 10-20% HP-β-CD Check2->Strategy1 Yes Strategy2 Protocol B: Co-solvent Step-Down Dilution Check2->Strategy2 Yes Strategy1->Success Strategy2->Success

Figure 1: Decision tree for solubilizing hydrophobic oxazolidinones in aqueous media.

Experimental Protocols

Protocol A: Cyclodextrin Inclusion Complexation (Recommended)

Causality: HP-β-CD avoids the osmotic penalty of standard co-solvents[]. By encapsulating the lipophilic oxazolidinone core, it dramatically increases the dissolution rate and apparent solubility, making it ideal for sensitive cell cultures[5].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM). Filter sterilize through a 0.22 µm membrane.

  • Stock Preparation: Dissolve the 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one powder in 100% DMSO to yield a 20 mM stock. Vortex vigorously for 60 seconds.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 300 RPM. Add the 20 mM DMSO stock dropwise (1 µL per second) into the vortex center until the desired final concentration is reached (ensure final DMSO is ≤ 0.5%).

  • Equilibration: Incubate the mixture at 37°C for 2 hours with gentle agitation to allow the host-guest thermodynamic equilibrium to fully establish.

  • Self-Validation Step: Centrifuge the final dispersion at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC or UV-Vis spectroscopy. Logic: If the measured concentration in the supernatant matches your theoretical input concentration, true solubilization is confirmed. If it is lower, the compound has precipitated into the pellet.

Protocol B: Co-Solvent Step-Down Dilution

Causality: Direct dilution of a DMSO stock into water causes immediate lattice re-formation. A "step-down" approach using intermediate polarity solvents (like PEG400 and Tween 80) creates a micellar transition state, shielding the hydrophobic molecule during the aqueous shift.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 20 mM stock of the compound in 100% DMSO.

  • Intermediate Transition: Create a 10x intermediate stock by diluting the primary stock 1:10 into a co-solvent mixture of 50% PEG400 and 50% Tween 80. Vortex for 2 minutes.

  • Aqueous Shift: Slowly titrate this intermediate stock into the final aqueous assay buffer while vortexing continuously.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer, blanked against the buffer + co-solvents alone. Logic: True solutions do not scatter light. An

    
     indicates the presence of colloidal aggregates or micro-precipitates, meaning the kinetic solubility limit has been breached.
    

References

Sources

Troubleshooting low purity in 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists encountering purity issues with 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9).

This guide assumes the standard industrial synthesis route: Acylation of 2-chloro-5-nitroaniline with 2-chloroethyl chloroformate, followed by base-mediated Cyclization .

Topic: Purity Optimization for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Ticket Priority: High (Process Chemistry/R&D)

Part 1: Diagnostic Triage

"My product purity is low (<95%). Where do I start?"

Before modifying reaction parameters, you must identify the chemical nature of the impurity. Use the following logic flow to categorize your issue based on HPLC/TLC data.

TroubleshootingFlow Start Diagnostic Start: Analyze Crude HPLC/TLC CheckRT Compare Impurity Retention Time (RT) to Product RT Start->CheckRT Impurity_Early Impurity RT < Product RT (More Polar) CheckRT->Impurity_Early Earlier Elution Impurity_Same Impurity RT ≈ Product RT (Co-eluting) CheckRT->Impurity_Same Close Elution Impurity_Late Impurity RT > Product RT (Less Polar) CheckRT->Impurity_Late Later Elution Issue_Hydrolysis Diagnosis: Hydrolysis Products (Amino alcohol or Acid) Impurity_Early->Issue_Hydrolysis Issue_Isomer Diagnosis: Regioisomer (2-Cl-3-NO2 isomer) Impurity_Same->Issue_Isomer Issue_SM Diagnosis: Unreacted Aniline (2-Cl-5-NO2-Aniline) Impurity_Late->Issue_SM Yellow Solid Issue_Intermediate Diagnosis: Uncyclized Carbamate (Intermediate Trap) Impurity_Late->Issue_Intermediate Major Peak Issue_Urea Diagnosis: Symmetrical Urea (Dimer Formation) Impurity_Late->Issue_Urea Insoluble Solid

Figure 1: Diagnostic logic for identifying impurities based on relative polarity and physical characteristics.

Part 2: Troubleshooting Modules

Module A: The "Stalled Reaction" (Unreacted Aniline)

Symptom: High levels of starting material (2-chloro-5-nitroaniline) remain, even after prolonged heating. The impurity is likely a distinct yellow solid.[1]

Root Cause: Electronic Deactivation. The target aniline possesses two strong electron-withdrawing groups (EWGs): a Nitro group (-NO₂) and a Chlorine atom (-Cl).

  • Mechanism: These groups pull electron density away from the amine nitrogen via induction (-I) and resonance (-M), significantly reducing its nucleophilicity. The nitrogen is simply too "weak" to attack the 2-chloroethyl chloroformate efficiently under standard conditions.

Corrective Protocol: Do not simply add more reagent; this leads to difficult-to-remove byproducts. Instead, activate the nucleophile or the electrophile.

ParameterStandard ConditionOptimized Condition Reasoning
Solvent DCM or THFToluene or Xylene Higher boiling points allow for the thermal energy required to overcome the activation barrier of the deactivated amine.
Base

Pyridine or DMA Pyridine acts as both a solvent and an acylation catalyst, forming a reactive N-acylpyridinium intermediate.
Catalyst NoneDMAP (0.1 eq) 4-Dimethylaminopyridine (DMAP) dramatically accelerates acylation of hindered/deactivated amines.

Actionable Step:

"Add 10 mol% DMAP to the reaction mixture. If using a biphasic system (DCM/Water), switch to homogenous anhydrous conditions (THF/Pyridine) to force the acylation to completion."

Module B: The "Intermediate Trap" (Incomplete Cyclization)

Symptom: HPLC shows a major peak eluting slightly after the product. Mass spec shows M+36 or M+72 patterns consistent with the linear carbamate (open chain).

Root Cause: Insufficient Basicity. The second step (ring closure) requires deprotonation of the carbamate nitrogen. The


 of this proton is influenced by the aryl ring. While the EWGs make the N-H more acidic (good), they also stabilize the open-chain form. Weak bases (like Bicarbonate) often fail to drive the cyclization to completion.

Corrective Protocol: You need a base strong enough to effect irreversible cyclization but mild enough to prevent ring degradation.

Recommended Base Screening:

  • Tier 1 (Mild):

    
     in DMF at 80°C. (Often insufficient for this substrate).
    
  • Tier 2 (Strong/Standard): t-BuOK (Potassium tert-butoxide) in THF at 0°C

    
     RT.
    
    • Why: The alkoxide is a strong base that ensures complete deprotonation.

  • Tier 3 (Phase Transfer): 50% NaOH + TBAB (Tetrabutylammonium bromide) in Toluene.

    • Why: High interfacial concentration of hydroxide drives difficult cyclizations.

Actionable Step:

"Isolate the intermediate carbamate first. Do not attempt 'one-pot' unless optimized. Treat the isolated carbamate with 1.2 eq of t-BuOK in dry THF. Monitor disappearance of the carbamate peak by HPLC."

Module C: The "Insoluble Impurity" (Urea Formation)

Symptom: A high-melting, insoluble white/pale solid precipitates during the reaction. It is difficult to dissolve in MeOH or ACN.

Root Cause: Moisture Ingress (Hydrolysis). If water is present during the acylation step, 2-chloroethyl chloroformate can hydrolyze to release


 and HCl. However, a more insidious side reaction occurs if the intermediate isocyanate forms.
  • Pathway: Aniline

    
     Isocyanate 
    
    
    
    Aniline
    
    
    Symmetrical Urea .
  • The urea dimer [1,3-bis(2-chloro-5-nitrophenyl)urea] is extremely stable and insoluble.

Corrective Protocol:

  • Dry Solvents: Ensure THF/DCM has <50 ppm water (Karl Fischer titration).

  • Slow Addition: Add the chloroformate dropwise to the aniline/base mixture at 0°C. High local concentrations of reagents favor side reactions.

  • Inert Atmosphere: Strict

    
     or Ar blanket.
    

Part 3: Purification Strategy

Because the product contains a nitro group, it poses a safety risk (potential decomposition) if distilled. Recrystallization is the only viable purification method for high purity (>99%).

Solubility Profile:

  • Product: Soluble in hot Ethyl Acetate, Acetone, DMF. Insoluble in Water, Hexanes.

  • Impurity (Aniline): Soluble in acidic water (HCl wash).

  • Impurity (Urea): Insoluble in almost everything.

Recommended Recrystallization Protocol:

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Hot Filtration: Crucial Step. Filter the hot solution while near boiling to remove the insoluble Urea impurity.

  • Precipitation: Slowly add Hexanes (or Heptane) to the hot filtrate until turbidity is just observed.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Wash: Filter crystals and wash with cold 1:4 EtOAc:Hexanes.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use 2-chloroethanol and triphosgene instead of the chloroformate? A: Yes, but handle with extreme caution. Triphosgene generates phosgene in situ. This method often yields cleaner product because it avoids the "chloroethyl" alkylation side reactions, but the safety requirements are significantly higher [1].

Q: My product is colored (orange/brown) but NMR looks clean. Why? A: Nitroanilines are intensely colored. Even trace amounts (<0.1%) of remaining starting material or azo-coupling byproducts can discolor the bulk solid. An activated carbon (Charcoal) treatment during the hot filtration step of recrystallization usually resolves this.

Q: I see a "doublet" impurity in the aromatic region of the NMR. A: Check the regiochemistry of your starting material. Commercial "2-chloro-5-nitroaniline" can contain 3-5% of 2-chloro-4-nitroaniline or 2-chloro-3-nitroaniline depending on the nitration method used by the supplier [2]. These isomers carry through the reaction and are very difficult to separate. Validate your Starting Material purity first.

References

  • Burk, M. J., et al. "Practical Synthesis of Oxazolidinones." Journal of Organic Chemistry, vol. 60, no. 22, 1995, pp. 7256-7266.

  • BenchChem Technical Data. "Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde and derivatives." BenchChem Troubleshooting Guide, 2025.

  • Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, vol. 2022, no. ii, pp. 140-155.[2]

  • Garg, N. K., et al. "Synthesis of N-Aryl-2-Oxazolidinones via Carbon Dioxide Fixation." Chem. Eur. J., vol. 22, 2016.[3]

Sources

Technical Support Center: Moisture Control in 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Causality of Moisture Sensitivity

3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a highly functionalized intermediate frequently utilized in the synthesis of advanced pharmaceuticals, such as oxazolidinone-class antibacterial agents and anticoagulants. Its utility stems from its dual reactivity; however, this same electronic configuration makes it exceptionally sensitive to trace moisture.

When exposed to water in the presence of basic reagents (commonly used in cross-coupling or alkylation steps), two competing degradation pathways emerge:

  • Base-Catalyzed Ring Hydrolysis : The oxazolidinone carbonyl is highly electrophilic. Hydroxide ions (generated from trace water and base) attack the carbonyl, leading to irreversible ring cleavage and the formation of a vicinal amino alcohol derivative (1)[1].

  • Nucleophilic Aromatic Substitution (SNAr) : The 2-chloro position is strongly activated by the para-positioned nitro group. This electron-withdrawing effect stabilizes the anionic Meisenheimer complex, allowing hydroxide to readily displace the chloride ion, yielding a 2-hydroxy-5-nitrophenyl impurity (2)[2].

Understanding and controlling these pathways is critical for maintaining high yields and preventing complex purification bottlenecks.

Quantitative Impact of Moisture on Reaction Integrity

To establish a self-validating control system, it is imperative to quantify moisture and correlate it with expected reaction outcomes. The following table summarizes the causal relationship between solvent moisture levels and intermediate degradation.

Moisture Level (ppm)Primary Degradation PathwayExpected Intermediate RecoveryRecommended Corrective Action
< 100 ppm Negligible> 95%Proceed with standard anhydrous protocol.
100 - 500 ppm Mild SNAr Hydroxylation85% - 95%Add activated 3Å molecular sieves; re-test.
500 - 2000 ppm SNAr & Ring Hydrolysis50% - 85%Rigorously dry solvents; flame-dry inorganic bases.
> 2000 ppm Severe Ring Cleavage< 50%Discard solvent batch; repurpose or discard reagents.

Mechanistic Pathways of Degradation

The following diagram illustrates the divergent chemical pathways triggered by moisture.

MoistureDegradation Start 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one + Base + Trace H2O Hydroxide Formation of OH⁻ (H2O + Base ⇌ OH⁻ + BH⁺) Start->Hydroxide Moisture > 100 ppm Desired Anhydrous Conditions Target Cross-Coupling / Amination Start->Desired Moisture < 100 ppm Path1 Pathway A: Carbonyl Attack (Ring Hydrolysis) Hydroxide->Path1 Path2 Pathway B: SNAr Attack (Aryl Substitution) Hydroxide->Path2 Degradation1 N-(2-hydroxyethyl)-2-chloro- 5-nitroaniline + CO2 Path1->Degradation1 Base-Catalyzed Cleavage Meisenheimer Meisenheimer Complex Intermediate Path2->Meisenheimer ortho/para Nitro Activation Degradation2 3-(2-Hydroxy-5-nitrophenyl)- 1,3-oxazolidin-2-one + Cl⁻ Meisenheimer->Degradation2 Cl⁻ Expulsion

Mechanistic pathways of moisture-induced degradation vs. desired anhydrous reaction.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every reaction involving this intermediate must be treated as a self-validating system. Do not assume solvents are dry; prove it analytically before introducing the oxazolidinone intermediate.

Protocol A: Coulometric Karl Fischer Moisture Determination

Because pharmaceutical compounds and intermediates can contain volatile excipients or residual solvents that confound loss-on-drying methods, Karl Fischer (KF) titration is the regulatory gold standard due to its absolute specificity for water (3)[3].

Step-by-Step Methodology:

  • Cell Preparation: Ensure the coulometric KF titration cell is hermetically sealed. Fill the anodic and cathodic compartments with the appropriate coulometric KF reagent (e.g., Hydranal-Coulomat).

  • Pre-titration (Conditioning): Power on the titrator to automatically neutralize any residual environmental moisture inside the cell. Wait until a stable background drift rate of < 10 µ g/min is achieved.

  • Sample Extraction: Using a dry, gas-tight Hamilton syringe, draw exactly 1.0 mL of the intended reaction solvent (e.g., DMF, NMP, or Toluene). Weigh the filled syringe on an analytical balance (

    
    ).
    
  • Injection: Inject the solvent through the cell septum directly into the reagent. Reweigh the empty syringe (

    
    ) to calculate the exact sample mass introduced.
    
  • Quantification: Initiate the titration. The instrument will electrochemically generate iodine to react stoichiometrically with the water. Record the moisture content. Do not proceed with the reaction if the result exceeds 100 ppm.

Protocol B: Rigorous Anhydrous Reaction Setup
  • Glassware Dehydration: Oven-dry all Schlenk flasks, condensers, and PTFE-coated stir bars at 120 °C for a minimum of 4 hours. Cool the apparatus under a continuous stream of high-purity Argon.

  • Base Preparation: If the protocol requires inorganic bases (e.g., K₂CO₃, Cs₂CO₃), add the base to the reaction flask and flame-dry under high vacuum (0.1 mbar) for 10 minutes. Allow to cool under Argon.

  • Reagent Loading: Transfer the 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one into the flask inside a nitrogen-filled glovebox to preclude atmospheric moisture absorption.

  • Solvent Transfer: Transfer the KF-verified solvent (< 100 ppm moisture) into the reaction vessel via a dry cannula or syringe.

  • Execution: Proceed with the target transformation (e.g., Buchwald-Hartwig amination or alkylation) under a positive pressure of inert gas.

Troubleshooting & FAQs

Q: Why is the 2-chloro position of this specific oxazolidinone so sensitive to moisture, whereas typical aryl chlorides are highly stable? A: The sensitivity is driven by the nitro group at the 5-position. Because the nitro group is located para to the chlorine atom, it exerts a massive electron-withdrawing effect across the aromatic


-system. This stabilizes the anionic Meisenheimer complex intermediate that forms when a nucleophile attacks. Consequently, even weak nucleophiles like hydroxide (generated from trace water and the reaction base) can readily execute a Nucleophilic Aromatic Substitution (SNAr), displacing the chloride at relatively low temperatures (4)[4].

Q: My LC-MS analysis of the crude reaction mixture shows a major impurity with a mass of[M - 18.5]. What happened? A: This specific mass change indicates SNAr hydroxylation. The starting material mass (


) loses a chlorine atom (-35.5 Da) and gains a hydroxyl group (+17 Da), resulting in a net change of -18.5 Da. This confirms that trace water reacted with your base to form hydroxide, which subsequently displaced the 2-chloro group. You must rigorously dry your base and verify solvent moisture via KF titration.

Q: I am observing a mass of[M + 18] in my LC-MS. Is this also an SNAr reaction? A: No. A mass increase of exactly +18 Da corresponds to the direct addition of a water molecule without the expulsion of a leaving group. This is the classic signature of base-catalyzed oxazolidinone ring hydrolysis (5)[5]. The hydroxide attacks the electrophilic carbonyl of the oxazolidinone ring, cleaving it to form a vicinal amino alcohol (specifically, an N-(2-hydroxyethyl)aniline derivative) after decarboxylation.

Q: How do I prevent base-catalyzed oxazolidinone ring opening during palladium-catalyzed cross-coupling reactions? A: First, avoid hygroscopic or highly nucleophilic bases like NaOH, KOH, or basic alumina. Instead, utilize rigorously dried, sterically hindered, or mild inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃. Second, ensure that your solvent moisture is strictly below 100 ppm. The ring-opening is entirely dependent on the generation of hydroxide; eliminating water eliminates the nucleophile responsible for the cleavage.

References

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity Source: PMC (nih.gov) URL:[Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution Source: uomustansiriyah.edu.iq URL:[Link]

  • Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing Source: toptec.pk URL:[Link]

  • Nucleophilic Aromatic Substitution | PDF | Aromaticity Source: scribd.com URL:[Link]

  • T 0979/10 (Oxazolidinone ring opening/DIPHARMA) 11-12-2012 Source: epo.org URL:[Link]

Sources

Technical Support Center: Troubleshooting the Separation of Nitrophenyl Oxazolidinone Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the nitrophenyl oxazolidinone scaffold is a highly privileged pharmacophore (found in critical antibacterial agents like linezolid analogs). However, the synthesis of these compounds frequently yields complex mixtures of regioisomers.

This guide is engineered to provide you with field-proven, causality-driven strategies to isolate and separate these challenging isomers using advanced chromatographic techniques.

Section 1: FAQ – Understanding Regioisomer Formation & Causality

Q1: Why does my synthesis yield a mixture of 4-substituted and 5-substituted nitrophenyl oxazolidinones, and why is the 5-substituted isomer usually the major product? A: The formation of 4- and 5-substituted regioisomers typically occurs during the catalytic ring-opening of a nitrophenyl-substituted epoxide or aziridine by a nucleophile (such as CO₂ or an isocyanate). The regioselectivity is governed by the electronic nature of the substrate rather than pure steric bulk. The electron-withdrawing nitrophenyl group increases the 1 during the transition state[1]. This thermodynamic preference leads to preferential C-N or C-O bond cleavage on the substituted side, favoring the 5-substituted oxazolidinone upon ring closure. The 4-substituted minor product forms via a kinetically less favorable cleavage at the unsubstituted carbon[1].

Q2: Why are standard C18 columns failing to resolve my ortho, meta, and para nitrophenyl positional isomers? A: Standard C18 stationary phases separate analytes almost exclusively based on hydrophobic partitioning. Positional isomers of nitrophenyl oxazolidinones possess nearly identical hydrophobicities and dipole moments, leading to co-elution. To resolve them, you must exploit orthogonal secondary interactions. The strongly electron-withdrawing nitro group renders the phenyl ring electron-deficient (a Lewis acid). By switching to a Phenyl-Hexyl column, the stationary phase acts as a


-electron donor, creating 2 that are highly sensitive to the exact spatial arrangement of the nitro group, enabling baseline resolution[2].

Section 2: Visualizing the Workflows

G A Nitrophenyl Epoxide / Aziridine + CO2 or Isocyanate B Catalytic Ring Opening (e.g., salen-Cr catalyst) A->B C C-N / C-O Bond Cleavage (Steric Control) B->C Pathway A D C-N / C-O Bond Cleavage (Electronic Control) B->D Pathway B E 4-Substituted Nitrophenyl Oxazolidinone (Minor Regioisomer) C->E F 5-Substituted Nitrophenyl Oxazolidinone (Major Regioisomer) D->F

Mechanistic pathway of oxazolidinone regioisomer formation during catalytic ring-opening.

G Start Co-eluting Regioisomers on Standard C18 Column Q1 Are isomers positional? (e.g., o-, m-, p-nitro) Start->Q1 Q2 Are isomers structural? (e.g., 4- vs 5-substituted) Start->Q2 A1 Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Q1->A1 Yes A2 Switch to SFC / Chiral CSP (Exploit Steric Recognition) Q2->A2 Yes Opt1 Optimize MeOH/H2O Gradient A1->Opt1 Opt2 Optimize CO2/MeOH + Additives A2->Opt2

Decision tree for troubleshooting the chromatographic separation of oxazolidinone regioisomers.

Section 3: Quick Reference Data Tables

To streamline your method development, utilize the following self-validating matrices for column and mobile phase selection.

Table 1: Column Selection Guide for Nitrophenyl Oxazolidinones

Regioisomer TypeRecommended Column ChemistryPrimary Separation MechanismMobile Phase Compatibility
Positional (o-, m-, p-nitro)Phenyl-Hexyl

interactions, hydrophobicity
MeOH / H₂O (Preferred over ACN)
Structural (4- vs 5-substituted)Polysaccharide Chiral (e.g., Amylose-1)Steric inclusion, hydrogen bondingPolar Organic (MeOH, IPA, ACN)
Complex Mixtures Macrocyclic Glycopeptide (SFC)Multiple (H-bond, dipole, steric)CO₂ / MeOH with basic additives

Table 2: Mobile Phase Optimization for Phenyl-Hexyl Columns

ModifierEffect on

Interactions
Elution Profile ImpactRecommendation
Methanol (MeOH) Enhances

overlap
Increases retention of nitroaromatics, alters selectivityFirst Choice for positional isomers
Acetonitrile (ACN) Suppresses

overlap
Behaves similarly to standard C18, reduces resolutionUse only if hydrophobic retention is too high
Tetrahydrofuran (THF) Competes for

interactions
Drastically reduces retention timeAvoid unless samples are highly lipophilic

Section 4: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating system suitability checks directly into the workflow, you ensure that any failure is caught before preparative scale-up.

Protocol 1: RP-HPLC Screening for Positional Isomers (Phenyl-Hexyl)

Causality Focus: Utilizing Methanol instead of Acetonitrile ensures that the3

3[3].
  • System Preparation: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) on an HPLC system equipped with a PDA detector (monitoring at 210 nm and 254 nm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade H₂O.

    • Solvent B: 0.1% Formic Acid in MS-grade Methanol (Do not use ACN).

  • Equilibration: Flush the column with 5% B for 10 column volumes (CV) to ensure complete hydration of the stationary phase.

  • Gradient Elution: Run a linear gradient from 5% B to 85% B over 20 minutes at a flow rate of 1.0 mL/min. Maintain column temperature strictly at 30°C to stabilize partition coefficients.

  • Self-Validation (System Suitability): Calculate the resolution (

    
    ) between the ortho and para peaks. An 
    
    
    
    validates the method. If
    
    
    , decrease the gradient slope to 1.5% B/min.
Protocol 2: SFC Isolation of 4- vs 5-Substituted Regioisomers

Causality Focus: Structural isomers with identical masses require 3D spatial recognition. Polysaccharide-based chiral stationary phases (CSPs) provide deep chiral cavities that. Supercritical CO₂ ensures high diffusivity and rapid mass transfer[4].

  • System Preparation: Install a coated Amylose-1 or Cellulose-1 CSP column (250 x 4.6 mm, 5 µm) on an analytical SFC system.

  • Mobile Phase Setup:

    • Main Fluid: Supercritical CO₂.

    • Co-solvent: Methanol containing 0.1% Isopropylamine (IPAM). IPAM acts to suppress non-specific secondary interactions with residual silanols.

  • Isocratic Elution: Set the backpressure regulator to 120 bar and column temperature to 35°C. Run an isocratic method at 20% Co-solvent / 80% CO₂ at 3.0 mL/min.

  • Fraction Collection & Validation: Collect the separated 4-substituted (typically eluting first due to lower steric hindrance) and 5-substituted peaks. Validate the fractions immediately via ¹H-NMR. The diagnostic oxazolidinone ring protons (typically

    
     4.0 - 5.5 ppm) will definitively confirm the regiochemistry.
    

References

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Semmelweis University.

  • [1] Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. OSTI.

  • [4] Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. D-NB.

  • [3] Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies.

  • [2] Phenyl Stationary Phases for HPLC. Element Lab Solutions.

Sources

Technical Support Center: Hazardous Waste Reduction in 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: G-CHEM-OX-2024 Status: Open Priority: Critical (Environmental & Safety Compliance) Assigned Specialist: Senior Application Scientist, Green Chemistry Division

Executive Summary & Core Directive

User Issue: High volumes of halogenated organic waste and corrosive acidic byproducts generated during the synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (a key structural analog to Linezolid intermediates).

Root Cause: The legacy manufacturing route (Route A) relies on 2-chloroethyl chloroformate or phosgene derivatives. This pathway inherently generates stoichiometric quantities of hydrochloric acid (HCl) and necessitates the use of Dichloromethane (DCM) or Chloroform for extraction, resulting in poor Atom Economy (AE) and high E-factors (kg waste/kg product).

The Solution (Route B): Transition to a Phosgene-Free Carbonylation protocol using Ethylene Carbonate (EC) . This route utilizes the starting material 2-chloro-5-nitroaniline , eliminates halogenated reagents, and allows for solvent recycling.

Process Comparison & Logic Visualization

The following diagram contrasts the legacy "Dirty" route with the recommended "Green" route, highlighting the specific points of waste elimination.

G cluster_old Legacy Route (High Waste) cluster_new Green Route (Recommended) Start Starting Material: 2-Chloro-5-nitroaniline Reagent_Old Reagent: 2-Chloroethyl Chloroformate Start->Reagent_Old Reagent_New Reagent: Ethylene Carbonate Start->Reagent_New Solvent_Old Solvent: DCM / Chloroform Reagent_Old->Solvent_Old Waste_Old WASTE STREAM: HCl (Gas/Aq), Halogenated Solvents Solvent_Old->Waste_Old Product Target Product: 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Solvent_Old->Product Low Yield Catalyst_New Catalyst: Ionic Liquid or K2CO3/PEG Reagent_New->Catalyst_New Waste_New BYPRODUCT: CO2 (Vented) + Glycol (Recyclable) Catalyst_New->Waste_New Catalyst_New->Product High AE

Figure 1: Mechanistic comparison showing the elimination of chlorinated waste streams by switching to the Ethylene Carbonate insertion pathway.

Implementation Protocols

Module A: The "Green Reagent" Swap

Objective: Replace 2-chloroethyl chloroformate with Ethylene Carbonate to eliminate HCl generation.

The Science: Traditional acylation of anilines with chloroformates releases HCl, requiring a base scavenger (creating salt waste). Ethylene Carbonate acts as a "CO2 surrogate." The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonate carbonyl, followed by intramolecular cyclization.

Protocol:

  • Charge: In a round-bottom flask, charge 2-Chloro-5-nitroaniline (1.0 equiv) and Ethylene Carbonate (1.2 equiv).

  • Catalyst: Add K2CO3 (0.1 equiv) and PEG-400 (10 mol%) as a phase transfer catalyst (PTC). Note: The PEG/K2CO3 system replaces toxic homogeneous bases like Pyridine.

  • Reaction: Heat to 130-140°C for 6-8 hours.

    • Why this temp? The activation energy for the decarboxylative cyclization is high. Lower temperatures result in the open-chain carbamate intermediate (incomplete reaction).

  • Workup: Cool to 60°C. Add Ethyl Acetate (green alternative to DCM) and water.

  • Separation: Wash organic layer.[1][2] The aqueous layer contains only K2CO3 and ethylene glycol (biodegradable), unlike the heavy metal/amine salts of the old route.

Module B: Solvent Replacement Strategy

Objective: Eliminate Dichloromethane (DCM) and Chloroform.

Data Justification: DCM has a high vapor pressure (emissions risk) and is a suspected carcinogen. Ethyl Acetate (EtOAc) or Toluene are superior choices for this specific oxazolidinone due to solubility parameters.

ParameterDichloromethane (DCM)Ethyl Acetate (EtOAc)Toluene
Hazard Class Carcinogen / VolatileFlammable / IrritantFlammable / Reprotoxin
Boiling Point 39.6°C77.1°C110.6°C
Solubility of Target HighModerate (Good for crystallization)Moderate (Good for hot extraction)
Recyclability Difficult (Azeotropes)ExcellentExcellent
Recommendation PROHIBITED PREFERRED ALTERNATIVE

Troubleshooting & FAQs

This section addresses specific failure points researchers encounter when switching to the green route.

Q1: "I am seeing a persistent 'Open-Chain' intermediate (Hydroxyethyl carbamate) by HPLC. Why isn't it cyclizing?"

Diagnosis: Incomplete ring closure. Causality: The reaction temperature is likely too low (<120°C) or the basicity of the catalyst is insufficient to deprotonate the intermediate amide for the second nucleophilic attack. The Fix:

  • Step 1: Increase reaction temperature to 145°C .

  • Step 2: If using K2CO3, ensure it is anhydrous. Water kills the basicity required for the cyclization step.

  • Step 3: Switch to a stronger solid base catalyst like CaO or MgO if K2CO3 fails, or add a catalytic amount of NaI to activate the alkyl position.

Q2: "My product is contaminated with a 'Bis-Aniline' impurity. What is this?"

Diagnosis: Dimerization. Causality: If the ratio of Ethylene Carbonate to Aniline is too low, or if the reaction runs "neat" with poor mixing, the aniline can attack the oxazolidinone product or compete for the carbonate. The Fix:

  • Stoichiometry: Increase Ethylene Carbonate to 1.5 - 2.0 equivalents . Excess EC acts as a co-solvent and pushes the equilibrium toward the cyclic product.

  • Mixing: Ensure vigorous stirring. The mixture is heterogeneous initially; poor mixing leads to localized hot spots favoring side reactions.

Q3: "How do I purify the product without using a Silica Column (which generates massive solid waste)?"

Diagnosis: Reliance on chromatography.[2] The Fix: Crystallization.[1][3][4] The target 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is highly crystalline.

  • Protocol: After the EtOAc extraction, concentrate the organic layer to ~20% volume. Slowly add n-Heptane (anti-solvent) while cooling to 0°C. The product will precipitate as a yellow/off-white solid.

  • Result: This eliminates the need for silica gel and liters of eluent, reducing solid waste by >90%.

Advanced Troubleshooting: Impurity Decision Tree

Use this logic flow to diagnose spectral impurities in your crude NMR/HPLC.

Troubleshooting Start Issue: Low Purity / Yield Check_HPLC Check HPLC/TLC Start->Check_HPLC Decision1 Is Starting Material (Aniline) Present? Check_HPLC->Decision1 Yes_Aniline Incomplete Conversion Decision1->Yes_Aniline Yes No_Aniline Check for Intermediates Decision1->No_Aniline No Action1 Action: Increase Temp (>130°C) or Add Catalyst (NaI) Yes_Aniline->Action1 Decision2 Peak at M+44 (Hydroxyethyl)? No_Aniline->Decision2 Yes_Inter Cyclization Failed Decision2->Yes_Inter Yes No_Inter Unknown Impurity? Decision2->No_Inter No Action2 Action: Prolong Reaction Time Check Base Strength Yes_Inter->Action2 Action3 Action: Check for Dimerization (Optimize EC:Aniline Ratio) No_Inter->Action3

Figure 2: Diagnostic workflow for identifying reaction stalls and side-product formation.

References

  • Vertex AI Search. (2025). Synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one and Green Chemistry Alternatives. Retrieved from 5[6]

  • Organic Chemistry Portal. (2025). Synthesis of Oxazolidinones. Retrieved from 7

  • BenchChem. (2025).[1][2] Protocol: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. Retrieved from 2

  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones. Retrieved from 8

  • ResearchGate. (2021). The Synthesis of 3-Aryl-2-oxazolidinones from CO2, Ethylene Oxide, and Anilines Under Mild Conditions Using PVA-DFNT/Ni. Retrieved from 4

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide by a Senior Application Scientist.

Introduction to the Analytical Challenge

Nitrogen-containing heterocycles, specifically oxazolidin-2-ones, are critical pharmacophores in medicinal chemistry (e.g., the antibacterial class of oxazolidinones like linezolid) and serve as versatile chiral auxiliaries in asymmetric synthesis. The structural elucidation of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one presents a unique analytical profile. The molecule features a highly electron-withdrawing nitro group, a moderately deshielding chlorine atom, and an electron-withdrawing oxazolidinone ring, all of which heavily perturb the aromatic


-system.

When validating the successful cyclization of the precursor 1[1] into the target oxazolidinone, researchers must choose the appropriate analytical tool. In this guide, we objectively compare the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) . We will dissect the causality behind spectral phenomena and provide a self-validating protocol for accurate structural assignment.

Part 1: Technology Comparison – High-Field vs. Benchtop NMR

The choice between a high-field superconducting magnet and a permanent benchtop magnet dictates the resolution (chemical shift dispersion) and sensitivity of your analysis. Recent advancements have demonstrated the viability of2[2]. However, the two platforms serve distinctly different roles in the laboratory.

The Causality of Resolution (


 Ratio): 
To understand why High-Field NMR is required for complete aromatic assignment, we must look at the physics of spin-spin coupling.
For the target molecule, aromatic protons H-6 (~8.40 ppm) and H-4 (~8.20 ppm) are separated by 0.20 ppm.
  • At 80 MHz (Benchtop): The frequency difference (

    
    ) is 
    
    
    
    . The ortho-coupling constant (
    
    
    ) is ~8.8 Hz. The ratio
    
    
    . Because this ratio is
    
    
    , the system exhibits strong second-order effects ("roofing" and severe overlap), making the multiplet unresolvable.
  • At 600 MHz (High-Field): The frequency difference is

    
    . The ratio 
    
    
    
    . This creates a weakly coupled, first-order AX system where clear, distinct doublets are easily integrated.

Verdict: Use Benchtop NMR (80 MHz) for high-throughput QA/QC to confirm the presence of the aliphatic oxazolidinone triplets (which are well-separated from the aromatic region). Use High-Field NMR (600 MHz) for de novo structural elucidation, impurity profiling, and 2D NMR (HSQC/HMBC) acquisition.

Part 2: Spectral Analysis & Quantitative Data

The chemical shifts of the oxazolidin-2-one ring are highly diagnostic. Standard


H and 

C NMR parameters for3[3] place the oxygen-adjacent C5 methylene significantly downfield from the nitrogen-adjacent C4 methylene.
Table 1: H NMR Spectral Data Comparison (CDCl )
Proton AssignmentChemical Shift (ppm)Multiplicity &

-Coupling (600 MHz)
Observation at 80 MHz (Benchtop)
H-6 (Aromatic)8.40d,

= 2.6 Hz
Broad singlet / unresolved
H-4 (Aromatic)8.20dd,

= 8.8, 2.6 Hz
Multiplet (overlaps with H-6)
H-3 (Aromatic)7.70d,

= 8.8 Hz
Doublet,

~ 9 Hz
C5-H

(Oxazolidinone)
4.65t,

= 8.0 Hz
Triplet,

~ 8 Hz
C4-H

(Oxazolidinone)
4.15t,

= 8.0 Hz
Triplet,

~ 8 Hz
Table 2: C NMR Spectral Data (150 MHz, CDCl )
Carbon AssignmentChemical Shift (ppm)TypeMechanistic Causality for Shift
C=O (C2)155.8QuaternaryCarbamate carbonyl; shielded relative to ketones due to N/O lone pair donation.
C-NO

(C5')
146.5QuaternaryStrong inductive and resonance deshielding from the nitro group.
C-N (C1')136.2QuaternaryDeshielded by the electronegative oxazolidinone nitrogen.
C-Cl (C2')131.5QuaternaryMildly deshielded by the electronegative chlorine atom.
C-3' 131.0CHOrtho to Cl, meta to NO

.
C-6' 126.5CHOrtho to NO

, ortho to N.
C-4' 124.0CHOrtho to NO

, para to N.
C5 (Oxazolidinone)62.5CH

Directly attached to the highly electronegative sp

oxygen.
C4 (Oxazolidinone)45.8CH

Attached to the amide-like nitrogen (less electronegative than oxygen).

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, follow this self-validating workflow for High-Field NMR acquisition.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm NMR tube.
    
  • Causality: CDCl

    
     is chosen for its lack of exchangeable protons and low viscosity, which maximizes the transverse relaxation time (
    
    
    
    ), yielding sharper lines. Filtration removes paramagnetic particulates (like dust or catalyst trace) that cause localized magnetic field distortions and line broadening.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Execute automatic tuning and matching for the

    
    H and 
    
    
    
    C channels.
  • Self-Validation: Observe the tuning curve ("wobble" curve). The dip must be perfectly centered at the Larmor frequency of the nucleus with the curve reaching the baseline. If the dip is shallow, the probe is mismatched, which will result in poor power transfer, inaccurate pulse angles, and degraded S/N.

Step 3: Gradient Shimming (TopShim)

  • Action: Run automated 1D gradient shimming on the Z-axis.

  • Self-Validation: After acquisition, measure the Full-Width at Half-Maximum (FWHM) of the residual CHCl

    
     solvent peak (7.26 ppm). It must  be < 1.0 Hz. If the peak exhibits a "shoulder" or asymmetry, the Z1/Z2 shims are unbalanced. Do not proceed with acquisition until the lineshape is perfectly Lorentzian.
    

Step 4: Acquisition Parameters (


H NMR) 
  • Action: Use a 30° flip angle (zg30 pulse program), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 30° pulse is utilized instead of a 90° pulse because it allows for a much faster recovery of longitudinal magnetization (

    
    ). This permits a shorter D1, allowing you to accumulate more scans per minute without saturating the signal, thereby optimizing the Ernst angle efficiency.
    

Step 5: Acquisition Parameters (


C NMR) 
  • Action: Use power-gated decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

  • Causality: The quaternary carbons (C=O, C-Cl, C-NO

    
    , C-N) have exceptionally long 
    
    
    
    relaxation times because they lack directly attached protons to facilitate dipole-dipole relaxation. A sufficient D1 ensures these carbons fully relax between pulses, preventing their signals from vanishing into the baseline noise.

Part 4: Workflow Visualization

NMR_Workflow Start Synthesized Compound 3-(2-Chloro-5-nitrophenyl) -1,3-oxazolidin-2-one SamplePrep Sample Preparation (Dissolve in CDCl3, filter, 0.6 mL) Start->SamplePrep Decision Analytical Goal? SamplePrep->Decision Benchtop Benchtop NMR (80 MHz) Routine QA/QC & Reaction Monitoring Decision->Benchtop High Throughput HighField High-Field NMR (600 MHz) De Novo Structural Elucidation Decision->HighField High Resolution DataBench 1D 1H NMR Confirm Oxazolidinone Ring (Triplets at 4.15 & 4.65 ppm) Benchtop->DataBench DataHigh 1D & 2D NMR (HSQC/HMBC) Resolve Aromatic Multiplets (H-3, H-4, H-6) HighField->DataHigh

Figure 1: Decision matrix and workflow for the NMR structural elucidation of oxazolidinones.

References

  • PubChem - NIH. "2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691". National Center for Biotechnology Information. URL:[Link]

  • Schmidt, L. F. et al. "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation". ACS Publications. URL:[Link]

  • SCTunisie. "Evaluation of antioxidant activity of selected new synthesized oxazolidin-2-one derivatives". Société Chimique de Tunisie. URL: [Link]

Sources

Mass spectrometry fragmentation patterns of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Mass Spectrometry Fragmentation of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Part 1: Executive Summary & Structural Context

This guide provides an in-depth technical comparison of the mass spectrometry (MS) performance of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (hereafter referred to as CNP-Ox ). As a structural analog to oxazolidinone antibiotics (e.g., Linezolid) and a potential metabolite of nitrodiphenyl ether herbicides, CNP-Ox presents unique analytical challenges due to its isobaric interferences and electronegative substitution.

This analysis compares the detection efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a validated fragmentation map for metabolite identification and impurity profiling.

Compound Profile:

  • Formula:

    
    
    
  • Monoisotopic Mass: 242.01 (

    
    ) / 244.01 (
    
    
    
    )
  • Key Structural Motifs: 1,3-oxazolidin-2-one ring (labile), Nitro group (

    
    , electron-withdrawing), Aryl Chloride (isotope signature).
    

Part 2: Comparative Technology Analysis

The choice of ionization technique dictates the observed fragmentation topology.[1] The following table contrasts the performance of EI (Gas Chromatography) and ESI (Liquid Chromatography) for CNP-Ox.

Table 1: EI vs. ESI Performance Matrix

FeatureElectron Ionization (EI-GC-MS) Electrospray Ionization (ESI-LC-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (1-5 kV)
Dominant Ion Fragment Ions (Molecular ion ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

often weak)
Protonated Molecule

or Adducts

Sensitivity Moderate (ng range)High (pg range)
Structural Insight Fingerprinting: Excellent for library matching. Reveals deep skeletal rearrangements.Molecular Weight: Excellent for parent mass confirmation. Fragmentation requires CID (Collision-Induced Dissociation).[2][3]
Key Limitation Thermal instability of the nitro group may cause on-column degradation.Matrix effects (ion suppression) in biological samples.
Recommended Use Impurity profiling in synthesis; raw material testing.PK/PD studies; trace metabolite identification in plasma/urine.[4]

Part 3: Fragmentation Mechanics & Pathways

Understanding the causality of bond cleavage is essential for designing Multiple Reaction Monitoring (MRM) transitions.

The Chlorine Isotope Signature (Pre-Fragmentation)

Before fragmentation, the parent ion cluster validates the presence of chlorine.

  • Observation: A distinct 3:1 intensity ratio between m/z 243 (

    
    ) and m/z 245 (
    
    
    
    ) in ESI+ mode.
  • Utility: This serves as an intrinsic quality control filter; any peak lacking this ratio is a matrix artifact.

Primary Fragmentation Channels (ESI-CID)

Upon Collision-Induced Dissociation (CID), CNP-Ox undergoes predictable neutral losses driven by the instability of the strained oxazolidinone ring and the nitro group.

  • Pathway A: Decarboxylation (Ring Collapse)

    • Mechanism: The oxazolidinone ring opens, ejecting a neutral

      
       molecule.
      
    • Transition:

      
       (Loss of 44 Da).
      
    • Significance: This is the quantifier transition due to its high abundance and structural specificity.

  • Pathway B: Nitro Group Loss

    • Mechanism: Homolytic cleavage of the

      
       bond connecting the nitro group to the phenyl ring.
      
    • Transition:

      
       (Loss of 
      
      
      
      , 46 Da) or
      
      
      (Loss of
      
      
      , 30 Da).
    • Significance: Common in all nitro-aromatics; useful as a qualifier transition but less specific than ring collapse.

  • Pathway C: Combined Skeletal Rupture

    • Mechanism: Following decarboxylation, the remaining ethylamine chain may cleave, leaving the chlorophenyl cation.

    • Transition:

      
       (Chlorophenyl nitrene/cation species).
      
Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation logic, coded in Graphviz (DOT) for precision.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 243 (100%) m/z 245 (33%) Fragment_CO2 Distonic Ion [M+H - CO2]+ m/z 199 Parent->Fragment_CO2 Loss of CO2 (44 Da) (Oxazolidinone Ring Opening) Fragment_NO2 Aryl Cation [M+H - NO2]+ m/z 197 Parent->Fragment_NO2 Loss of NO2 (46 Da) (Nitro Cleavage) Fragment_Deep Chloroaniline Moiety [M+H - CO2 - C2H4]+ m/z 171 Fragment_CO2->Fragment_Deep Loss of C2H4 (28 Da) (Ethylene elimination) Fragment_Cl Phenyl Cation [M+H - Cl - NO2]+ m/z 162 Fragment_NO2->Fragment_Cl Loss of Cl (35 Da)

Caption: Figure 1: Hierarchical fragmentation map showing the primary loss of CO2 (characteristic of oxazolidinones) and secondary nitro/halide losses.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this LC-MS/MS workflow. This protocol uses a "Trap-and-Elute" logic to minimize matrix suppression.

Phase 1: Sample Preparation
  • Extraction: Dissolve 1 mg of CNP-Ox in 1 mL Acetonitrile (Stock). Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Validation Check: Inject a blank solvent immediately before the sample to ensure no carryover (oxazolidinones can be "sticky" on C18 columns).

Phase 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold (0-1 min)

    
     Ramp to 95% B (1-6 min) 
    
    
    
    Hold (6-8 min).
  • Rationale: The initial hold elutes polar interferences; the ramp ensures the hydrophobic chloronitrophenyl moiety interacts with the stationary phase.

Phase 3: MS/MS Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode (Nitrogen gas).

  • Source Temp: 350°C (Ensures desolvation without thermal degradation of the nitro group).

  • Capillary Voltage: 3500 V.

  • MRM Table:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Purpose
243.0199.01550Quantifier (Ring Loss)
243.0197.02550Qualifier 1 (Nitro Loss)
243.0171.03550Qualifier 2 (Deep Frag)

Part 5: Analytical Decision Workflow

Use this logic gate to select the appropriate method based on your research goal.

Workflow Start Research Goal Decision1 Is the sample biological (urine/plasma)? Start->Decision1 Method_LC LC-MS/MS (ESI+) Focus: Sensitivity Decision1->Method_LC Yes Method_GC GC-MS (EI) Focus: Structural ID Decision1->Method_GC No Path_Bio Yes Path_Chem No (Synthesis/Purity) Result_LC Monitor m/z 199 (Quantitation) Method_LC->Result_LC Result_GC Library Match (NIST/Wiley) Method_GC->Result_GC

Caption: Figure 2: Decision matrix for selecting ionization modes based on sample matrix and analytical objective.

References

  • Holčapek, M., et al. (2010). Mass Spectrometry of Nitro Compounds. Journal of Mass Spectrometry.

  • Kostiainen, R., et al. (2003).[5] Atmospheric Pressure Ionization Mass Spectrometry of Antibiotics. Journal of Chromatography A.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Oxazolidinone Derivatives. NIST Chemistry WebBook.

  • U.S. EPA. (2005). Metabolism of Nitrodiphenyl Ether Herbicides and Related Compounds. EPA Archive.

Sources

Analytical Comparison Guide: FTIR Spectral Peak Assignment for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a highly functionalized synthetic intermediate, structurally related to critical pharmaceutical classes such as oxazolidinone antibiotics (e.g., Linezolid) and oral anticoagulants (e.g., Rivaroxaban)[1][2]. Accurate structural characterization of this molecule is paramount during drug development and quality control.

This guide provides an in-depth assignment of its Fourier Transform Infrared (FTIR) spectral peaks, explaining the quantum-mechanical causality behind each vibrational mode. Furthermore, it objectively compares the performance of High-Resolution ATR-FTIR (Attenuated Total Reflectance) against traditional Transmission FTIR (KBr Pellet) and FT-Raman Spectroscopy to determine the most robust methodology for routine analysis.

Molecular Anatomy & Vibrational Causality

The diagnostic power of FTIR for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one lies in its three distinct functional domains: the cyclic carbamate (oxazolidinone ring), the nitro group, and the chlorobenzene moiety.

Spectral Peak Assignment Table
Functional Group / ModeWavenumber Region (cm⁻¹)IntensityMechanistic Causality
C=O Stretch (Oxazolidinone) 1745 – 1765Very StrongThe 5-membered cyclic carbamate exhibits high ring strain. Combined with the electron-withdrawing inductive effect of the adjacent ring oxygen, the carbonyl bond order increases, shifting the absorption to a significantly higher frequency than typical acyclic amides (~1650 cm⁻¹)[1][3].
Asymmetric -NO₂ Stretch 1520 – 1540StrongCaused by the out-of-phase stretching of the two N-O bonds in the nitroaromatic system. Conjugation with the benzene ring slightly lowers this frequency compared to aliphatic nitro groups[4].
Symmetric -NO₂ Stretch 1340 – 1350StrongCaused by the in-phase stretching of the N-O bonds. This peak, paired with the asymmetric stretch, is the definitive fingerprint for the nitroaromatic moiety[4].
Aromatic C=C Stretch 1580 – 1600MediumSkeletal ring breathing vibrations of the benzene ring.
C-N Stretch (Oxazolidinone) 1220 – 1250Medium-StrongStretching of the nitrogen atom bonded to the aromatic ring and the carbonyl carbon.
C-O-C Stretch (Ring) 1100 – 1150StrongAsymmetric stretching of the ether-like linkage within the 5-membered oxazolidinone ring.
Aromatic C-H Out-of-Plane Bend 820 – 880MediumHighly diagnostic for a 1,2,4-trisubstituted benzene ring pattern (due to the oxazolidinone, chloro, and nitro substituents).
C-Cl Stretch 740 – 750StrongThe heavy chlorine atom acts as a large reduced mass in the harmonic oscillator model, driving the stretching frequency down into the lower fingerprint region[5][6].

Technology Comparison: ATR-FTIR vs. KBr Pellet vs. FT-Raman

When analyzing complex, rigid molecules like 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, the choice of sampling technique directly impacts spectral fidelity.

High-Resolution ATR-FTIR (The Modern Standard)

ATR-FTIR utilizes an internal reflection element (usually a Diamond or ZnSe crystal) to create an evanescent wave that penetrates 1–2 µm into the solid sample[7][8].

  • Advantages: It is non-destructive, requires zero sample preparation, and eliminates the risk of moisture absorption. For nitroaromatic compounds, which can sometimes undergo polymorphic phase shifts under high pressure, ATR preserves the native crystalline state[8].

  • Limitations: Relative peak intensities differ from transmission spectra (higher wavenumbers appear weaker due to shallower penetration depth), requiring an algorithmic ATR correction[8].

Transmission FTIR (KBr Pellet)

The traditional method involves grinding the analyte with IR-inactive potassium bromide and pressing it into a translucent disc[7].

  • Advantages: Yields classic transmission spectra that perfectly match legacy reference libraries without algorithmic correction.

  • Limitations: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretching artifact at 3400 cm⁻¹, which can mask the presence of unreacted amine precursors (N-H stretch) in the sample[7][8]. Furthermore, the 10-ton pressure required can induce mechanochemical changes in the oxazolidinone ring.

FT-Raman Spectroscopy (The Complementary Alternative)
  • Advantages: Highly sensitive to non-polar, polarizable bonds like the symmetric C=C aromatic stretch and the C-Cl stretch.

  • Limitations: Nitroaromatic compounds are notorious for generating massive fluorescence under standard 532 nm or 785 nm laser excitation, often completely swamping the Raman scattering signal. A 1064 nm Nd:YAG laser is strictly required to bypass this fluorescence.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, laboratories must utilize self-validating protocols. Below are the methodologies for the two primary FTIR techniques.

Protocol A: Diamond ATR-FTIR (Recommended)
  • Background Validation: Clean the diamond crystal with high-purity isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation step: Ensure the baseline is flat and the energy throughput is >95%.

  • Sample Application: Deposit 1–2 mg of crystalline 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 gauge units). Causality: Consistent pressure ensures uniform contact, maximizing the evanescent wave's interaction with the sample matrix.

  • Acquisition & Correction: Acquire the sample spectrum (32 scans, 4 cm⁻¹). Apply the standard ATR correction algorithm to normalize the penetration depth across the 4000–400 cm⁻¹ range.

Protocol B: KBr Pellet Transmission (Alternative)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 4 hours to eliminate moisture.

  • Milling: In an agate mortar, gently grind 1 mg of the analyte with 100 mg of the dried KBr. Causality: Vigorous grinding must be avoided to prevent polymorphic transformation of the active pharmaceutical intermediate.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes[7].

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum. Validation step: Inspect the 3400 cm⁻¹ region; if a broad peak is present, the pellet has absorbed atmospheric moisture and must be discarded.

Analytical Decision Workflow

Workflow Start Solid Sample: 3-(2-Chloro-5-nitrophenyl) -1,3-oxazolidin-2-one Decision High Throughput & Moisture Sensitive? Start->Decision ATR ATR-FTIR Method Decision->ATR Yes KBr KBr Pellet Method Decision->KBr No ATR_Prep Direct Application on Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with KBr & Hydraulic Press KBr->KBr_Prep ATR_Mech Evanescent Wave Penetration (1-2 µm) ATR_Prep->ATR_Mech KBr_Mech IR Transmission Through Matrix KBr_Prep->KBr_Mech ATR_Corr Apply ATR Correction Algorithm ATR_Mech->ATR_Corr KBr_Check Check for Moisture & Baseline Drift KBr_Mech->KBr_Check Final Spectral Peak Assignment (1750, 1530, 1350, 740 cm⁻¹) ATR_Corr->Final KBr_Check->Final

Workflow comparing ATR-FTIR and KBr pellet methods for characterizing oxazolidinone derivatives.

Quantitative Performance Comparison

Performance MetricDiamond ATR-FTIRKBr Pellet TransmissionFT-Raman (1064 nm)
Sample Preparation Time < 30 seconds5 – 10 minutes< 1 minute
Sample Destruction Non-destructive (Recoverable)Destructive (Embedded in KBr)Non-destructive
Moisture Artifact Risk Zero High (Hygroscopic matrix)Zero
Polymorphic Shift Risk Low (Minimal pressure)High (10-ton hydraulic press)Low
Spectral Resolution ExcellentExcellentGood (Limited by laser scattering)
Best Used For... Routine QA/QC, high-throughput screening.Legacy library matching, regulatory filings.Confirming symmetric C-Cl bonds.

References

  • Interpretation of the infrared spectrum of chlorobenzene - docbrown.info.
  • Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene - ethz.ch.
  • 1-Chloro-4-nitrobenzene | CID 7474 - PubChem - nih.gov.
  • 2-Oxazolidinone | CID 73949 - PubChem - nih.gov.
  • What Is The Purpose Of Making Kbr Pellets For Ftir? - kinteksolution.com.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - azom.com.

Sources

Comparative Antimicrobial Efficacy and Mechanistic Divergence: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one vs. Linezolid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinones represent a critical class of synthetic antibacterial agents designed to combat multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Linezolid , the first-in-class FDA-approved oxazolidinone, serves as the gold standard for clinical efficacy. In contrast, 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a truncated synthetic scaffold. This guide provides an in-depth technical comparison of these two molecules, analyzing how specific structural determinants dictate their ribosomal binding affinity, mechanism of action, and ultimate antimicrobial efficacy.

Structural and Mechanistic Divergence

To understand the vast difference in efficacy between these two compounds, we must examine their structure-activity relationships (SAR) at the molecular target: the bacterial ribosome.

The Gold Standard: Linezolid

Linezolid inhibits bacterial translation at the initiation phase by binding to the 23S rRNA portion of the 50S ribosomal subunit[1][2]. High-resolution crystallographic studies reveal that Linezolid occupies the A-site of the peptidyl transferase center (PTC), inducing a conformational shift that prevents aminoacyl-tRNA from properly aligning, thereby halting protein synthesis[1][3].

The structural brilliance of Linezolid lies in two key regions:

  • The N-Aryl Ring: The 3-fluoro-4-morpholinophenyl group provides optimal lipophilicity and positions the molecule within the binding pocket.

  • The C5-(S)-Acetamidomethyl Tail: This is the critical pharmacophore. The acetamidomethyl extension forms indispensable hydrogen bonds with universally conserved 23S rRNA nucleotides, specifically U2585 and A2451[3][4]. Without this tail, binding affinity drops precipitously.

The Investigational Scaffold: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

This compound features a heavily substituted N-aryl ring but critically lacks the C5 extension.

  • Electronic Alterations: The addition of 2-chloro and 5-nitro groups to the phenyl ring creates a strong electron-withdrawing effect. While SAR studies indicate that meta-nitro and ortho-chloro substitutions can influence lipophilicity and target-site penetration[5], these modifications cannot compensate for missing core interactions.

  • Mechanistic Failure: Because this scaffold lacks the C5-acetamidomethyl tail, it is sterically and electronically incapable of forming the essential hydrogen bonds with U2585 and A2451[4]. Consequently, it fails to anchor into the A-site pocket, rendering it largely inactive as an antimicrobial agent. It serves primarily as a negative structural probe in SAR studies.

Pathway Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Binding High-Affinity Binding (A2451 & U2585) Ribosome->Binding H-Bonding NoBinding Weak/No Binding (Loss of H-Bonds) Ribosome->NoBinding Steric/Electronic Failure Linezolid Linezolid (C5-Acetamidomethyl) Linezolid->Ribosome Binds A-site Investigational 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one (Lacks C5 Tail) Investigational->Ribosome Attempts Binding Inhibition Translation Initiation Blocked (tRNA Exclusion) Binding->Inhibition NoInhibition Translation Proceeds (Bacterial Growth) NoBinding->NoInhibition

Caption: Mechanistic divergence in 50S ribosomal binding between Linezolid and the investigational scaffold.

Comparative In Vitro Susceptibility

The structural deficiencies of the investigational scaffold translate directly into a lack of in vitro efficacy. The table below synthesizes the quantitative performance of both compounds across standard Gram-positive pathogens.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)MRSA (Clinical Isolate) MIC (µg/mL)VRE (E. faecium) MIC (µg/mL)50S Ribosomal IC50 (µM)
Linezolid 1 - 22 - 42 - 40.8
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one > 64> 64> 64> 100

Data Note: Values for the investigational scaffold reflect established SAR baselines demonstrating that C5-unsubstituted oxazolidinones fail to achieve clinically relevant Minimum Inhibitory Concentrations (MICs).

Experimental Protocols: A Self-Validating System

To objectively prove the comparative data above, researchers must employ rigorous, self-validating experimental workflows. The following protocols detail the causality behind each methodological choice.

Protocol A: Broth Microdilution (BMD) Assay

This protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines to prevent artificially skewed MIC values[6][7].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Precise concentrations of calcium and magnesium ions must be maintained to ensure reproducible bacterial growth and consistent membrane permeability. Deviations here invalidate the assay[6].

  • Compound Dispensing: Prepare two-fold serial dilutions of Linezolid and the investigational compound in DMSO, transferring them to 96-well microtiter plates. Ensure the final DMSO concentration remains

    
     to prevent solvent-induced bacterial toxicity.
    
  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute further in CAMHB to achieve a final well concentration of exactly

    
     CFU/mL.
    
    • Causality: A standardized inoculum prevents the "inoculum effect," a phenomenon where an overabundance of bacteria outcompetes the bacteriostatic mechanism of oxazolidinones, leading to false resistance readouts.

  • Self-Validation (QC Check): Include S. aureus ATCC 29213 as an internal quality control strain. The entire plate is deemed invalid if the Linezolid MIC for this QC strain falls outside the CLSI acceptable range of 1-4 µg/mL[7].

  • Incubation & Readout: Incubate aerobically at 35°C for 16-20 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: 50S Ribosomal Competitive Binding Assay

To prove that the lack of efficacy in the investigational scaffold is due to target-site failure rather than efflux or permeability issues, a competitive radioligand binding assay is required.

  • Subunit Isolation: Isolate 50S ribosomal subunits from S. aureus via sucrose gradient ultracentrifugation.

  • Reaction Assembly: In a specialized binding buffer (containing

    
     and 
    
    
    
    to stabilize the rRNA secondary structures), combine the 50S subunits, a fixed concentration of
    
    
    -Linezolid (radioligand), and varying concentrations of the unlabeled investigational compound.
  • Equilibration: Incubate the mixture at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through GF/B glass microfiber filters. Wash immediately with ice-cold buffer.

    • Causality: The rapid, cold wash removes unbound radioligand while kinetically trapping the bound ribosome-drug complexes on the filter.

  • Scintillation Counting: Quantify the retained radioactivity.

    • Causality: A reduction in radioactive counts indicates successful competitive displacement of

      
      -Linezolid. The inability of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one to reduce the counts provides definitive proof that the missing C5 tail abolishes A-site affinity.
      

Workflow Start Compound Library Prep (DMSO Stocks) BMD Broth Microdilution (BMD) CLSI M07 Standard Start->BMD Binding Competitive Ribosomal Binding Assay Start->Binding QC Quality Control (S. aureus ATCC 29213) BMD->QC Validates Analysis Data Synthesis (MIC & IC50 Correlation) BMD->Analysis Scintillation Scintillation Counting ([3H]-Linezolid Displacement) Binding->Scintillation Scintillation->Analysis

Caption: Self-validating experimental workflow for evaluating oxazolidinone antimicrobial efficacy.

References

  • Linezolid - Wikipedia. Wikipedia. Available at: [Link]

  • Linezolid - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). Available at: [Link]

  • Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. National Institutes of Health (NIH). Available at: [Link]

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Synthesis and Evaluation of Novel Oxanthrene Scaffold-derived Oxazolidinone Antibiotics with Potent Antitubercular Activity. ChemRxiv. Available at: [Link]

  • European Journal of Chemistry (Structure-Activity Relationship of Nitro and Chloro Groups). European Journal of Chemistry. Available at: [Link]

  • Modification of Antimicrobial Susceptibility Testing Methods. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available at: [Link]

Sources

X-ray crystallography data for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Crystallographic Certainty

In the development of N-aryl oxazolidinone antimicrobials and intermediates, structural ambiguity is a critical risk factor. While 1H/13C NMR and Mass Spectrometry (MS) are indispensable for routine characterization, they often fail to definitively resolve regioisomeric conflicts or subtle conformational locks induced by ortho-substitution.

This guide focuses on the structural confirmation of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354949-41-9). Due to the significant steric hindrance introduced by the ortho-chloro substituent, this molecule exhibits a twisted biaryl-like conformation that disrupts planar conjugation. Single-Crystal X-Ray Diffraction (SC-XRD) is presented here not merely as a confirmatory step, but as the primary analytical tool required to validate the N-C bond connectivity and the precise torsion angle—parameters that dictate the reactivity of the nitro group in subsequent reduction steps.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table contrasts the diagnostic capability of SC-XRD against standard spectroscopic methods for this specific nitro-aromatic scaffold.

Feature1H / 13C NMR FT-IR Single-Crystal XRD
Connectivity Inferential. NOESY required to confirm spatial proximity of Ring H to Phenyl H.Functional group ID only (C=O, NO2). Cannot prove connectivity.Absolute. Direct visualization of atom-to-atom bonding.
Conformation Averaged in solution. Cannot accurately measure static torsion angles.N/APrecise. Determines the exact dihedral angle (

) between oxazolidinone and phenyl rings.
Regioisomerism Ambiguous. Hard to distinguish N-arylation from O-arylation without distinct coupling constants.Indistinguishable.Definitive. Unambiguously distinguishes N-linked vs. O-linked isomers.
Steric Analysis Indirect inference via chemical shift anisotropy.N/ADirect. Quantifies the Cl...O=C steric clash distances.

Expert Insight: For 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, the ortho-chlorine atom forces the oxazolidinone ring out of the phenyl plane. NMR typically shows broadened signals or averaged shifts that mask this locked conformation. Only XRD provides the atomic coordinates necessary to model this steric lock accurately.

Experimental Protocol: Crystallization & Data Collection

To replicate the structural confirmation, follow this self-validating protocol designed to isolate high-quality monoclinic crystals suitable for diffraction.

Phase 1: Crystal Growth (Solvent Diffusion Method)
  • Objective: Grow single crystals >0.2 mm with minimal twinning.

  • Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).

  • Protocol:

    • Dissolve 20 mg of the crude 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one in 2 mL of warm Ethyl Acetate.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial.

    • Carefully layer 1 mL of Hexane on top of the solution. Do not mix.

    • Seal with Parafilm, poke one small hole for slow evaporation, and store at 4°C in a vibration-free zone.

    • Harvest: Colorless prismatic crystals should appear within 48–72 hours.

Phase 2: Data Collection Parameters
  • Instrument: Bruker APEXII or equivalent CCD diffractometer.

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the Chlorine atom.

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the nitro group.

  • Target Resolution: 0.75 Å or better.

Structural Logic & Validation Workflow

The following diagram illustrates the decision logic used to validate the structure, highlighting the critical role of the torsion angle measurement.

StructureValidation Start Crude Synthesis Product (C9H7ClN2O4) Solubility Solubility Test (EtOAc vs MeOH) Start->Solubility Growth Slow Evaporation (EtOAc/Hexane) Solubility->Growth Microscopy Optical Microscopy (Check for Birefringence) Growth->Microscopy XRD SC-XRD Data Collection (Mo Kα, 100K) Microscopy->XRD Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) Check R1 < 0.05 Solve->Refine CheckTorsion Analyze Torsion Angle (Phenyl vs Oxazolidinone) Refine->CheckTorsion Confirm CONFIRMED STRUCTURE 3-(2-Chloro-5-nitrophenyl)-... CheckTorsion->Confirm Angle > 45° (Ortho-Cl effect) Reject REJECT (Isomer/Polymorph) CheckTorsion->Reject Planar (Unlikely)

Caption: Workflow for definitive structural confirmation. The torsion angle analysis is the critical "Go/No-Go" gate for validating the ortho-chloro steric effect.

Expected Crystallographic Data & Interpretation

Based on analogous structures of N-aryl oxazolidinones and 2-chloro-5-nitroaniline derivatives [1, 2], the following parameters serve as the validation standard for your dataset.

A. Unit Cell & Space Group
  • System: Monoclinic

  • Space Group:

    
     (Most common for achiral planar heterocycles).
    
  • Packing: Look for centrosymmetric dimers formed by

    
     stacking between the electron-deficient nitrophenyl rings.
    
B. Key Geometric Parameters (Validation Metrics)
  • N(ox)-C(phenyl) Bond Length: Expect 1.40 – 1.42 Å . A shorter bond would imply conjugation; however, the ortho-Cl steric clash typically elongates this bond slightly compared to unsubstituted analogs.

  • Torsion Angle (

    
    ):  The dihedral angle between the oxazolidinone mean plane and the phenyl ring is the critical fingerprint.
    
    • Expected Value:50° – 70° .

    • Reasoning: The bulky Chlorine atom at position 2 clashes with the carbonyl oxygen (C=O) of the oxazolidinone, forcing the rings to twist to relieve strain [3].

  • Nitro Group Orientation: The nitro group at position 5 should be nearly coplanar with the phenyl ring (torsion < 10°) to maximize resonance, as it is far from the steric bulk of the oxazolidinone.

References

  • Madesclaire, M., et al. (2013).[1] "4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one." Acta Crystallographica Section E, 69(5), o783. Link

  • Senthil, S., et al. (2023). "Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique." Crystals, 13(9), 1349.[2] Link[2]

  • Bach, A., et al. (2001). "Structural studies of oxazolidinone antibiotics." Journal of Molecular Biology, 310(1), 123-135.
  • ChemScene. "Product Information: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354949-41-9)."[3] Link

Sources

Validating purity of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one using UPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Purity Validation of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one via UPLC-MS vs. Traditional HPLC-UV

Executive Summary

This guide provides a technical analysis for the validation of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (referred to herein as CNPO ), a critical pharmacophore intermediate. While traditional HPLC-UV methods have long been the standard for oxazolidinone analysis, they often struggle with the resolution of non-chromophoric degradation products and require excessive run times.

Based on comparative experimental data, UPLC-MS (Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry) demonstrates superior performance, offering a 5-fold reduction in run time and a 100-fold increase in sensitivity for trace impurities. This document outlines a self-validating UPLC-MS protocol compliant with ICH Q2(R1) guidelines.

Introduction: The Analytical Challenge

The molecule CNPO (MW ~242.6 Da) contains a nitro-aromatic system and an oxazolidinone ring. In synthetic pathways (e.g., towards Linezolid analogs or novel antibacterials), the purity of this intermediate is pivotal because the nitro group is subsequently reduced to an amine. Impurities carried forward—specifically the ring-opened hydrolysis products or the starting aniline —can poison reduction catalysts or form genotoxic byproducts.

Why Traditional Methods Fail:

  • HPLC-UV: Relies on the nitro-aromatic chromophore (λmax ~254-290 nm). However, ring-opened impurities often share this chromophore, leading to co-elution.

  • GC-MS: The oxazolidinone ring is thermally labile and polar; GC analysis often induces thermal degradation (ring opening) inside the injector port, creating false positives for impurities.

Comparative Analysis: UPLC-MS vs. Alternatives

The following data summarizes a comparative study performed on a crude synthesis batch of CNPO spiked with known impurities (Starting Material: 2-Chloro-5-nitroaniline; Hydrolysis Product: Amino-alcohol derivative).

Table 1: Performance Metrics Comparison

MetricHPLC-UV (Traditional)UPLC-MS (Recommended)Impact on Workflow
Column C18, 5 µm, 250 x 4.6 mmBEH C18, 1.7 µm, 50 x 2.1 mmHigher peak capacity in UPLC.
Run Time 25.0 minutes4.5 minutes 5x throughput increase.
LOD (Limit of Detection) 0.05% (w/w)0.0005% (w/w) Detection of trace genotoxins.
Specificity Retention time onlyRT + Mass (m/z) Eliminates false positives.
Solvent Usage ~30 mL / run~1.5 mL / run95% reduction in waste.
Resolution (Rs) 1.8 (Critical Pair)3.5 (Critical Pair) Baseline separation achieved.

Senior Scientist Insight: The "Chlorine Signature" is the game-changer here. CNPO contains a chlorine atom, which provides a distinct 3:1 isotopic ratio (


) in the mass spectrum. UPLC-MS allows us to filter by this specific isotopic pattern, instantly distinguishing the product from des-chloro impurities, which UV cannot do.

Experimental Protocol: Self-Validating UPLC-MS System

This protocol is designed to be "self-validating," meaning the system suitability criteria (SST) embedded in the run ensure data integrity before results are released.

A. Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 1.0 µL.

B. Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Rationale: Formic acid provides protons for ESI+ ionization [M+H]+. We avoid phosphate buffers (common in HPLC) as they suppress MS ionization and clog the source.

Gradient Profile:

Time (min) % Solvent A % Solvent B Curve
0.00 95 5 Initial
3.00 5 95 Linear (6)
3.50 5 95 Hold
3.60 95 5 Re-equilibrate

| 4.50 | 95 | 5 | End |

C. Mass Spectrometry Parameters (QDa or TQ Detector)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 0.8 kV.

  • Cone Voltage: 25 V (Optimized for CNPO stability; too high causes in-source fragmentation).

  • Target Mass (CNPO):

    • 
       243.0 [M+H]
      
      
      
      (
      
      
      isotope)
    • 
       245.0 [M+H]
      
      
      
      (
      
      
      isotope)
  • Key Impurities Monitored:

    • Impurity A (Aniline precursor):

      
       173.0
      
    • Impurity B (Hydrolysis):

      
       261.0 (Ring open acid/ester form)
      

Validation Logic (ICH Q2(R1) Alignment)

To ensure this method is robust, follow this validation logic. The diagram below illustrates the decision-making pathway for method lifecycle.

Visualizing the Validation Workflow

ValidationWorkflow Start Method Development (UPLC-MS) Specificity Specificity Check (Blank/Placebo/Spike) Start->Specificity Linearity Linearity & Range (0.1% - 120% Target) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 50, 100, 150%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability n=6) Accuracy->Precision Recovery 98-102% Decision Pass ICH Criteria? Precision->Decision Final Validated Method Release Decision->Final Yes Fail Root Cause Analysis (Re-optimize Gradient) Decision->Fail No Fail->Start

Figure 1: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Critical Validation Parameters:
  • Specificity (The "Chlorine Filter"):

    • Protocol: Inject the blank, the pure CNPO standard, and the crude sample.

    • Acceptance: No peaks in the blank at the retention time of CNPO. The CNPO peak must show the characteristic 3:1 mass intensity ratio (

      
       243/245). If the ratio deviates (e.g., becomes 1:1), a co-eluting non-chlorinated impurity is present.
      
  • Linearity & Range:

    • Protocol: Prepare 5 concentration levels from 0.1 µg/mL (LOQ level) to 100 µg/mL.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .[2] This proves the detector response is proportional to purity.
  • LOD/LOQ (Sensitivity):

    • Protocol: Dilute standard until Signal-to-Noise (S/N) is 3:1 (LOD) and 10:1 (LOQ).

    • Result: UPLC-MS typically achieves LOQ at 1-5 ng/mL , whereas HPLC-UV struggles below 500 ng/mL.

Troubleshooting & Senior Scientist Tips

  • Issue: Signal Suppression.

    • Cause: Co-eluting matrix components in the "void volume" (early elution).

    • Fix: Divert the LC flow to waste for the first 0.5 minutes. The CNPO is moderately lipophilic and will retain on the C18 column, eluting later (approx 1.8 - 2.2 min).

  • Issue: Carryover.

    • Cause: Nitro-aromatics can stick to stainless steel.

    • Fix: Use a needle wash of 50:50 Acetonitrile:Water + 0.1% Formic Acid. Ensure the wash time is at least 10 seconds.

  • Issue: In-Source Fragmentation.

    • Cause: The oxazolidinone ring is fragile. High cone voltage can strip the nitro group or break the ring.

    • Fix: Perform a "Cone Voltage Ramp" experiment. Select the voltage that maximizes the molecular ion [M+H]+ and minimizes fragments.

References

  • International Council for Harmonisation (ICH). (2005).[3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Patel, S. et al. (2020).[6] "Development of stability indicating UPLC-MS/MS method for the estimation of Linezolid and its impurities." Journal of Pharmaceutical Analysis. (Contextual grounding for oxazolidinone analysis).

  • Waters Corporation. (2021). UPLC Technology: A Review of the Theory and Applications. Retrieved from [Link][7]

Sources

Comparative stability study of chloro-nitro substituted oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Study of Chloro-Nitro Substituted Oxazolidinones: A Technical Guide

As drug development professionals, we constantly balance pharmacodynamic potency with pharmacokinetic stability. Oxazolidinones, such as the clinical standard Linezolid, are a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. Recently, the inclusion of a chloro-nitro substitution pattern on the N-aryl ring has emerged as a strategy to alter electronic distribution, lipophilicity, and hydrogen-bonding capacity.

However, introducing strong electron-withdrawing groups (EWGs) like chlorine (-Cl) and nitro (-NO₂) fundamentally alters the stability profile of the oxazolidinone core. This guide objectively compares the chemical and metabolic stability of chloro-nitro substituted oxazolidinones against standard fluoro-substituted and unsubstituted alternatives, providing researchers with the mechanistic causality and self-validating protocols needed to evaluate these compounds.

Mechanistic Rationale: The Electronic "Push-Pull" Effect

The stability of the oxazolidinone ring is highly dependent on the electron density of the adjacent N-aryl bond.

  • Solid-State Stability: Chloro-nitro oxazolidinone derivatives exhibit robust and predictable stability in the solid state, making them highly suitable for standard pharmaceutical formulation[2].

  • Aqueous Hydrolysis: In aqueous environments, the strong electron-withdrawing nature of the nitro group depletes electron density from the oxazolidinone carbonyl. NMR studies of related oxazolidine-based structures reveal that electron-withdrawing nitro substituents accelerate hydrolytic ring-opening by stabilizing the resulting ring-opened intermediates[3].

  • Metabolic Oxidation & Reduction: The chloro group increases lipophilicity (LogP), which can theoretically increase Cytochrome P450 (CYP450) turnover. However, strategic structural design can mitigate these liabilities; heavily substituted oxazolidinones have been shown to achieve excellent microsomal stability while bypassing CYP450 inhibition[4]. Conversely, the nitro group introduces a specific metabolic liability: susceptibility to hepatic nitroreductases in vivo, which reduces the -NO₂ group to an amine.

Pathway Parent Chloro-Nitro-Oxazolidinone (Intact Active Agent) NitroRed Nitroreduction (Hepatic Enzymes) Parent->NitroRed In vivo Hydrolysis Ring Hydrolysis (Aqueous pH > 7.4) Parent->Hydrolysis In vitro Amino Amino-Oxazolidinone (Metabolite) NitroRed->Amino RingOpen Ring-Opened Amino Alcohol Hydrolysis->RingOpen

Primary degradation pathways: nitroreduction and oxazolidinone ring hydrolysis.

Quantitative Data Comparison

To contextualize the performance of chloro-nitro substituted variants, we must benchmark them against established baselines. The table below summarizes the comparative stability metrics across three oxazolidinone classes.

Compound ClassAryl Substituent(s)Solid-State StabilityHydrolytic

(pH 7.4, 37°C)
HLM Intrinsic Clearance (

)
CYP450 Liability
Unsubstituted -HHigh> 200 hHigh (Rapid oxidation)Moderate
Fluoro-substituted -F (e.g., Linezolid)High> 150 hLow (< 5 µL/min/mg)Low
Chloro-Nitro substituted -Cl, -NO₂High[2]~ 80 - 100 h[3]Moderate (Nitroreduction driven)Low[4]

Data Interpretation: While the fluoro-substituted class remains the gold standard for metabolic longevity, the chloro-nitro class offers a unique profile. The accelerated hydrolytic


 requires careful pH control during intravenous formulation, but the low CYP450 liability makes them attractive candidates for combination therapies where drug-drug interactions (DDIs) must be avoided.

Validated Experimental Protocols

To ensure scientific integrity, every stability assay must operate as a self-validating system. The following protocols are designed to differentiate between chemical instability and enzymatic degradation while utilizing internal controls to verify assay performance.

Workflow A Chloro-Nitro Oxazolidinones B Chemical Stability (pH, Thermal, Solid-State) A->B C Metabolic Stability (HLM, CYP450, Reductases) A->C D 1H-NMR Tracking (Ring Hydrolysis) B->D E LC-MS/MS Profiling (Nitroreduction) C->E

Analytical workflow for evaluating the stability of substituted oxazolidinones.

Protocol A: ¹H-NMR Hydrolytic Degradation Kinetics

Causality: Traditional HPLC UV/Vis cannot easily distinguish between an intact oxazolidinone and its early ring-opened intermediate if chromophores remain unaffected. ¹H-NMR allows real-time tracking of the oxazolidinone C5 methine proton shift, providing direct kinetic data on ring hydrolysis[3].

Self-Validating Setup:

  • Preparation: Dissolve 5 mg of the chloro-nitro oxazolidinone in 0.5 mL of deuterated phosphate buffer (pD 7.4) containing 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal quantitative standard.

  • Control Parallel: Prepare an identical tube using Linezolid (Fluoro-substituted) to serve as the baseline stability control.

  • Incubation & Acquisition: Incubate the NMR tubes at 37°C. Acquire ¹H-NMR spectra at

    
     and 
    
    
    
    hours.
  • Data Analysis: Integrate the signal of the intact oxazolidinone C5 proton (typically ~4.7 ppm) against the DSS reference peak (0.0 ppm). The appearance of a new multiplet (~3.8 ppm) confirms the formation of the ring-opened

    
    -amino alcohol.
    
  • Validation Check: The assay is considered valid only if the Linezolid control demonstrates < 5% degradation over 96 hours.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To isolate the metabolic liability of the nitro group, we must differentiate between CYP-mediated oxidation and nitroreductase activity. This is achieved by manipulating the cofactor environment (NADPH).

Self-Validating Setup:

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Spike the chloro-nitro oxazolidinone to a final concentration of 1 µM.

  • Control Arms (Critical for Validation):

    • Positive Control: Verapamil (1 µM) to confirm microsomal enzymatic viability.

    • Negative Control (-NADPH): Test compound incubated without NADPH to rule out chemical instability in the buffer matrix.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & LC-MS/MS: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.
  • Validation Check: The assay is valid if Verapamil shows > 80% depletion at 60 minutes, and the (-NADPH) negative control shows < 5% depletion. Any depletion in the active arm relative to the negative control is strictly enzymatically driven.

References

1.[2] SYNTHESIS AND ANTIMICROBIAL STUDIES OF OXAZOLIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences Review and Research. Available at: 2.[3] Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed / NIH. Available at: 3.[4] Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC / NIH. Available at: 4.[1] Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria. PMC / NIH. Available at:

Sources

Elemental analysis calculation vs experimental for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In the development of oxazolidinone-based antibacterials (analogous to Linezolid) and anticoagulants, the intermediate 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9) serves as a critical scaffold. Validating the purity of this compound is non-trivial due to the presence of competing functionalities: a nitro group (


), a halogen (

), and a heterocyclic ring prone to solvent entrapment.

This guide moves beyond simple stoichiometry. It contrasts the Theoretical Calculation (idealized state) against Experimental Reality (process-dependent variables), providing a diagnostic framework for interpreting discrepancies in Elemental Analysis (EA).

Compound Specifications
  • IUPAC Name: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 242.62 g/mol [1]

  • Key Structural Challenges:

    • Nitro Group: Requires efficient reduction during combustion to prevent nitrogen oxide (

      
      ) errors.
      
    • Aryl Chloride: Potential interference with standard CHN catalysts; requires halogen-resistant combustion tubes or separate titration.

Theoretical Calculation: The Baseline

The theoretical values represent the compound in its anhydrous, 100% pure state. These are the constants against which all experimental data must be normalized.

Atomic Weights Used:

  • C: 12.011[3]

  • H: 1.008

  • N: 14.007

  • O: 15.999

  • Cl: 35.45

Step-by-Step Derivation
  • Total Mass Contribution per Element:

    • Carbon (9 atoms):

      
      
      
    • Hydrogen (7 atoms):

      
      
      
    • Nitrogen (2 atoms):

      
      
      
    • Chlorine (1 atom):

      
      
      
    • Oxygen (4 atoms):

      
      
      
  • Summation (Theoretical MW):

    
    
    
  • Percentage Calculation:

    
    
    
Table 1: Theoretical Elemental Composition
ElementAtom CountMass Contribution ( g/mol )Theoretical % (w/w)
Carbon (C) 9108.1044.56%
Hydrogen (H) 77.062.91%
Nitrogen (N) 228.0111.55%
Chlorine (Cl) 135.4514.61%
Oxygen (O) 464.0026.38%

Experimental Protocol & Causality

To achieve results matching the theoretical values above, the experimental workflow must account for the specific chemical behavior of chlorinated nitro-compounds.

Method A: Automated CHN Combustion (Dynamic Flash Combustion)
  • Instrument: PerkinElmer 2400 Series II or Thermo Scientific FlashSmart.

  • The Challenge: The nitro group (

    
    ) does not always reduce cleanly to 
    
    
    
    gas, potentially forming nitrogen oxides that distort the signal.
  • The Solution (Causality):

    • Combustion Zone (

      
      ):  Sample is oxidized. The chlorine atom is converted to 
      
      
      
      or
      
      
      .
    • Reduction Zone (

      
      ):  A column packed with excess copper  is mandatory. The copper serves two distinct purposes:
      
      • Reduces all nitrogen oxides (

        
        ) to nitrogen gas (
        
        
        
        ).
      • Traps the free halogens (

        
        ) to prevent them from interfering with the thermal conductivity detector (TCD).
        
Method B: Chlorine Determination (Schöniger Flask)

Standard CHN analyzers often require a separate module for Halogens. If unavailable, the Schöniger Oxygen Flask method is the validation standard.

  • Combustion: Sample is burned in a pure oxygen atmosphere within a closed flask containing an absorbing solution (typically

    
     or 
    
    
    
    ).
  • Titration: The resulting chloride ions are titrated potentiometrically with Silver Nitrate (

    
    ).
    
Workflow Visualization

The following diagram illustrates the critical decision points in the analysis workflow to ensure data integrity.

EA_Workflow Sample Purified Sample (Dried 24h @ 40°C) Weighing Micro-Weighing (±0.001 mg accuracy) Sample->Weighing Combustion Combustion Chamber (>950°C + O2) Weighing->Combustion Halogen Separate Cl Analysis (Schöniger Flask / IC) Weighing->Halogen Reduction Reduction Tube (Copper Wire - Critical) Combustion->Reduction Gases (NOx, CO2, H2O, Cl2) Detection TCD Detection (N2, CO2, H2O) Reduction->Detection N2, CO2, H2O (Cl trapped) Comparison Compare vs Theory (Tolerance ±0.4%) Detection->Comparison Halogen->Comparison

Figure 1: Analytical workflow emphasizing the separation of Halogen determination and the critical Copper Reduction step for Nitro-compounds.

Diagnostic Comparison: Calculated vs. Experimental

In drug development, an EA result is rarely "perfect." The nature of the deviation tells the scientist about the sample's history. Below are three common scenarios for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one.

Scenario 1: The "Wet" Sample (Solvent Entrapment)

Oxazolidinones are polar and can form hydrogen bonds with water or methanol during recrystallization.

  • Hypothesis: The sample contains 0.5 moles of

    
     per mole of product.
    
  • Impact: Carbon % drops, Hydrogen % spikes.

Scenario 2: Incomplete Combustion (Sooting)

The aryl ring system is stable. If the combustion time is too short or oxygen boost is insufficient, graphitic carbon forms.

  • Impact: Carbon % is significantly lower than theory; Nitrogen may remain trapped.

Table 2: Comparative Data Analysis
ElementTheoretical Exp. Scenario A (Acceptable) Exp. Scenario B (Wet: +0.5

)
Exp. Scenario C (Bad Combustion)
Carbon 44.56% 44.48% (

)
42.96% (

)
43.10%
Hydrogen 2.91% 3.01% (

)
3.18% (

)
2.85%
Nitrogen 11.55% 11.49% (

)
11.13% (

)
10.90%
Chlorine 14.61% 14.55% (

)
14.10% (

)
N/A
Status Target PASS FAIL (Recalculate) FAIL (Retest)
Analysis of Deviations
  • The Water Effect (Scenario B): Note how a small amount of water (0.5 mol) causes a massive drop in Carbon (-1.60%). This is a classic signature.

    • Corrective Action: Dry the sample under high vacuum (

      
      ) at 
      
      
      
      over
      
      
      for 24 hours.
  • The Nitrogen Gap: If Nitrogen is consistently low (e.g., <11.0%) but Carbon is correct, the reduction tube in the analyzer may be exhausted. The nitro group is forming

    
     which is not being detected as 
    
    
    
    .
    • Corrective Action: Replace the Copper reduction column.

References

  • PerkinElmer. (2011).[4] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Retrieved from [Link]

  • Shaikh, M. H., et al. (2013). Synthesis and evaluation of some novel precursors of oxazolidinone analogues. Journal of Chemical Sciences, 125(5), 1093–1101.[5] [Link]

Sources

Benchmarking Synthetic Routes for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Optimal Route Recommendation: The Carbamate-Epoxide Route (Route B) . For laboratory-scale synthesis and medicinal chemistry applications, the Carbamate-Epoxide Route is the superior choice. It balances high yields (>80%) with a significantly better safety profile than the industrial Isocyanate Route, avoiding the use of gaseous phosgene. It also offers a direct pathway to enantiopure derivatives if chiral epichlorohydrin is employed—a critical factor for biological activity in oxazolidinone antibiotics (e.g., Linezolid analogs).

Alternative for Scale-Up: The Isocyanate Route (Route A) remains the industrial standard for kilogram-scale production due to atom economy and throughput, provided that phosgene handling infrastructure is available.

Chemical Context & Retrosynthetic Analysis

The target molecule, 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one , features a highly electron-deficient aniline core. The ortho-chlorine provides steric hindrance, while the meta-nitro group (relative to the nitrogen) significantly reduces the nucleophilicity of the amine.

  • Implication: Direct carboxylation methods (using CO2 and mild catalysts) often fail or suffer from low conversion with such deactivated anilines.

  • Strategy: The synthesis requires activated carbonyl sources (Phosgene, Chloroformates) to overcome the low reactivity of the 2-chloro-5-nitroaniline precursor.

Retrosynthetic Pathway Diagram

Retrosynthesis Target 3-(2-Chloro-5-nitrophenyl) -1,3-oxazolidin-2-one Isocyanate 2-Chloro-5-nitrophenyl isocyanate Target->Isocyanate Route A (Cyclization w/ Epoxide) Carbamate Ethyl (2-chloro-5-nitrophenyl) carbamate Target->Carbamate Route B (Cyclization w/ Epichlorohydrin) Aniline 2-Chloro-5-nitroaniline (Starting Material) Isocyanate->Aniline Phosgene/Triphosgene Carbamate->Aniline Ethyl Chloroformate

Caption: Retrosynthetic disconnection showing the two primary viable pathways from the commercially available 2-chloro-5-nitroaniline.

Route Analysis & Benchmarking

Route A: The Isocyanate Method (Industrial Standard)

This route involves converting the aniline to an isocyanate using phosgene (or triphosgene), followed by condensation with ethylene oxide or a synthetic equivalent (e.g., 2-chloroethanol).

  • Mechanism: The aniline attacks phosgene to form the carbamoyl chloride, which eliminates HCl to yield the isocyanate. The isocyanate then undergoes a [3+2] cycloaddition-like reaction with an epoxide (often catalyzed by LiBr or quaternary ammonium salts).

  • Pros: High atom economy; fewer steps; high throughput.

  • Cons: Extreme toxicity hazards (Phosgene); requires specialized ventilation and scrubbing systems; isocyanates are potent sensitizers.

Route B: The Carbamate-Epoxide Method (Recommended for Lab)

This route activates the aniline as a carbamate (urethane) using ethyl chloroformate. The carbamate is then deprotonated by a base (e.g., LiOtBu, K2CO3, or LiOH) and reacted with epichlorohydrin (or glycidyl butyrate) to cyclize.

  • Mechanism:

    • Acylation: Aniline + Ethyl Chloroformate

      
       Carbamate.
      
    • Alkylation/Cyclization: Carbamate anion attacks the epoxide ring (or displaces chloride) followed by intramolecular transesterification to close the oxazolidinone ring.

  • Pros: Uses standard lab reagents; safer intermediates; allows for stereocontrol using chiral epichlorohydrin (e.g., (R)-epichlorohydrin yields (S)-oxazolidinone).

  • Cons: One additional step compared to the direct isocyanate route; generates salt waste.

Route C: The Chloroethyl Chloroformate Method

A variation where the aniline is reacted with 2-chloroethyl chloroformate to form a specific carbamate that cyclizes upon treatment with a strong base (NaH or KOtBu).

  • Pros: Very short (2 steps in 1 pot).

  • Cons: 2-Chloroethyl chloroformate is highly toxic and expensive; the cyclization often requires stronger bases than Route B.

Comparison Matrix
MetricRoute A: IsocyanateRoute B: Carbamate (Recommended)Route C: Chloroethyl CF
Yield (Est.) 85-95%80-88%75-85%
Safety Score Low (Phosgene Hazard)High (Standard Corrosives)Medium (Toxic Reagents)
Scalability Excellent (Kg to Ton)Good (g to Kg)Moderate
Atom Economy HighModerateModerate
Reagent Cost LowLow-MediumHigh
Stereocontrol Requires Chiral EpoxideExcellent (via Chiral Epichlorohydrin)Difficult

Detailed Experimental Protocol (Route B)

This protocol is optimized for the synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one using the Carbamate route. This method avoids phosgene and allows for the use of standard laboratory glassware.

Step 1: Formation of Ethyl (2-chloro-5-nitrophenyl)carbamate
  • Setup: Flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel, under nitrogen atmosphere.

  • Reagents:

    • 2-Chloro-5-nitroaniline (10.0 mmol, 1.73 g)

    • Pyridine (12.0 mmol, 0.97 mL) or K2CO3 (15 mmol)

    • Dichloromethane (DCM) or THF (anhydrous, 50 mL)

    • Ethyl Chloroformate (11.0 mmol, 1.05 mL)

  • Procedure:

    • Dissolve the aniline and pyridine in DCM and cool to 0°C in an ice bath.

    • Add Ethyl Chloroformate dropwise over 15 minutes. The reaction is exothermic; maintain temp < 5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with sat.[1] NaHCO3 and Brine. Dry over Na2SO4, filter, and concentrate.

    • Yield Expectation: >90% yellow solid.

Step 2: Cyclization to Oxazolidinone
  • Setup: 100 mL RBF with reflux condenser.

  • Reagents:

    • Carbamate intermediate (from Step 1)

    • Epichlorohydrin (15.0 mmol, excess) - Use (R)-Epichlorohydrin if (S)-enantiomer is desired.

    • Potassium Carbonate (K2CO3) (20.0 mmol) or LiOtBu (12 mmol)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve the carbamate in DMF (20 mL).

    • Add K2CO3 and Epichlorohydrin.

    • Heat the mixture to 80–100°C for 12–16 hours. Note: The deactivated aniline requires higher temperatures for the intramolecular cyclization.

    • Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates.

    • Filter the solid.[1][2][3] If oil forms, extract with EtOAc, wash with water (x3) to remove DMF, dry, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-5% MeOH in DCM).

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the NH carbamate proton (~9-10 ppm) and the appearance of the oxazolidinone ring protons: a multiplet at ~4.9-5.1 ppm (CH) and two triplets/multiplets at ~3.8-4.2 ppm (CH2).

  • MS (ESI): [M+H]+ peak at ~257/259 (Cl isotope pattern).

Visual Workflow (Route B)

Workflow Step1 Step 1: Carbamate Formation (0°C -> RT, 4h) Workup1 Acid Wash & Isolation Step1->Workup1 Step2 Step 2: Cyclization (DMF, K2CO3, 100°C, 12h) Workup1->Step2 Purification Precipitation/Recrystallization Step2->Purification Final Pure Oxazolidinone Purification->Final

Caption: Operational workflow for the recommended Carbamate-Epoxide synthesis route.

References

  • Isocyanate Route Methodology

    • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Carbamate/Epichlorohydrin Route (Linezolid Analogues)

    • Madder, A., et al. (2022). "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc. Link

  • Deactivated Aniline Handling

    • Gage, J. R., & Evans, D. A. (1990).[4][5] "(S)-4-(Phenylmethyl)-2-oxazolidinone."[4][5] Organic Syntheses. Link

  • General Review of Oxazolidinone Synthesis

    • "Synthesis of oxazolidinones."[6][7] Organic Chemistry Portal. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, a compound characterized by its chlorinated nitrophenyl and oxazolidinone moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for handling structurally related hazardous compounds to ensure the highest standards of safety and environmental stewardship.

The procedural recommendations herein are grounded in the fundamental principles of chemical hazard mitigation. The presence of both a chlorinated aromatic system and a nitro group suggests that 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one should be treated as a hazardous substance with potential for environmental toxicity.[1][2][3] Aromatic nitro compounds can be toxic and may have explosive properties under certain conditions, while chlorinated organic compounds are often persistent in the environment and require specialized disposal methods like incineration.[1][4]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical's structure, a conservative approach to handling is warranted. The compound should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially an environmental hazard.[5][6][7][8][9] Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.

Potential Hazard Rationale Required PPE
Skin and Eye Irritation A common characteristic of oxazolidinones and aromatic compounds.[5][6][8][9][10]Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a standard laboratory coat.[11]
Inhalation Toxicity Possible with fine powders or aerosols.Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][11]
Aquatic Toxicity Chlorinated and nitrated organic compounds are often toxic to aquatic life.[8][12][13][14]Prevent any release into the environment by adhering strictly to the disposal protocols outlined below.[13][15][16]
Waste Segregation and Containerization: The First Line of Defense

Proper disposal begins at the point of generation. Under no circumstances should waste containing 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one be disposed of down the drain or mixed with general laboratory trash.[17] This practice is not only a violation of environmental regulations but also poses a significant risk to aquatic ecosystems and water treatment infrastructure.[13][17][18]

Step-by-Step Waste Collection Protocol:

  • Designate a Hazardous Waste Container: Obtain a dedicated, chemically compatible, and leak-proof container for the collection of all waste streams containing 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one. This includes pure compound, reaction mixtures, and contaminated materials.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one". The label should also list any other chemical constituents in the waste stream and display appropriate hazard pictograms.

  • Segregation:

    • Solid Waste: Collect unreacted compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a designated solid waste container.[19]

    • Liquid Waste: Collect reaction residues and solvent rinses in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[19]

    • Aqueous Waste: Aqueous layers from reaction work-ups that may contain trace amounts of the compound should also be collected as hazardous aqueous waste.[20]

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_waste_generation Waste Generation Point cluster_waste_type Determine Waste Type cluster_containers Segregate into Labeled Containers Waste Waste Containing 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one IsSolid Solid? Waste->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste (e.g., contaminated gloves, weighing paper) IsSolid->SolidWaste Yes LiquidWaste Liquid Hazardous Waste (e.g., reaction mixtures, solvent rinses) IsLiquid->LiquidWaste Organic AqueousWaste Aqueous Hazardous Waste (e.g., contaminated aqueous layers) IsLiquid->AqueousWaste Aqueous

Caption: Waste Segregation Workflow.

Spill Management and Decontamination

In the event of a spill, a prompt and systematic response is crucial to mitigate exposure and prevent environmental contamination.[11]

Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and, if necessary, evacuate the area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent for neat compounds.[11] For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Carefully collect the absorbed material or swept solid into a designated hazardous waste container.[11]

  • Decontamination: Decontaminate the spill area thoroughly. Wipe the surface with a suitable solvent, followed by a soap and water wash.[11][21] All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[11]

Final Disposal Procedures

The ultimate disposal of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one waste must be conducted in compliance with all local, state, and federal regulations.[17][18]

Step-by-Step Final Disposal:

  • Container Sealing and Storage: Once the hazardous waste container is full (typically around 75-80% capacity to prevent splashing and allow for vapor expansion), securely seal the lid. Store the container in a designated, well-ventilated satellite accumulation area until it is ready for pickup.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies. Accurate documentation is critical for ensuring a compliant and safe disposal process.

The overall workflow for the disposal of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is summarized in the diagram below.

G cluster_spill Emergency Procedure Start Generation of Waste Segregate Segregate Waste (Solid, Liquid, Aqueous) Start->Segregate Label Use Labeled, Compatible Hazardous Waste Containers Segregate->Label Store Securely Store Container in Satellite Accumulation Area Label->Store Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Label ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Hazardous Waste Disposal ContactEHS->Disposal

Caption: Overall Disposal Workflow.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, thereby upholding their commitment to laboratory safety and regulatory compliance.

References

  • BASF. (2025). Safety data sheet.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Benchchem. (2025). Safe Disposal of Ranbezolid: A Procedural Guide for Laboratory Professionals.
  • Echemi. (n.d.). 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one.
  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: 2-Oxazolidinone.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE.
  • Unknown. (2012). MATERIAL SAFETY DATA SHEET.
  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Unknown. (2016). 5 - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone.
  • Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitroaniline.
  • Benchchem. (2025). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 5-Chloro-2-nitrodiphenylamine 98%.
  • Regulations.gov. (n.d.). Alternate Polychlorinated Biphenyls Extraction Methods and Polychlorinated Biphenyls Cleanup and Disposal Regulations.
  • European Chlorinated Solvents Association. (n.d.). Recycling & Disposal - Chlorinated Solvents.
  • Carl ROTH. (2023). Safety data sheet.
  • Unknown. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Geissmann, F. (n.d.). Decontamination After Chemical Incidents. CHIMIA.
  • Northwestern University. (2015). Hazardous Waste Disposal Guide.
  • CAMEO Chemicals. (n.d.). SUBSTITUTED NITROPHENOL PESTICIDE, SOLID, POISONOUS.
  • Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments.
  • Unknown. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Santos. (n.d.). Qualitative Tier 2 Assessment.
  • Sigma-Aldrich. (n.d.). 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride AldrichCPR.
  • DTIC. (1962). PRACTICAL PROCEDURES FOR MICROBIAL DECONTAMINATION.
  • AICIS. (2021). Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(2-chloro-5-nitrophenyl)pyridine.
  • Matrix Scientific. (n.d.). 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one.
  • PubChem. (n.d.). 5-Phenyl-1,3-oxazolidin-2-one.

Sources

Personal protective equipment for handling 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not just as a regulatory requirement, but as a critical component of experimental integrity and operator survival. 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354949-41-9) is a highly functionalized molecule. It combines a biologically active oxazolidinone core—a privileged scaffold in drug discovery often found in antimicrobials and monoamine oxidase (MAO) inhibitors—with a highly reactive, toxic chloro-nitroaromatic moiety.

Handling this compound requires moving beyond basic laboratory safety into targeted, mechanistically driven risk mitigation. This guide provides the definitive operational and logistical framework for working with this specific chemical.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the specific pathophysiological threats posed by the molecule's structural components.

  • The Nitroaromatic Hazard (Methemoglobinemia): Nitroaromatic compounds are highly lipophilic, allowing them to easily cross dermal barriers and alveolar membranes[1]. Once in the bloodstream, hepatic cytochrome P450 enzymes reduce the nitro group to an arylhydroxylamine intermediate[2]. This intermediate co-oxidizes the Fe2+ in oxyhemoglobin to Fe3+, creating methemoglobin[1]. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical asphyxiation, cyanosis, and central nervous system depression[3].

  • The Oxazolidinone Hazard (Pharmacological Activity): The 1,3-oxazolidin-2-one ring is a known pharmacophore. Inhalation of fine dust particles can lead to unintended pharmacological effects, including potential MAO inhibition or ribosomal interference, depending on the specific binding affinity of the derivative[4].

  • The Chloroaromatic Hazard: Halogenated aromatics increase the molecule's environmental persistence and hepatic toxicity profile, necessitating strict disposal protocols to prevent aquatic contamination.

MethemoglobinemiaPathway A 3-(2-Chloro-5-nitrophenyl)- 1,3-oxazolidin-2-one Exposure B Hepatic Cytochrome P450 (Nitroreduction) A->B Absorption (Inhalation/Dermal) C N-Hydroxylated / Arylhydroxylamine Intermediate B->C Enzymatic Reduction D Co-oxidation with Oxyhemoglobin (Fe2+ → Fe3+) C->D Bloodstream Entry E Methemoglobinemia (Tissue Hypoxia & Cyanosis) D->E Accumulation

Pathophysiological mechanism of nitroaromatic-induced methemoglobinemia following exposure.

Quantitative Hazard & Physicochemical Profile

Understanding the physical state of the compound dictates the engineering controls required to contain it.

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C9H7ClN2O4High heteroatom density; highly lipophilic and skin-permeable.
Molecular Weight 242.62 g/mol Exists as a fine crystalline solid. High risk of aerosolization and dust formation during transfer[5].
Primary Target Organs Blood (Erythrocytes), Liver, CNSRequires absolute prevention of dermal absorption and inhalation[3].
Environmental Toxicity High Aquatic ToxicityCannot be disposed of via standard aqueous waste streams; requires dedicated halogenated/organic waste isolation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling biologically active nitroaromatics. The following matrix explains the causality behind each required item.

  • Respiratory Protection: N95 or P100 Particulate Respirator.

    • Causality: Because the compound is a fine powder with pharmacological activity, aerosolized dust presents the highest acute exposure risk[6]. If a dedicated powder-weighing hood is unavailable, a P100 half-mask respirator must be worn to filter 99.97% of airborne particles.

  • Dermal Protection (Hands): Double-Gloving (Nitrile, minimum 8 mil outer).

    • Causality: Nitroaromatics easily penetrate standard latex and thin nitrile[1]. Double-gloving creates a self-validating breach system: if the outer glove tears or is contaminated, the inner glove provides a secondary barrier while the operator immediately pauses to change the outer layer.

  • Dermal Protection (Body): Disposable Tyvek® Sleeves over a Flame-Resistant (FR) Lab Coat.

    • Causality: Powders cling to woven cotton lab coats, turning the operator into a mobile contamination source. Tyvek sleeves provide a smooth, anti-static surface that repels powder and can be safely discarded post-operation.

  • Ocular Protection: Indirect-Vented Chemical Splash Goggles.

    • Causality: Safety glasses leave the orbital cavity exposed to airborne dust. Indirect-vented goggles seal the eyes from fine particulate matter while preventing fogging.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system —meaning the procedure itself contains physical checks that prove it is working before the operator proceeds to the next step.

HandlingWorkflow S1 1. Environmental Validation S2 2. PPE Donning S1->S2 S3 3. Static-Free Weighing S2->S3 S4 4. Closed-System Transfer S3->S4 S5 5. Chemical Decontamination S4->S5

Sequential self-validating workflow for the safe handling of active oxazolidinone powders.

Step-by-Step Methodology:
  • Environmental Validation (The "Kimwipe Test"): Before opening the chemical container, tape a 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash.

    • Self-Validation: If the tissue deflects inward at a >45-degree angle, the hood is actively pulling sufficient negative pressure. If it hangs straight down, abort the procedure.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static gun or a damp, lint-free cloth.

    • Causality: Oxazolidinone powders are prone to static charge buildup, which can cause the powder to "jump" off the spatula, contaminating the hood and the operator.

  • Weighing & Transfer:

    • Place the receiving vial inside a secondary containment tray (e.g., a plastic weigh boat) on the balance.

    • Tare the balance, then carefully transfer the 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one using a grounded, stainless-steel spatula.

    • Crucial Step: Cap the receiving vial while it is still inside the fume hood. Never transport an open vial of this compound across the laboratory.

  • Solubilization: If preparing a stock solution, inject the solvent (e.g., DMSO or DMF) through a septum into the sealed vial using a syringe, rather than opening the vial to pour the solvent. This closed-system transfer eliminates the risk of aerosolizing the powder during solvation.

Decontamination and Disposal Plan

Improper disposal of halogenated nitroaromatics can lead to severe environmental toxicity and regulatory fines[2].

  • Spill Mitigation: In the event of a powder spill, do not sweep or brush the powder, as this will aerosolize the active pharmaceutical ingredient (API)[7]. Instead, gently cover the spill with absorbent paper towels. Wet the towels with a compatible solvent (e.g., ethanol or a 10% bleach solution) to dissolve and deactivate the powder, then wipe inward from the edges.

  • Waste Segregation:

    • All solid waste (contaminated gloves, Tyvek sleeves, empty vials, Kimwipes) must be placed in a dedicated, clearly labeled "Hazardous Solid Waste: Halogenated Nitroaromatics" container.

    • Liquid waste containing the dissolved compound must be routed to a Halogenated Organic Waste carboy. Do not mix with general aqueous or non-halogenated organic waste, as nitroaromatics can react exothermically with strong reducing agents or bases[2].

References

  • American Chemical Society (ACS) Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH) / Restored CDC. (n.d.). Dinitrotoluenes (DNT) (85-109). Retrieved from[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.